1,2-Dilaurin
Description
RN given refers to cpd without isomeric designation
Structure
2D Structure
Properties
IUPAC Name |
(2-dodecanoyloxy-3-hydroxypropyl) dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQOAWVKVDAJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880897 | |
| Record name | Glyceryl 1,2-dilaurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17598-94-6, 27638-00-2 | |
| Record name | 1,2-Dilaurin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17598-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Didodecanoylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dilaurin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027638002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl 1,2-dilaurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lauric acid, diester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1,2-DILAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S1016G3A2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physicochemical properties of 1,2-Dilaurin
An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dilaurin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS 17598-94-6), a diacylglycerol of significant interest in various scientific and industrial fields, including cosmetics and biomedical research.[1][2][3] This document outlines its key physical and chemical characteristics, details common experimental protocols for their determination, and situates the molecule within a relevant biological context.
Core Physicochemical Characteristics
This compound, also known as Glyceryl 1,2-dilaurate or 1,2-Didodecanoylglycerol, is a diglyceride composed of a glycerol backbone esterified with two lauric acid chains at the sn-1 and sn-2 positions.[1][4] Its molecular formula is C27H52O5, with a molecular weight of approximately 456.7 g/mol . At room temperature, it exists as a solid, often described as a crystalline solid or powder.
Data Presentation: Quantitative Properties
The fundamental physicochemical parameters of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C27H52O5 | |
| Molecular Weight | 456.7 g/mol | |
| IUPAC Name | (2-dodecanoyloxy-3-hydroxypropyl) dodecanoate | |
| CAS Number | 17598-94-6 | |
| Appearance | Solid, Crystalline Solid, or Powder | |
| Melting Point | 47°C to 57.8°C | |
| Boiling Point | 531°C | |
| Density | 0.953 g/cm³ | |
| Flash Point | 158°C | |
| LogP (Octanol-Water Partition Coefficient) | 7.2755 (XLogP3) / 9.7 (Estimated) | |
| Polar Surface Area (PSA) | 72.83 Ų |
Solubility Profile
The solubility of this compound is characteristic of a lipophilic molecule. It is reported to be soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Conversely, it is sparingly soluble in aqueous solutions. For biological experiments requiring an aqueous medium, a common procedure involves first dissolving the compound in an organic solvent like ethanol and then diluting this stock solution into the aqueous buffer. Care must be taken to ensure the final concentration of the organic solvent is minimal to avoid physiological effects.
Experimental Protocols for Physicochemical Characterization
While specific experimental reports for this compound are not detailed in the provided results, the determination of its physicochemical properties follows standard, well-established analytical procedures.
Melting Point Determination
The melting point of a crystalline solid like this compound can be determined using several common laboratory techniques:
-
Capillary Method: A small, powdered sample is packed into a capillary tube and heated in a calibrated apparatus. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The melting point is identified as the peak of the endothermic transition on the DSC thermogram, providing a highly accurate and reproducible value.
Solubility Determination
The "shake-flask" method is the gold standard for determining the solubility of a compound:
-
An excess amount of solid this compound is added to a specific solvent (e.g., water, ethanol).
-
The mixture is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove undissolved solid.
-
The concentration of this compound in the filtrate is quantified using a suitable analytical technique, such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.
-
Shake-Flask Method: A solution of this compound is prepared in a biphasic system of n-octanol and water. After vigorous mixing and separation of the two phases, the concentration of the analyte in each phase is measured. The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
RP-HPLC Method: A correlation can be established between a compound's retention time on a reverse-phase HPLC column and its LogP value. By running a series of standards with known LogP values, a calibration curve can be generated to estimate the LogP of this compound.
Biological Context and Signaling Pathway
As a diacylglycerol (DAG), this compound belongs to a class of molecules that are critical second messengers in cellular signal transduction. DAGs are typically generated at the cell membrane from the hydrolysis of phospholipids and are key activators of Protein Kinase C (PKC) isoforms. The activation of PKC by DAG leads to the phosphorylation of numerous downstream protein targets, thereby regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis.
The diagram below illustrates the canonical signaling pathway involving diacylglycerol.
Caption: General Diacylglycerol (DAG) signaling pathway activating Protein Kinase C (PKC).
Stability and Storage
For maintaining its integrity, this compound should be stored in a freezer. Recommended storage conditions are typically -20°C. Proper storage involves keeping the container tightly closed in a dry and cool area to ensure stability for research applications.
Conclusion
This compound is a well-characterized diacylglycerol with defined physicochemical properties that make it a useful tool in various research and development settings. Its lipophilic nature, specific melting range, and role as a signaling molecule analogue are key characteristics for professionals in drug formulation, cell biology, and cosmetic science. The standardized protocols for characterizing its properties ensure reliable and reproducible data for scientific applications.
References
1,2-Dilaurin synthesis methods for laboratory use
An In-depth Technical Guide to the Laboratory Synthesis of 1,2-Dilaurin for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a diacylglycerol (DAG) containing two lauric acid chains at the sn-1 and sn-2 positions of a glycerol backbone, is a valuable molecule in various research and development fields. It serves as a key intermediate in lipid metabolism studies, a component in the formulation of lipid-based drug delivery systems, and a standard for analytical purposes. The precise synthesis of this compound is crucial to avoid the presence of its isomeric form, 1,3-dilaurin, and other glyceride impurities, which can significantly impact experimental outcomes. This guide provides a comprehensive overview of the primary laboratory-scale synthesis methods for this compound, focusing on both chemical and enzymatic approaches. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting and implementing the most suitable method for their specific needs.
Chemical Synthesis Methods
Chemical synthesis offers robust and high-yield pathways to this compound, typically involving the use of protecting groups to ensure regioselectivity. Two prominent methods are highlighted below.
Synthesis via Benzyl Glycidyl Ether with Protective Group Chemistry
A patented chemical synthesis route for 1,2-diglycerides, including this compound, utilizes benzyl glycidyl ether as a starting material. This method involves a two-step process of esterification followed by deprotection, resulting in high yield and purity.[1]
Step 1: Synthesis of 1,2-Dilauroyl-3-benzyloxyglyceride
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In a reaction vessel, combine benzyl glycidyl ether, lauric acid, and a catalytic amount of p-toluenesulfonic acid. The recommended molar ratio of benzyl glycidyl ether to lauric acid to catalyst is 1:2-4:0.025-0.2.[1]
-
Add a suitable water-carrying agent, such as ethyl acetate or butyl acetate, to the mixture.[1]
-
Heat the reaction mixture to a temperature between 50-100°C and maintain for 2-24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent and water-carrying agent under reduced pressure.
-
Purify the resulting 1,2-dilauroyl-3-benzyloxyglyceride by column chromatography on silica gel.
Step 2: Deprotection to Yield this compound
-
Dissolve the purified 1,2-dilauroyl-3-benzyloxyglyceride in an organic solvent such as ethanol or ethyl acetate.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to hydrogenation for approximately 12 hours to remove the benzyl protecting group.[1]
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by low-temperature recrystallization from a suitable solvent (e.g., hexane or acetone) to yield pure this compound.
Asymmetric Synthesis from Allyl Bromide
An efficient asymmetric synthesis method allows for the preparation of chiral 1,2-diacyl-sn-glycerols, including 1,2-dilauroyl-sn-glycerol. This multi-step process begins with allyl bromide and achieves a high overall yield and enantiomeric excess.
-
Synthesis of Allyl 4-methoxyphenyl ether: Convert allyl bromide to allyl 4-methoxyphenyl ether.
-
Dihydroxylation: Perform an asymmetric dihydroxylation of the allyl 4-methoxyphenyl ether using an AD-mix catalyst to yield 3-O-(4'-methoxyphenyl)-sn-glycerol.
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Diacylation: Acylate the diol with lauroyl chloride or lauric anhydride in the presence of a suitable base (e.g., pyridine or DMAP) to form 1,2-dilauroyl-3-O-(4'-methoxyphenyl)-sn-glycerol.
-
Deprotection: Remove the 4-methoxyphenyl protecting group using ceric ammonium nitrate (CAN) under mild conditions to prevent acyl migration, yielding 1,2-dilauroyl-sn-glycerol.
Enzymatic Synthesis Methods
Enzymatic methods for synthesizing this compound offer milder reaction conditions and can provide high regioselectivity, often minimizing the need for protecting groups. Lipases are the primary enzymes employed for this purpose.
Lipase-Catalyzed Esterification of Glycerol and Lauric Acid
The direct esterification of glycerol and lauric acid can be catalyzed by lipases. However, this method typically results in a mixture of mono-, di-, and triglycerides. The composition of the final product is highly dependent on the reaction conditions.
-
Combine lauric acid and glycerol in a solvent-free system. A 1:1 molar ratio is a common starting point.
-
Add an immobilized lipase, such as Lipozyme IM-20, at a concentration of approximately 3.0% (w/w) of the total substrate mass.
-
Incubate the reaction mixture at a controlled temperature, for example, 55°C, with constant stirring.
-
Allow the reaction to proceed for a set duration, such as 6 hours.
-
After the reaction, separate the immobilized enzyme from the product mixture by filtration or centrifugation.
-
The resulting product will be a mixture of monolaurin, dilaurin (both 1,2- and 1,3-isomers), trilaurin, and unreacted lauric acid. Further purification by chromatography is required to isolate this compound.
Two-Step Enzymatic Synthesis via Hydrolysis and Re-esterification
A more selective enzymatic approach involves a two-step process using a 1,3-specific lipase. This method first generates a 2-monoglyceride, which is then acylated to form the 1,2-diglyceride.
Step 1: Selective Hydrolysis of Trilaurin
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Emulsify trilaurin in an aqueous buffer system containing an alkyl alcohol (e.g., 2-methyl-2-propanol).
-
Add a 1,3-specific lipase to the emulsion.
-
Allow the hydrolysis reaction to proceed, which will yield a mixture of 2-lauroylglycerol (2-monolaurin) and 1,2(2,3)-dilaurin.
Step 2: Selective Acylation of 2-Monolaurin
-
Isolate the mixture of 2-monolaurin and dilaurin from the hydrolysis reaction.
-
Dissolve the mixture in an organic solvent (e.g., hexane).
-
Add lauric anhydride and a 1,3-specific lipase. The molar ratio of acid anhydride to 2-monoglyceride should be approximately 1:1 to 3:1.
-
The lipase will catalyze the acylation of the primary hydroxyl groups of 2-monolaurin, selectively forming this compound.
-
The final product can be isolated by precipitation or crystallization.
Data Summary and Comparison
The following tables summarize the quantitative data for the described synthesis methods, allowing for a direct comparison of their effectiveness.
Table 1: Comparison of Chemical Synthesis Methods for this compound
| Method | Starting Materials | Key Reagents | Yield | Purity | Reference |
| Benzyl Glycidyl Ether | Benzyl glycidyl ether, Lauric acid | p-toluenesulfonic acid, Pd/C | >90% | >90% | |
| Asymmetric Synthesis | Allyl bromide, Lauric acid derivative | AD-mix, Ceric ammonium nitrate | ~78% (overall) | High enantiomeric excess |
Table 2: Product Composition of Enzymatic Esterification of Glycerol and Lauric Acid
| Component | Molar Fraction (%) |
| Monolaurin | 45.5% |
| Dilaurin | 26.8% |
| Trilaurin | 3.1% |
| Unreacted Lauric Acid | 24.6% |
| Conditions: 55°C, 1:1 molar ratio of lauric acid to glycerol, 3.0% (w/w) Lipozyme IM-20, 6-hour reaction. |
Conclusion
The synthesis of this compound for laboratory use can be achieved through various chemical and enzymatic methods. Chemical synthesis routes, particularly those employing protecting groups, offer high yields and purities, making them suitable for producing well-defined this compound. The benzyl glycidyl ether method is notable for its high reported yield and purity. The asymmetric synthesis from allyl bromide is advantageous when enantiomerically pure 1,2-dilauroyl-sn-glycerol is required.
Enzymatic methods provide a milder alternative, though direct esterification often leads to a mixture of products requiring further purification. For higher selectivity, a two-step enzymatic process involving selective hydrolysis followed by re-esterification is a more promising approach. The choice of synthesis method will ultimately depend on the specific requirements of the research, including desired yield, purity, stereospecificity, and available laboratory resources.
References
A Technical Guide to the Natural Sources and Extraction of 1,2-Dilaurin for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources, extraction, and analysis of 1,2-Dilaurin, a diacylglycerol of interest in various research and development fields. The document details quantitative data, experimental protocols, and relevant biological pathways to support scientific endeavors.
Natural Sources of this compound
This compound is a diacylglycerol composed of a glycerol backbone esterified with two lauric acid molecules at the sn-1 and sn-2 positions. While not typically found in high concentrations in its free form in nature, it is a constituent of triglycerides in certain vegetable oils rich in lauric acid. The primary natural sources are:
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Coconut Oil (Cocos nucifera): As a lauric oil, coconut oil is a significant source of lauric acid, comprising approximately 45-53% of its total fatty acid content. Consequently, the diacylglycerols present are expected to be rich in lauroyl moieties.
-
Palm Kernel Oil (Elaeis guineensis): Similar to coconut oil, palm kernel oil is rich in lauric acid, making it another key natural source.
The diacylglycerol (DG) content of these oils can vary depending on the processing method. For instance, refined, bleached, and deodorized (RBD) coconut oil tends to have a higher total DG content compared to virgin coconut oil.
Quantitative Data on this compound and its Precursors in Natural Oils
The following tables summarize the quantitative data regarding the diacylglycerol and lauric acid content in the primary natural sources of this compound. It is important to note that while direct quantification of this compound in these oils is not widely reported, an estimation can be made based on the total 1,2-diacylglycerol content and the high abundance of lauric acid.
Table 1: Diacylglycerol Content in Coconut Oil
| Oil Type | Total Diacylglycerols (DG) (%) | 1,2-Diacylglycerols (% of Total DG) | Estimated this compound (% of Total Oil) |
| Virgin Coconut Oil (VCO) | 1.55 | Ratio of 1,2-DG to total DG is a key differentiator from RCO | ~0.5 - 1.0 (Estimated) |
| Refined, Bleached, Deodorized Coconut Oil (RCO) | 4.10 | Lower ratio of 1,2-DG to total DG compared to VCO | ~1.0 - 2.0 (Estimated) |
Table 2: Lauric Acid Content in Key Vegetable Oils
| Oil Source | Lauric Acid (C12:0) Content (% of Total Fatty Acids) |
| Coconut Oil | 45 - 53 |
| Palm Kernel Oil | 41 - 52 |
| Babassu Oil | 40 - 50 |
Note: The estimation of this compound content is based on the assumption that the distribution of fatty acids in the diacylglycerol fraction is proportional to their overall abundance in the oil.
Extraction and Purification of this compound from Natural Sources
The extraction and purification of this compound from coconut or palm kernel oil involves the isolation of the diacylglycerol fraction followed by chromatographic separation.
General Workflow for Extraction and Purification
Detailed Experimental Protocols
Protocol 1: Extraction of Diacylglycerols from Oil
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Objective: To extract the total lipid fraction containing diacylglycerols from the raw oil.
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Materials:
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Coconut oil or palm kernel oil
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Hexane
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Ethanol
-
Separatory funnel
-
Rotary evaporator
-
-
Methodology:
-
Dissolve 100 g of the oil in 300 mL of hexane.
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Extract the hexane solution three times with 100 mL of 95% ethanol in a separatory funnel.
-
Combine the ethanol extracts and wash with 50 mL of hexane to remove any remaining triglycerides.
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Evaporate the ethanol from the combined extracts using a rotary evaporator to obtain the concentrated diacylglycerol fraction.
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Protocol 2: Purification of this compound by Silica Gel Chromatography
-
Objective: To separate this compound from other glycerides and free fatty acids.
-
Materials:
-
Concentrated diacylglycerol fraction
-
Silica gel 60 (70-230 mesh)
-
Glass chromatography column
-
Hexane
-
Diethyl ether
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Iodine vapor for visualization
-
-
Methodology:
-
Prepare a slurry of silica gel in hexane and pack it into the chromatography column.
-
Dissolve the extracted diacylglycerol fraction in a minimal amount of hexane and load it onto the column.
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Elute the column with a gradient of diethyl ether in hexane, starting with 100% hexane and gradually increasing the concentration of diethyl ether.
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Collect fractions and monitor the separation using TLC. The spots can be visualized with iodine vapor. 1,2-Diacylglycerols will have a different retention factor (Rf) than 1,3-diacylglycerols, monoglycerides, and triglycerides.
-
Combine the fractions containing pure this compound (as determined by TLC and subsequent analytical methods) and evaporate the solvent.
-
Analytical Methods for Identification and Quantification
Accurate identification and quantification of this compound are crucial. The following are the key analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol 3: GC-MS Analysis of this compound
-
Objective: To identify and quantify this compound in the purified fractions.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Methodology:
-
Derivatization: Convert the hydroxyl group of this compound to a trimethylsilyl (TMS) ether by reacting the sample with a silylating agent (e.g., BSTFA with 1% TMCS) at 70°C for 30 minutes.
-
GC Conditions:
-
Column: A capillary column suitable for lipid analysis (e.g., a DB-5ht).
-
Injector Temperature: 320°C.
-
Oven Program: Start at 180°C, hold for 1 minute, then ramp to 340°C at 15°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 800.
-
-
Quantification: Use an internal standard (e.g., 1,2-dipalmitin) for accurate quantification.
-
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
Protocol 4: ³¹P NMR for the Quantification of 1,2-Diacylglycerols
-
Objective: To quantify the total amount of 1,2-diacylglycerols in an oil sample.
-
Instrumentation: NMR spectrometer equipped with a phosphorus probe.
-
Methodology:
-
Derivatization: React the hydroxyl groups of the diacylglycerols with a phosphitylating reagent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, in the presence of a catalyst (e.g., pyridine) and a relaxation agent (e.g., chromium(III) acetylacetonate).
-
NMR Acquisition:
-
Acquire the ³¹P NMR spectrum using a standardized pulse program.
-
Use an internal standard with a known phosphorus concentration for quantification.
-
-
Data Analysis: The signals corresponding to the derivatized 1,2- and 1,3-diacylglycerols will appear at distinct chemical shifts, allowing for their integration and quantification.
-
Biological Significance: 1,2-Diacylglycerol Signaling Pathway
1,2-Diacylglycerols, including this compound, are important second messengers in cellular signaling. They are primarily known for their role in activating Protein Kinase C (PKC) isozymes.
The activation of PKC by 1,2-diacylglycerols leads to the phosphorylation of a multitude of downstream protein targets, thereby regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis. The specific fatty acid composition of the diacylglycerol molecule can influence the activation of different PKC isoforms and the subsequent cellular response.
Conclusion
Coconut oil and palm kernel oil are the primary natural sources for obtaining this compound due to their high lauric acid content. While direct extraction of pure this compound can be challenging, a combination of solvent extraction and chromatographic techniques allows for its isolation. Accurate quantification relies on sophisticated analytical methods such as GC-MS and ³¹P NMR. Understanding the role of this compound in cellular signaling pathways is crucial for its potential application in drug development and biomedical research. This guide provides a foundational framework for researchers and scientists working with this important lipid molecule.
An In-Depth Technical Guide to 1,2-Dilaurin: From Discovery to Modern Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dilaurin, a diacylglycerol (DAG) composed of a glycerol backbone with two lauric acid chains esterified at the sn-1 and sn-2 positions, has played a pivotal role in advancing our understanding of lipid signaling. Initially investigated as a simple lipid, its significance grew exponentially with the discovery of its function as a second messenger, potently activating key intracellular signaling proteins. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, characterization, and biological applications of this compound, with a focus on its use as a research tool in cell biology and drug development.
Discovery and Historical Context
The journey of this compound research is intertwined with the broader history of lipid biochemistry and signal transduction. While early 20th-century work focused on the synthesis and basic properties of glycerides, the profound biological importance of diacylglycerols, including this compound, was not recognized until the latter half of the century.
A significant milestone in the history of diacylglycerol research was the discovery of protein kinase C (PKC) in the late 1970s and the subsequent realization that its activity is dependent on calcium and phospholipids, and dramatically enhanced by diacylglycerols.[1][2] This discovery positioned diacylglycerols as critical second messengers in cellular signaling cascades.[1][3] The term "second messenger" itself was coined in the late 1960s to describe intracellular molecules that transmit signals from cell-surface receptors to intracellular effectors.[4]
Timeline of Key Discoveries:
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1929: Early methods for the synthesis of "α,α-dilaurin" (an older nomenclature for this compound) are described, laying the groundwork for the chemical preparation of defined diacylglycerols.
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Late 1950s-1960s: The concept of second messengers emerges with the discovery of cyclic AMP.
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Late 1970s: Protein Kinase C (PKC) is discovered, and its activation by diacylglycerol is established, marking a turning point in understanding lipid-mediated signaling.
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1980s-1990s: The role of diacylglycerols in activating other proteins, such as Munc13, involved in neurotransmitter release, begins to be elucidated. This compound and other synthetic diacylglycerols become crucial tool compounds for studying these processes in vitro and in cell-based assays.
-
2000s-Present: Advanced analytical techniques, such as mass spectrometry, allow for detailed profiling of diacylglycerol species in cells, revealing the complexity of diacylglycerol metabolism and signaling. The specific roles of different diacylglycerol species, including those containing lauric acid, continue to be an active area of research.
Synthesis of this compound
The synthesis of this compound with high purity and stereospecificity is crucial for its use in research. Both chemical and enzymatic methods have been developed, each with distinct advantages and disadvantages.
Chemical Synthesis
Early chemical syntheses of 1,2-diacylglycerols were often hampered by the formation of isomeric mixtures (1,2- and 1,3-diacylglycerols) due to acyl migration. Modern methods employ protecting group strategies to achieve regioselective acylation of the glycerol backbone. A general approach for the asymmetric synthesis of 1,2-diacyl-sn-glycerols can achieve high yields and enantiomeric excess.
Table 1: Comparison of Chemical Synthesis Strategies for 1,2-Diacylglycerols
| Method | Starting Material | Key Reagents | Protecting Groups | Reported Overall Yield | Reference |
| Asymmetric Synthesis | Allyl bromide | AD-mix, Ceric ammonium nitrate | 4-methoxyphenyl | 78% | |
| From D-mannitol | D-mannitol | Fatty acids, various coupling reagents | Isopropylidene, trityl | Not specified |
Enzymatic Synthesis
Enzymatic methods, primarily utilizing lipases, offer a high degree of regioselectivity, minimizing the formation of the 1,3-isomer. These reactions are typically carried out under milder conditions compared to chemical synthesis. The optimization of enzymatic synthesis involves controlling parameters such as temperature, substrate molar ratio, and enzyme concentration.
Table 2: Parameters for Enzymatic Synthesis of Lauric Acid Glycerides
| Enzyme | Substrates | Key Parameters | Product Distribution (Example) | Reference |
| Lipozyme IM-20 | Lauric acid, Glycerol | Temperature: 55°C, Molar ratio (acid:glycerol): 1.0, Enzyme conc.: 3.0% (w/w) | Monolaurin: 45.5%, Dilaurin: 26.8%, Trilaurin: 3.1% |
Note: The distribution between 1,2- and 1,3-dilaurin is dependent on the specific enzyme and reaction conditions.
Experimental Protocols
General Protocol for Asymmetric Chemical Synthesis of this compound
This protocol is adapted from a general method for the asymmetric synthesis of 1,2-diacyl-sn-glycerols.
-
Protection of Glycerol: Start with a suitable protected glycerol derivative, for example, solketal (2,2-dimethyl-1,3-dioxolane-4-methanol).
-
First Acylation: Acylate the primary hydroxyl group at the sn-1 position with lauroyl chloride in the presence of a base (e.g., pyridine) to yield 1-lauroyl-solketal.
-
Deprotection: Remove the isopropylidene protecting group under acidic conditions to yield 1-lauroyl-sn-glycerol.
-
Second Acylation: Selectively acylate the hydroxyl group at the sn-2 position with lauroyl chloride. This step may require optimization of reaction conditions to minimize acylation at the sn-3 position.
-
Purification: Purify the resulting 1,2-dilauroyl-sn-glycerol by flash column chromatography.
General Protocol for Enzymatic Synthesis of this compound
This protocol is based on the lipase-catalyzed esterification of glycerol.
-
Reaction Setup: Combine glycerol and lauric acid in a suitable solvent-free system or an organic solvent.
-
Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) with agitation.
-
Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Termination and Purification: Once the desired conversion is reached, stop the reaction by filtering off the enzyme. Purify the this compound from the reaction mixture using column chromatography.
Purification by Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel 60. The amount of silica gel should be 50-100 times the weight of the crude product.
-
Solvent System Selection: Determine a suitable solvent system using TLC. A mixture of hexane and ethyl acetate is commonly used. The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for this compound.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
Characterization
¹H and ¹³C NMR spectroscopy are essential for confirming the structure and purity of this compound.
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for 1,2-Dilauroyl-sn-glycerol
| Atom | ¹H Chemical Shift (ppm, CDCl₃) | ¹³C Chemical Shift (ppm, CDCl₃) |
| Glycerol CH₂ (sn-1) | ~4.2-4.4 | ~62-63 |
| Glycerol CH (sn-2) | ~5.1 | ~70-71 |
| Glycerol CH₂ (sn-3) | ~3.7 | ~62-63 |
| Carbonyl C=O (sn-1, sn-2) | - | ~173-174 |
| Lauric Acid α-CH₂ | ~2.3 | ~34 |
| Lauric Acid β-CH₂ | ~1.6 | ~25 |
| Lauric Acid (CH₂)₈ | ~1.2-1.4 | ~29-32 |
| Lauric Acid ω-CH₃ | ~0.9 | ~14 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In positive ion mode, this compound can be detected as its protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺. Tandem mass spectrometry (MS/MS) can be used to confirm the structure by observing the characteristic loss of the fatty acid chains.
Expected Fragmentation Pattern:
-
[M+H]⁺: The protonated molecule.
-
[M+H - RCOOH]⁺: Loss of one lauric acid molecule.
-
[RCO]⁺: Acylium ion from the lauric acid chain.
Biological Activity and Signaling Pathways
1,2-Diacylglycerols, including this compound, are key second messengers that activate a variety of intracellular signaling proteins. The two most well-characterized targets are Protein Kinase C (PKC) and Munc13.
Protein Kinase C (PKC) Activation
PKC is a family of serine/threonine kinases that play crucial roles in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Conventional and novel PKC isoforms are activated by diacylglycerols. The binding of 1,2-diacylglycerol to the C1 domain of PKC induces a conformational change that relieves autoinhibition and promotes the kinase's activity at the cell membrane.
Munc13 Activation and Neurotransmitter Release
Munc13 proteins are essential for the priming of synaptic vesicles, a critical step in neurotransmitter release. The C1 domain of Munc13 binds to diacylglycerol, and this interaction is thought to induce a conformational change that promotes the transition of the SNARE complex into a state competent for membrane fusion. Synthetic diacylglycerols like this compound are valuable tools for studying the role of Munc13 in exocytosis.
Experimental Applications of this compound
This compound serves as a valuable tool compound for a variety of in vitro and cell-based assays.
In Vitro PKC Activity Assay
Objective: To measure the activation of purified PKC by this compound.
Materials:
-
Purified PKC isoform
-
This compound
-
Phosphatidylserine (PS)
-
Assay buffer (containing ATP, MgCl₂, and a PKC substrate peptide)
-
[γ-³²P]ATP (for radiometric assay) or a fluorescence-based detection system
Protocol:
-
Prepare lipid vesicles or mixed micelles containing PS and varying concentrations of this compound.
-
Add the purified PKC enzyme to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
Expected Results: A dose-dependent increase in PKC activity with increasing concentrations of this compound.
Munc13 Translocation Assay
Objective: To visualize the recruitment of Munc13 to the plasma membrane in response to diacylglycerol.
Materials:
-
Cultured cells (e.g., PC12 or primary neurons)
-
Expression vector for a fluorescently tagged Munc13-C1 domain (e.g., GFP-Munc13-C1)
-
This compound or a water-soluble analog
-
Confocal microscope
Protocol:
-
Transfect the cells with the GFP-Munc13-C1 expression vector.
-
Allow the cells to express the protein for 24-48 hours.
-
Image the cells using a confocal microscope to establish a baseline distribution of the fluorescent protein (typically cytosolic).
-
Add this compound to the cell culture medium.
-
Acquire a time-lapse series of images to monitor the translocation of the GFP-Munc13-C1 from the cytosol to the plasma membrane.
Expected Results: A rapid redistribution of the fluorescent signal from the cytoplasm to the cell periphery upon addition of this compound.
Conclusion
This compound has evolved from a simple lipid molecule to a cornerstone of cell signaling research. Its well-defined structure and potent biological activity make it an indispensable tool for dissecting the complex pathways regulated by diacylglycerols. This guide has provided a comprehensive overview of its historical context, synthesis, characterization, and application in key biological assays. As research continues to unravel the intricacies of lipid signaling, this compound will undoubtedly remain a vital compound for scientists and drug development professionals seeking to understand and manipulate these fundamental cellular processes.
References
- 1. Lipid messenger, diacylglycerol, and its regulator, diacylglycerol kinase, in cells, organs, and animals: history and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid messenger, diacylglycerol, and its regulator, diacylglycerol kinase, in cells, organs, and animals: history and perspective. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
Spectral Characteristics of Pure 1,2-Dilaurin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral characteristics of pure 1,2-Dilaurin (also known as 1,2-didodecanoylglycerol), a diacylglycerol of significant interest in various scientific disciplines. This document outlines key spectral data from mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy, alongside detailed experimental protocols for obtaining these measurements.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For this compound, electrospray ionization (ESI) is a common method, often resulting in the formation of a protonated molecule [M+H]⁺.
Quantitative Mass Spectrometry Data
The fragmentation of the this compound precursor ion provides valuable structural information. The following table summarizes the key mass spectrometry data for the protonated molecule.
| Attribute | Value |
| Molecular Formula | C₂₇H₅₂O₅ |
| Molecular Weight | 456.7 g/mol |
| Precursor Ion (m/z) | 457.38947 [M+H]⁺ |
Table 1: Mass Spectrometry Data for this compound.
The collision-induced dissociation (CID) of the precursor ion leads to a series of fragment ions. The major fragmentation pathway for 1,2-diacylglycerols involves the neutral loss of a fatty acid chain.
| Fragment Ion (m/z) | Relative Intensity | Interpretation |
| 257.212 | 999 | [M+H - C₁₂H₂₄O₂]⁺ (Loss of one lauric acid) |
| 439.3785 | 755 | [M+H - H₂O]⁺ |
| 440.3813 | 239 | Isotopic peak of [M+H - H₂O]⁺ |
| 258.2154 | 177 | Isotopic peak of [M+H - C₁₂H₂₄O₂]⁺ |
Table 2: MS/MS Fragmentation Data for this compound Precursor Ion (457.38947 m/z).
Experimental Protocol for Mass Spectrometry
This protocol describes a general method for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer with an electrospray ionization (ESI) source (e.g., Q-TOF or Orbitrap)
Materials:
-
This compound standard
-
HPLC-grade solvents (e.g., acetonitrile, isopropanol, water)
-
Formic acid (for mobile phase modification)
-
Glass vials
Procedure:
-
Sample Preparation: Dissolve a known concentration of this compound in an appropriate solvent mixture (e.g., isopropanol:acetonitrile, 1:1 v/v).
-
Chromatographic Separation:
-
Use a C18 reversed-phase column suitable for lipid analysis.
-
Employ a gradient elution program with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile/isopropanol with 0.1% formic acid.
-
The gradient should be optimized to ensure good separation and peak shape for this compound.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in positive ion mode.
-
Set the ESI source parameters (e.g., capillary voltage, source temperature) to optimal values for lipid analysis.
-
Acquire full scan MS data over a relevant m/z range (e.g., 100-1000 m/z).
-
For structural confirmation, perform tandem MS (MS/MS) on the precursor ion of this compound (m/z 457.4).
-
Set the collision energy to an appropriate level to induce fragmentation (e.g., 20-40 eV).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are the most informative techniques.
Predicted NMR Data
The following tables provide predicted chemical shifts for the hydrogen and carbon atoms in this compound. These predictions are based on established chemical shift databases and models.
| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Glycerol CH₂ (sn-1) | 4.10 - 4.30 | dd | 2H |
| Glycerol CH (sn-2) | 5.05 - 5.20 | m | 1H |
| Glycerol CH₂ (sn-3) | 3.60 - 3.80 | d | 2H |
| α-CH₂ (C=O) | 2.25 - 2.35 | t | 4H |
| β-CH₂ | 1.55 - 1.65 | m | 4H |
| (CH₂)₈ | 1.20 - 1.40 | m | 32H |
| CH₃ | 0.85 - 0.95 | t | 6H |
Table 3: Predicted ¹H NMR Chemical Shifts for this compound.
| Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| C=O (Ester) | 173 - 174 |
| Glycerol CH (sn-2) | 70 - 72 |
| Glycerol CH₂ (sn-1) | 62 - 64 |
| Glycerol CH₂ (sn-3) | 60 - 62 |
| α-CH₂ (C=O) | 34 - 35 |
| (CH₂)ₙ | 29 - 30 |
| β-CH₂ | 24 - 25 |
| CH₂ next to CH₃ | 22 - 23 |
| CH₃ | 14 - 15 |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound.
Experimental Protocol for NMR Spectroscopy
This protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Materials:
-
This compound standard
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a useful technique for identifying functional groups.
Predicted IR Absorption Bands
The following table lists the characteristic IR absorption bands expected for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3400 | O-H stretch | Hydroxyl | Medium, Broad |
| 2925, 2855 | C-H stretch | Alkane (CH₂, CH₃) | Strong |
| ~1740 | C=O stretch | Ester | Strong |
| ~1465 | C-H bend | Alkane (CH₂) | Medium |
| ~1160 | C-O stretch | Ester | Strong |
Table 5: Predicted Characteristic IR Absorption Bands for this compound.
Experimental Protocol for FT-IR Spectroscopy
This protocol provides a general method for obtaining an FT-IR spectrum of this compound.
Instrumentation:
-
Fourier Transform Infrared (FT-IR) spectrometer
-
Sample holder (e.g., KBr plates or ATR accessory)
Materials:
-
This compound standard
-
Spectroscopy-grade solvent (e.g., chloroform) if preparing a film
Procedure:
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of this compound in a volatile solvent like chloroform.
-
Deposit a drop of the solution onto a KBr plate and allow the solvent to evaporate, leaving a thin film of the sample.
-
Place a second KBr plate on top.
-
-
Sample Preparation (ATR Method):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Place the sample holder in the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample holder (or clean ATR crystal).
-
Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Workflow and Visualization
As no specific signaling pathways involving this compound were identified in the literature, a general experimental workflow for the spectroscopic characterization of a pure lipid is presented below.
Caption: Workflow for the spectroscopic analysis of this compound.
A Comprehensive Technical Guide to the Health and Safety of 1,2-Dilaurin
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential health and safety information for the handling of 1,2-Dilaurin (CAS No. 17598-94-6). The following sections detail its properties, potential hazards, handling procedures, and emergency measures, compiled to ensure the safety of laboratory and research personnel.
Chemical and Physical Properties
This compound, also known as glyceryl 1,2-dilaurate, is a diacylglycerol. It is a solid, crystalline, or powdered substance.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C27H52O5 | [2][3] |
| Molecular Weight | 456.70 g/mol | [2][3] |
| Appearance | Solid crystals or powder | |
| Melting Point | Approximately 47°C | |
| Boiling Point | 531°C (literature) | |
| Solubility | Soluble in ethanol, DMSO, and DMF. Generally insoluble in water. | |
| Purity | Typically >99% |
Hazard Identification and Classification
According to available safety data sheets, this compound is not classified as a hazardous substance or mixture under Regulation (EC) No. 1272/2008. It is not considered a hazardous material in the flammable sense. However, it may cause mild skin irritation. The primary hazards are associated with its physical form (potential for dust inhalation) and conditions of use (e.g., heating).
Safe Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure a safe working environment.
Handling
-
General Precautions: The usual precautions for handling chemicals should be observed. Avoid contact with skin, eyes, and clothing.
-
Ventilation: Use in a well-ventilated area. A system of local and/or general exhaust is recommended to keep employee exposures as low as possible.
-
Dust and Aerosol Generation: Minimize dust generation and avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Hygiene: Wash hands thoroughly after handling.
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and protected from sunlight.
-
Temperature: For long-term storage of stock solutions, -80°C is recommended for up to 6 months, and -20°C for up to 1 month. It should be stored sealed and away from moisture.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is essential to prevent exposure.
-
Eye/Face Protection: Safety glasses with side shields are the minimum requirement. Chemical safety goggles should be worn if there is a splash hazard.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Change gloves frequently, especially if they come into contact with the chemical.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
-
-
Respiratory Protection: If user operations generate dust, fume, or mist, use ventilation to keep exposure to airborne contaminants below the exposure limit. In situations with a high potential for inhalation, a respirator may be necessary.
First-Aid Measures
In case of exposure, follow these first-aid procedures:
-
Inhalation: If fumes from the heated product are inhaled, move the individual to a warm place with fresh air. If symptoms persist, seek medical attention.
-
Skin Contact: Normal washing of the skin is generally sufficient. If symptoms occur, contact a physician. Remove contaminated clothing.
-
Eye Contact: As a precaution, rinse the eye thoroughly with water. If symptoms occur, seek medical attention.
-
Ingestion: Flush the nose, mouth, and throat with water. If a large amount is ingested, consult a physician.
Accidental Release and Fire-Fighting Measures
Accidental Release
-
Small Spills: Small spills can be wiped up with a cloth or a similar material. The spill site should then be flushed with water.
-
Large Spills: For larger spills, first cover with an inert absorbent material like sand or earth, and then collect the material for disposal.
-
Personal Precautions: Use recommended safety equipment. Be aware of a slipping hazard if the product is spilled.
Fire-Fighting
-
Extinguishing Media: There are no unsuitable common extinguishing agents. Use extinguishing media appropriate for the surrounding fire.
-
Hazardous Combustion Products: When burning, this compound can produce fumes containing carbon monoxide (CO) and carbon dioxide (CO2).
-
Fire-Fighting Procedures: In case of a fire, wear a respirator mask and full protective clothing.
Experimental Protocols for Safety Assessment
Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)
This study provides information on the hazardous properties of a substance following a single oral administration.
-
Principle: The test substance is administered to animals in a stepwise procedure using fixed doses of 5, 50, 300, and 2000 mg/kg (and exceptionally 5000 mg/kg). The goal is to identify a dose that produces evident toxicity without mortality.
-
Test Animals: Healthy, young adult animals of a single sex (usually females) are used. Rodents like rats or mice are common choices.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The substance is administered by gavage.
-
A sighting study is performed with one animal per dose to determine the starting dose for the main study.
-
In the main study, groups of animals are dosed at a selected fixed dose.
-
The presence or absence of mortality or signs of toxicity determines the next step: dosing at a higher or lower fixed dose, or cessation of testing.
-
-
Observations: Animals are observed for at least 14 days. Observations include mortality, body weight changes, and detailed clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior). A gross necropsy is performed at the end of the study.
Acute Dermal Toxicity (Based on OECD Guideline 402)
This test assesses the potential short-term hazards of a substance when it comes into contact with the skin.
-
Principle: The test substance is applied to the skin in a single dose to several groups of experimental animals, with one dose per group.
-
Test Animals: Adult rats (typically female) with healthy, intact skin are used.
-
Procedure:
-
Approximately 24 hours before the test, the fur is removed from the dorsal area of the animals.
-
The test substance is applied uniformly over a shaved area of at least 10% of the total body surface.
-
The application site is covered with a porous gauze dressing for a 24-hour exposure period.
-
After 24 hours, the residual substance is removed.
-
-
Observations: Animals are observed for at least 14 days for signs of toxicity and mortality. Body weights are recorded weekly. A gross necropsy is performed on all animals at the end of the study.
Visualizations
The following diagrams illustrate key safety workflows and concepts for handling this compound and other laboratory chemicals.
Caption: Workflow for the safe handling of laboratory chemicals.
Caption: Logical flow of hazard identification and risk control.
References
A Researcher's Guide to High-Purity 1,2-Dilaurin: Sourcing and Application in Cellular Signaling
For researchers, scientists, and drug development professionals, securing high-purity reagents is paramount to the integrity and reproducibility of experimental outcomes. This technical guide provides an in-depth overview of commercially available high-purity 1,2-Dilaurin, a key diacylglycerol (DAG) analog, for research applications. It details product specifications from various suppliers, outlines its critical role in cell signaling, and provides established experimental protocols for its use.
This compound, also known as 1,2-didodecanoyl-rac-glycerol, is a diacylglycerol containing two lauric acid chains at the sn-1 and sn-2 positions of the glycerol backbone. Its structural similarity to endogenous diacylglycerols makes it a potent tool for investigating lipid-mediated signaling pathways, most notably the activation of Protein Kinase C (PKC).
Commercial Suppliers of High-Purity this compound
A variety of life science suppliers offer high-purity this compound suitable for research purposes. The purity and formulation can vary, so it is crucial to select a product that meets the specific requirements of the intended application. Below is a comparison of offerings from prominent suppliers.
| Supplier | Product Name | CAS Number | Molecular Weight | Purity |
| Cayman Chemical | 1,2-Dilauroyl-rac-glycerol | 17598-94-6 | 456.7 g/mol | ≥95%[1] |
| Larodan | This compound | 17598-94-6 | 456.7 g/mol | >99%[2] |
| CD Biosynsis | This compound | 17598-94-6 | 456.7 g/mol | >99%[3] |
| Sigma-Aldrich | This compound | 17598-94-6 | 456.7 g/mol | 98% |
| MedchemExpress | This compound | 17598-94-6 | 456.7 g/mol | Not Specified |
The Role of this compound in Protein Kinase C (PKC) Activation
This compound serves as a valuable exogenous diacylglycerol analog to probe the intricate signaling cascades mediated by Protein Kinase C (PKC). PKC isoforms are key regulators of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The activation of conventional and novel PKC isoforms is a critical step in their signal transduction.
The canonical activation of these PKC isoforms is initiated by the binding of a ligand, such as a hormone or growth factor, to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK). This binding event triggers the activation of Phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration, in conjunction with DAG embedded in the plasma membrane, recruits PKC to the membrane. The binding of both Ca2+ and DAG to their respective domains on PKC induces a conformational change that relieves autoinhibition and activates the kinase, allowing it to phosphorylate its downstream target proteins and propagate the cellular response.
By introducing high-purity this compound to cell cultures, researchers can directly mimic the effect of endogenous DAG, bypassing the need for receptor stimulation and PLC activation. This allows for the specific investigation of PKC-dependent downstream signaling events.
Figure 1: Canonical Protein Kinase C (PKC) activation pathway.
Experimental Protocols
Preparation of this compound for In Vitro Assays
Due to its lipophilic nature, this compound is practically insoluble in aqueous solutions. Therefore, a stock solution should be prepared in an organic solvent.
Methodology:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound for cell culture experiments.
-
Stock Solution Preparation:
-
Aseptically weigh the desired amount of high-purity this compound powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Gently warm the solution and vortex until the this compound is completely dissolved.
-
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration immediately before use.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Protein Kinase C (PKC) Activity Assay
This protocol provides a general framework for measuring PKC activity in cell lysates following stimulation with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow.
-
Treat the cells with the desired concentration of this compound (typically in the range of 1-100 µM) for a specified time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
PKC Activity Measurement:
-
PKC activity can be measured using various commercially available assay kits. These kits typically employ a specific PKC substrate peptide and [γ-³²P]ATP.
-
In the presence of active PKC from the cell lysate, the substrate peptide is phosphorylated.
-
The phosphorylated substrate is then separated from the unincorporated [γ-³²P]ATP, and the amount of incorporated radioactivity is quantified using a scintillation counter. The measured radioactivity is directly proportional to the PKC activity in the sample.
-
Figure 2: General workflow for a Protein Kinase C (PKC) activity assay.
Use of this compound as an Internal Standard in Lipidomics
In mass spectrometry-based lipidomics, internal standards are essential for accurate quantification. This compound can be used as an internal standard for the analysis of diacylglycerols.
Methodology:
-
Internal Standard Spiking:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol/chloroform).
-
Add a known amount of the this compound internal standard to each biological sample before lipid extraction.
-
-
Lipid Extraction:
-
Perform lipid extraction from the samples using a standard method, such as the Bligh and Dyer or Folch method.
-
-
LC-MS/MS Analysis:
-
Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Develop a multiple reaction monitoring (MRM) method to detect and quantify the endogenous diacylglycerols and the this compound internal standard.
-
-
Quantification:
-
The peak area of each endogenous diacylglycerol is normalized to the peak area of the this compound internal standard.
-
A calibration curve is generated using known concentrations of diacylglycerol standards and a fixed concentration of the internal standard.
-
The concentration of the endogenous diacylglycerols in the samples is then calculated from the calibration curve.
-
Figure 3: Workflow for using this compound as an internal standard in lipidomics.
Conclusion
High-purity this compound is an indispensable tool for researchers investigating lipid signaling pathways. Its ability to potently and specifically activate Protein Kinase C allows for the detailed dissection of downstream cellular events. Furthermore, its utility as an internal standard in lipidomics ensures accurate and reliable quantification of endogenous diacylglycerols. By carefully selecting a high-quality commercial source and employing robust experimental protocols, researchers can confidently utilize this compound to advance our understanding of cellular signaling in health and disease.
References
Methodological & Application
Application Notes and Protocols for the Quantification of 1,2-Dilaurin in Tissues
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dilaurin, a diacylglycerol (DAG), is a critical lipid molecule that functions as a second messenger in a variety of cellular signaling pathways and serves as an intermediate in lipid metabolism.[1][2] Accurate quantification of this compound in tissues is essential for understanding its physiological and pathological roles, particularly in areas such as metabolic disorders and cancer research.[1][3][4] Diacylglycerols activate protein kinase C (PKC), a key enzyme family involved in regulating numerous cellular processes, including cell proliferation, differentiation, and apoptosis. This document provides detailed application notes and protocols for the principal analytical methods used to quantify this compound in tissue samples.
General Experimental Workflow
The quantification of this compound from tissue samples involves several key stages, from sample collection and lipid extraction to instrumental analysis and data interpretation. A generalized workflow is depicted below.
Key Methodologies and Protocols
Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the required sensitivity, specificity, throughput, and available instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for lipid analysis due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures. It allows for the precise quantification of individual diacylglycerol species, including this compound.
Experimental Protocol:
-
Tissue Preparation and Lipid Extraction (Modified Folch Method):
-
Accurately weigh 20-50 mg of frozen tissue and place it in a 2 mL tube.
-
Homogenize the tissue in a 2:1 (v/v) mixture of chloroform and methanol to a final volume 20 times that of the tissue sample (e.g., 1 mL for a 50 mg sample). This can be done using a bead beater or rotor-stator homogenizer.
-
Agitate the homogenate for 15-20 minutes at room temperature.
-
Centrifuge at low speed (e.g., 2000 rpm) to pellet the tissue debris.
-
Transfer the supernatant (liquid phase) to a new tube.
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of supernatant), vortex briefly, and centrifuge to separate the phases.
-
Carefully collect the lower (chloroform) phase, which contains the lipids.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1).
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column for separation.
-
Mobile Phase: A gradient of solvents, such as water with formic acid and acetonitrile/isopropanol, is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Quantification: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The transition for this compound would be selected based on its precursor ion and a specific product ion. An internal standard (e.g., a deuterated or odd-chain DAG) should be used for accurate quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for fatty acid and glycerolipid analysis. For diacylglycerols, a derivatization step is required to increase their volatility.
Experimental Protocol:
-
Lipid Extraction: Perform lipid extraction as described in the LC-MS/MS protocol.
-
Isolation of Diacylglycerol Fraction: The total lipid extract can be fractionated using Thin-Layer Chromatography (TLC) to isolate the diacylglycerol class before derivatization.
-
Derivatization:
-
Convert the diacylglycerols to more volatile derivatives, such as trimethylsilyl (TMS) ethers.
-
This is achieved by reacting the dried lipid extract with a silylating agent (e.g., BSTFA with 1% TMCS) at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Column: Use a non-polar capillary column suitable for high-temperature analysis.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the different lipid derivatives.
-
Detection: The mass spectrometer is operated in electron ionization (EI) mode, and quantification is based on the abundance of characteristic fragment ions.
-
Thin-Layer Chromatography (TLC)
TLC is a cost-effective method for separating different lipid classes. It can be used for semi-quantitative analysis by comparing spot intensity to standards or for preparative purposes to isolate the diacylglycerol fraction for further analysis.
Experimental Protocol:
-
Lipid Extraction: Extract lipids from the tissue as previously described.
-
TLC Plate Preparation: Use silica gel TLC plates. Activate the plate by heating it at 110-120°C for one hour before use.
-
Sample Application: Dissolve the dried lipid extract in a small volume of chloroform/methanol. Spot the sample onto the TLC plate alongside a this compound standard.
-
Development:
-
Place the plate in a developing chamber containing a solvent system suitable for neutral lipids, such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
-
Allow the solvent to migrate up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Dry the plate and visualize the lipid spots. Common methods include exposure to iodine vapor or spraying with a primuline solution and viewing under UV light.
-
-
Quantification:
-
For quantitative analysis, the spots can be scraped from the plate, the lipid extracted from the silica, and then quantified using another method like GC-MS.
-
Alternatively, densitometry can be used to measure the intensity of the spots directly on the plate.
-
Enzymatic Assays
Commercially available assay kits provide a straightforward method for quantifying total diacylglycerol content. These assays are typically based on a coupled enzymatic reaction that produces a fluorescent or colorimetric signal.
Experimental Protocol (General):
-
Sample Preparation: Homogenize tissue samples and extract lipids as per the kit's instructions.
-
Enzymatic Reaction:
-
The assay typically involves the phosphorylation of DAG by a specific kinase to produce phosphatidic acid.
-
The phosphatidic acid is then hydrolyzed by a lipase to generate glycerol-3-phosphate.
-
Glycerol-3-phosphate is then oxidized, producing hydrogen peroxide.
-
-
Detection:
-
The hydrogen peroxide reacts with a probe to generate a quantifiable signal (fluorescence or absorbance).
-
-
Quantification:
-
The concentration of DAG in the sample is determined by comparing the signal to a standard curve generated with known concentrations of a DAG standard provided in the kit.
-
Quantitative Data Summary
The performance of analytical methods is evaluated based on several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following tables summarize typical validation parameters for the quantification of diacylglycerols in biological matrices.
Table 1: Performance Characteristics of LC-MS/MS Methods for Diacylglycerol Quantification
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | |
| LOQ | 1 ng/mL - 5 ng/mL | |
| Accuracy (% Bias) | -15% to +15% | |
| Precision (% RSD) | < 15% |
| Recovery | 85% - 115% | |
Table 2: Performance Characteristics of Other Methods
| Method | Parameter | Typical Value/Range | Reference |
|---|---|---|---|
| GC-MS | Linearity (R²) | > 0.99 | General expectation |
| LOQ | Low ng/mL range | General expectation | |
| Enzymatic Assay | Detection Limit | ~4-15 µM |
| | Linearity | Dependent on kit | |
Note: Specific values for this compound may vary depending on the exact tissue matrix and experimental conditions.
Signaling Pathway Visualization
1,2-Diacylglycerols are key signaling molecules that activate Protein Kinase C (PKC). This activation is a crucial step in many signal transduction cascades.
References
- 1. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Application Notes and Protocols for Lipase Activity Assays Using 1,2-Dilaurin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipases are a class of enzymes that catalyze the hydrolysis of fats (lipids). The measurement of lipase activity is crucial in various fields, including diagnostics, drug discovery, and biotechnology. 1,2-Dilaurin, a diglyceride, serves as a specific substrate for lipases, and its hydrolysis yields monolaurin and lauric acid. This document provides detailed application notes and protocols for utilizing this compound in lipase activity assays. Furthermore, it delves into the relevant signaling pathways involving diacylglycerol, the product of lipid hydrolysis, which is of significant interest in drug development.
Principle of the Assay
The lipase activity assay using this compound is based on the enzymatic hydrolysis of the substrate by lipase. The reaction releases lauric acid, a fatty acid, which leads to a decrease in the pH of the reaction mixture. This change in pH can be monitored and quantified using two primary methods: a titrimetric assay or a pH indicator-based colorimetric assay.
The enzymatic reaction is as follows:
This compound + H₂O --(Lipase)--> Monolaurin + Lauric Acid
Data Presentation
Table 1: Quantitative Data for Pancreatic Lipase Activity Assay Using this compound Substrate
| Parameter | Value | Reference |
| Kinetic Parameters | ||
| Michaelis Constant (Km) | ~0.29 mM (estimated based on 1,3-dilinolein) | [1] |
| Maximum Velocity (Vmax) | Enzyme and condition dependent | [2] |
| Optimal Conditions | ||
| pH | 8.0 | [3] |
| Temperature | 37°C | [3][4] |
| Assay Performance | ||
| Linearity | Up to 750 U/L (for a similar diglyceride-based assay) |
Table 2: Interference in Diglyceride-Based Lipase Assays
| Interfering Substance | Concentration | Effect | Reference | |---|---|---| | Hemoglobin | Up to 150 mg/dL | No significant interference | | | Bilirubin | Up to 20 mg/dL | No significant interference | | | Triglycerides | >300 mg/dL | Negative interference | |
Experimental Protocols
Two detailed methodologies for determining lipase activity using this compound are provided below.
Protocol 1: Titrimetric Lipase Activity Assay
This method quantifies the amount of fatty acid produced by titrating the reaction mixture with a standardized sodium hydroxide (NaOH) solution.
Materials:
-
This compound
-
Lipase solution (e.g., porcine pancreatic lipase)
-
Tris-HCl buffer (200 mM, pH 7.2 at 37°C)
-
Olive oil (for substrate emulsion) or a suitable emulsifier like Triton X-100
-
95% Ethanol
-
Thymolphthalein indicator solution (0.9% w/v in ethanol)
-
Standardized 50 mM NaOH solution
-
Water bath at 37°C
-
Burette (25 mL)
-
Erlenmeyer flasks (50 mL)
Procedure:
-
Substrate Preparation: Prepare an emulsion of this compound. A common method is to sonicate a mixture of the lipid in a buffer containing an emulsifier like Triton X-100 or to use a well-established olive oil emulsion as a carrier for the this compound.
-
Reaction Setup:
-
In a 50 mL Erlenmeyer flask (labeled "Test"), pipette 2.5 mL of deionized water, 1.0 mL of 200 mM Tris-HCl buffer (pH 7.2), and 3.0 mL of the this compound substrate emulsion.
-
Prepare a "Blank" flask with the same components.
-
-
Equilibration: Equilibrate both flasks to 37°C in a water bath for 5 minutes.
-
Enzyme Addition:
-
To the "Test" flask, add 1.0 mL of the lipase enzyme solution.
-
Mix by swirling and incubate at 37°C for exactly 30 minutes.
-
Immediately after starting the incubation of the "Test" flask, add 1.0 mL of the enzyme solution to the "Blank" flask and store it at 0-4°C until the "Test" incubation is complete. This serves to account for any free fatty acids in the enzyme preparation.
-
-
Reaction Termination and Titration:
-
After 30 minutes, stop the reaction in the "Test" flask by adding 10 mL of 95% ethanol. Do the same for the "Blank" flask.
-
Add 4 drops of thymolphthalein indicator to both flasks.
-
Titrate each solution with 50 mM NaOH to a light blue endpoint.
-
-
Calculation: The lipase activity is calculated based on the difference in the volume of NaOH used for the "Test" and "Blank" samples.
Unit Definition: One unit of lipase will hydrolyze 1.0 microequivalent of fatty acid from a diglyceride in one hour at pH 7.2 at 37°C.
Protocol 2: pH Indicator-Based Colorimetric Assay
This is a simpler, high-throughput method that uses a pH indicator to detect the decrease in pH due to fatty acid production.
Materials:
-
This compound
-
Lipase solution
-
Bile salts solution (5%)
-
Hydrogen carbonate indicator
-
Sodium carbonate solution (0.01 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Substrate and Reaction Mixture Preparation:
-
In each well of a 96-well plate, add your sample containing lipase.
-
Add a solution of 5% bile salts to emulsify the lipid substrate.
-
Add the this compound substrate.
-
Add hydrogen carbonate indicator. The indicator is typically red/purple in alkaline conditions and turns yellow as the pH drops.
-
-
pH Adjustment: Add a small amount of 0.01 M sodium carbonate solution to adjust the initial pH to the alkaline range of the indicator (e.g., pH 8.5-9.0), resulting in a distinct color (e.g., red/purple).
-
Initiate Reaction: Add the lipase solution to the wells to start the reaction.
-
Measurement: Monitor the color change over time using a microplate reader at an appropriate wavelength for the chosen indicator. The rate of color change is proportional to the lipase activity.
-
Controls: Include negative controls without the lipase enzyme to account for any non-enzymatic hydrolysis or instability of the substrate emulsion.
Visualization of Workflows and Pathways
References
- 1. Voltammetric lipase activity assay based on dilinolein and a modified carbon paste electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Characterization of Lipase Activity and Immunogenicity of LipL from Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 4. A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 1,2-Dilaurin into Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) are at the forefront of drug delivery technology, providing a versatile platform for the systemic administration of therapeutics, particularly nucleic acids like mRNA and siRNA. A standard LNP formulation is typically composed of four main lipid components: an ionizable cationic lipid for nucleic acid encapsulation and endosomal escape, a phospholipid (such as DSPC or DOPE) to provide structural integrity, cholesterol to modulate membrane fluidity and stability, and a PEGylated lipid to control particle size and prolong circulation.[1][2][3] This document provides a detailed protocol for the incorporation of a non-traditional helper lipid, 1,2-Dilaurin (a diacylglycerol), into a standard LNP formulation.
The inclusion of diacylglycerols like this compound can be explored to modify the physicochemical properties of LNPs, potentially influencing their fusogenicity, stability, and drug release characteristics.[4] this compound, with its two lauric acid chains, can alter the packing of lipids within the nanoparticle core, which may offer advantages for specific drug delivery applications.[4] These application notes provide a step-by-step methodology for the formulation, purification, and characterization of LNPs containing this compound.
Materials and Equipment
Lipids and Reagents
-
Ionizable Lipid (e.g., DLin-MC3-DMA, SM-102)
-
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound (1,2-Dilauroyl-sn-glycerol)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Ethanol (200 proof, molecular biology grade)
-
Citrate Buffer (e.g., 50 mM, pH 4.0)
-
Phosphate Buffered Saline (PBS), pH 7.4 (RNase-free)
-
Nucleic acid cargo (e.g., mRNA, siRNA)
-
Quant-iT™ RiboGreen™ RNA Assay Kit
-
Deionized, RNase-free water
Equipment
-
Microfluidic mixing system (e.g., NanoAssemblr® Benchtop)
-
Syringe pumps and syringes
-
Glass vials
-
Dialysis tubing (e.g., 10 kDa MWCO) or Tangential Flow Filtration (TFF) system
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement
-
Zeta potential analyzer
-
Fluorometer or plate reader for RiboGreen™ assay
-
High-Performance Liquid Chromatography (HPLC) system for lipid quantification
-
Sterile filters (0.22 µm)
Experimental Protocols
Protocol 1: Preparation of Lipid Stock Solutions
-
Preparation of Individual Lipid Stocks:
-
Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, this compound, and DMG-PEG 2000 in 200 proof ethanol.
-
The concentrations of these stock solutions should be calculated to achieve the desired molar ratios in the final lipid mixture. A common starting concentration is 10-50 mM.
-
Note: Gentle heating (up to 65°C) may be required to fully dissolve some lipids, particularly cholesterol and DSPC. Ensure complete solubilization before use. This compound is soluble in ethanol at 30 mg/mL.
-
-
Preparation of the Final Lipid Mixture:
-
In a sterile glass vial, combine the individual lipid stock solutions to achieve the desired molar ratio. A representative formulation incorporating this compound is presented in Table 1 .
-
Vortex the mixture thoroughly to ensure homogeneity. This final lipid mixture in ethanol constitutes the organic phase for LNP formulation.
-
Table 1: Representative Lipid Composition for this compound LNPs
| Component | Molar Ratio (%) |
| Ionizable Lipid | 50 |
| DSPC | 10 |
| Cholesterol | 28.5 |
| This compound | 10 |
| DMG-PEG 2000 | 1.5 |
Protocol 2: Formulation of this compound LNPs via Microfluidic Mixing
-
Preparation of the Aqueous Phase:
-
Dilute the nucleic acid cargo (e.g., mRNA) to the desired concentration in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic pH ensures the ionizable lipid is protonated, facilitating complexation with the negatively charged nucleic acid.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's protocol.
-
Load the lipid mixture (organic phase) into one syringe and the nucleic acid solution (aqueous phase) into another.
-
Set the flow rate ratio for the aqueous and organic phases. A common ratio is 3:1 (Aqueous:Organic).
-
Initiate the mixing process. The rapid, controlled mixing within the microfluidic cartridge induces the self-assembly of lipids and the encapsulation of the nucleic acid, forming LNPs.
-
-
Purification:
-
The resulting LNP suspension contains ethanol, which must be removed.
-
Purify the LNPs and exchange the buffer to a neutral pH (e.g., PBS, pH 7.4) using either dialysis or tangential flow filtration (TFF).
-
For dialysis, transfer the LNP suspension to a dialysis cassette and dialyze against sterile PBS (pH 7.4) for at least 6 hours, with at least two buffer changes.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Caption: Workflow for LNP formulation incorporating this compound.
Protocol 3: Characterization of this compound LNPs
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure: Dilute the LNP sample in PBS (pH 7.4). Measure the hydrodynamic diameter (size) and PDI using DLS. For zeta potential, dilute the sample in an appropriate low-salt buffer and measure using an ELS instrument.
-
-
Nucleic Acid Encapsulation Efficiency:
-
Method: Quant-iT™ RiboGreen™ Assay.
-
Procedure: This assay quantifies the amount of nucleic acid both inside and outside the LNPs.
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid. This measures the total nucleic acid content.
-
Leave the other set intact to measure the amount of unencapsulated (surface-associated) nucleic acid.
-
Add the RiboGreen™ reagent to both sets and measure the fluorescence.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100
-
-
-
Lipid Component Quantification:
-
Method: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Charged Aerosol Detector - CAD).
-
Procedure: Develop a reverse-phase HPLC method to separate and quantify each lipid component, including this compound. This confirms the final lipid ratios in the formulated LNPs.
-
Data Presentation
The successful formulation of LNPs incorporating this compound should yield particles with physicochemical properties suitable for in vivo applications. Table 2 provides a summary of expected characterization data for a standard LNP formulation versus one containing this compound.
Table 2: Comparative Physicochemical Properties of LNP Formulations
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Standard LNP (50:10:38.5:1.5)¹ | 85 ± 5 | < 0.15 | -5 ± 3 | > 90 |
| This compound LNP (50:10:28.5:10:1.5)² | 90 ± 7 | < 0.20 | -4 ± 3 | > 88 |
| ¹ Molar ratio: Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid | ||||
| ² Molar ratio: Ionizable Lipid:DSPC:Cholesterol:this compound:PEG-Lipid |
Logical Relationships in LNP Formulation and Characterization
The quality of the final LNP product is dependent on a series of interrelated parameters, from the initial lipid composition to the final characterization results.
Caption: Interdependence of formulation inputs and LNP quality attributes.
Conclusion
This document outlines a comprehensive protocol for the incorporation of this compound into lipid nanoparticles for drug delivery research. By following these methodologies, researchers can systematically formulate and characterize novel LNP compositions. The inclusion of non-traditional lipids like this compound may lead to the development of next-generation delivery systems with tailored properties for enhanced therapeutic efficacy. It is recommended to perform initial small-scale formulation screens to optimize the molar ratio of this compound for the specific application and nucleic acid cargo.
References
- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Application Notes: 1,2-Dilaurin as an Internal Standard for Mass Spectrometry-Based Quantification of Diacylglycerols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerols (DAGs) are crucial lipid molecules that function as intermediates in lipid metabolism and as second messengers in a variety of cellular signaling pathways. Dysregulation of DAG levels has been implicated in numerous diseases, including cancer and diabetes.[1] Accurate quantification of DAG molecular species in biological samples is therefore essential for understanding disease mechanisms and for the development of novel therapeutics. However, the analysis of DAGs by electrospray ionization mass spectrometry (ESI-MS) is challenging due to their low abundance, lack of a permanent charge, and low proton affinity.[1]
To overcome these challenges and ensure accurate quantification, the use of an appropriate internal standard is critical. An internal standard is a compound of known concentration that is added to a sample prior to analysis to correct for variations in sample preparation, extraction, and instrument response.[2] 1,2-Dilaurin (dilauroyl glycerol, 12:0/12:0 DAG) is a commonly used internal standard for the quantification of DAGs in biological matrices. Its saturated acyl chains make it less susceptible to oxidation than unsaturated DAGs, and its distinct mass allows it to be easily distinguished from most endogenous DAG species.[1]
These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of DAGs in biological tissues by liquid chromatography-tandem mass spectrometry (LC-MS/MS), including a derivatization step to enhance signal intensity.
Key Applications
-
Lipidomics Research: Quantifying changes in DAG profiles in response to various stimuli or in different disease states.
-
Drug Discovery and Development: Assessing the effects of drug candidates on lipid signaling pathways involving DAGs.
-
Biomarker Discovery: Identifying specific DAG species that may serve as biomarkers for disease diagnosis or prognosis.
-
Metabolic Studies: Tracing the flux of fatty acids through metabolic pathways that involve DAG intermediates.
Quantitative Data Summary
The following table summarizes representative quantitative data obtained using this compound as an internal standard for the analysis of diacylglycerols in liver tissue from a mouse model of obesity.
| Analyte Group | Sample Type | Condition | Fold Change vs. Control | Reference |
| Total Diacylglycerols | Mouse Liver | Obese (db/db) | 9-fold increase | [1] |
Experimental Protocols
Materials and Reagents
-
This compound (12:0/12:0 DAG) internal standard (Avanti Polar Lipids, Inc.)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Pyridine, anhydrous
-
Methylene chloride, anhydrous
-
N-chlorobetainyl chloride
-
Sodium chloride (NaCl)
-
Sodium sulfate, anhydrous
-
Water (HPLC grade)
-
Biological tissue (e.g., mouse liver)
Preparation of Internal Standard Stock Solution
Prepare a stock solution of this compound in chloroform at a concentration of 1 mg/mL. Store the solution in a glass vial at -20°C.
Sample Preparation and Lipid Extraction (Folch Method)
-
Weigh approximately 50 mg of frozen tissue and record the weight.
-
Homogenize the tissue in a 2:1 (v/v) mixture of chloroform and methanol.
-
Add the this compound internal standard to the homogenate. The amount added should be determined based on the expected concentration range of the endogenous DAGs.
-
Vortex the mixture thoroughly and incubate at room temperature for at least 20 minutes to ensure complete lipid extraction.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifuge the mixture to separate the phases. The lower organic phase contains the lipids.
-
Carefully collect the lower organic phase, transfer it to a new tube, and dry it under a stream of nitrogen.
Derivatization of Diacylglycerols
To enhance the ionization efficiency of DAGs for MS analysis, a one-step derivatization is performed to introduce a permanent positive charge.
-
Dissolve the dried lipid extract in 0.5 mL of anhydrous methylene chloride.
-
Add a solution of N-chlorobetainyl chloride in anhydrous methylene chloride. The optimal amount of the derivatizing agent should be empirically determined but is typically in excess relative to the estimated total DAG content.
-
Incubate the reaction mixture at 45°C for a designated time, which should be optimized for the specific sample type.
-
After the reaction, the solvent is evaporated under nitrogen.
LC-MS/MS Analysis
-
Reconstitution: Reconstitute the derivatized lipid extract in a suitable solvent for LC-MS analysis, such as methanol or a mixture of isopropanol and acetonitrile.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of lipid species.
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.
-
Gradient: A gradient elution is employed to separate the different lipid species based on their hydrophobicity. The specific gradient profile should be optimized for the separation of the target DAGs.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The precursor-to-product ion transitions for the derivatized this compound and the target endogenous DAGs need to be determined. For derivatized DAGs, a common product ion corresponding to the derivatizing agent can often be used.
-
Instrument Parameters: Optimize instrument parameters such as capillary voltage, cone voltage, and collision energy to achieve the best signal for the derivatized DAGs.
-
Data Analysis and Quantification
-
Integrate the peak areas of the MRM transitions for the this compound internal standard and the endogenous DAG species.
-
Calculate the response ratio of each endogenous DAG to the this compound internal standard.
-
Generate a calibration curve using a series of known concentrations of authentic DAG standards (if absolute quantification is desired) or perform relative quantification by comparing the response ratios between different sample groups.
Mandatory Visualizations
Caption: Experimental workflow for DAG quantification.
Caption: Role of this compound in quantitative analysis.
References
Application of 1,2-Dilaurin in Crafting Stable Emulsions for Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective delivery of therapeutic agents to their target sites remains a cornerstone of pharmaceutical development. For poorly water-soluble drugs, lipid-based formulations, particularly emulsions, offer a promising strategy to enhance solubility, improve bioavailability, and enable controlled release.[1][2][3] Among the various excipients utilized in emulsion formulation, diglycerides, such as 1,2-Dilaurin, play a significant role as emulsifying agents, contributing to the stability and efficacy of the drug delivery system.[1][4]
This document provides detailed application notes and protocols for the utilization of this compound in the creation of stable oil-in-water (O/W) emulsions for drug delivery. While specific quantitative data for this compound is not extensively available in public literature, the principles outlined below are based on the established roles of diglycerides in pharmaceutical emulsions and provide a framework for formulation development and characterization.
The Role of this compound as an Emulsifier
This compound, a diacylglycerol composed of a glycerol backbone with two lauric acid chains, possesses amphiphilic properties, making it an effective emulsifier. Its molecular structure allows it to partition at the oil-water interface, reducing interfacial tension and preventing the coalescence of dispersed oil droplets. This stabilization is crucial for the physical integrity and shelf-life of the emulsion. The use of diglycerides as excipients in pharmaceutical formulations has been shown to improve the solubility, absorption, and stability of active pharmaceutical ingredients (APIs).
Key Formulation Considerations
The successful formulation of a stable emulsion using this compound requires careful consideration of several factors:
-
Oil Phase Selection: The choice of the oil phase is critical and should be based on the solubility of the drug candidate. Common oils used in pharmaceutical emulsions include medium-chain triglycerides (MCTs), long-chain triglycerides (e.g., soybean oil, olive oil), and various synthetic oils.
-
Co-emulsifier/Surfactant Selection: While this compound can act as a primary emulsifier, it is often beneficial to use it in combination with a co-emulsifier or surfactant. The selection of a co-emulsifier is guided by the Hydrophilic-Lipophilic Balance (HLB) system. A blend of emulsifiers often provides superior stability compared to a single agent. The required HLB for an oil-in-water (O/W) emulsion typically falls in the range of 8-18.
-
Drug Loading: The concentration of the active pharmaceutical ingredient (API) that can be incorporated into the emulsion without compromising its stability is a key parameter. This is influenced by the drug's solubility in the oil phase and the overall composition of the emulsion.
-
Aqueous Phase Composition: The aqueous phase typically contains water for injection, buffering agents to control pH, and may include osmotic agents to adjust tonicity for parenteral formulations.
Experimental Protocols
Below are detailed protocols for the preparation and characterization of a this compound-stabilized emulsion for drug delivery.
Protocol 1: Preparation of a this compound Stabilized Oil-in-Water (O/W) Emulsion
Objective: To prepare a stable O/W emulsion using this compound as an emulsifier for the encapsulation of a lipophilic drug.
Materials:
-
This compound
-
Lipophilic Active Pharmaceutical Ingredient (API)
-
Pharmaceutical-grade oil (e.g., Medium Chain Triglycerides - MCT oil)
-
Co-emulsifier (e.g., Polysorbate 80)
-
Water for Injection (WFI)
-
Phosphate buffer saline (PBS)
Equipment:
-
High-shear homogenizer or microfluidizer
-
Magnetic stirrer and hot plate
-
Analytical balance
-
Beakers and graduated cylinders
-
Filtration apparatus (0.22 µm filter)
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh the required amounts of the lipophilic API, this compound, and the selected oil (e.g., MCT oil).
-
In a beaker, gently heat the mixture on a hot plate with continuous stirring until the API and this compound are completely dissolved in the oil. Maintain a temperature of approximately 60-70°C.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, weigh the required amount of the co-emulsifier (e.g., Polysorbate 80) and dissolve it in WFI or PBS.
-
Heat the aqueous phase to the same temperature as the oil phase (60-70°C) with gentle stirring.
-
-
Emulsification:
-
Slowly add the hot oil phase to the hot aqueous phase while continuously stirring with a magnetic stirrer.
-
Subject the coarse emulsion to high-shear homogenization or microfluidization. The specific parameters (e.g., homogenization pressure, number of passes) will need to be optimized for the specific formulation. A typical starting point would be a pressure of 80 MPa for 10 cycles.
-
-
Cooling and Finalization:
-
Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring.
-
If required for parenteral administration, filter the final emulsion through a 0.22 µm sterile filter.
-
Store the emulsion in a sealed, sterile container, protected from light.
-
Protocol 2: Characterization of the this compound Stabilized Emulsion
Objective: To characterize the prepared emulsion for its key physicochemical properties.
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the emulsion with WFI to an appropriate concentration for DLS measurement.
-
Measure the particle size distribution (hydrodynamic diameter) and Polydispersity Index (PDI).
-
Measure the zeta potential to assess the surface charge of the droplets, which is an indicator of stability.
-
2. Drug Loading and Encapsulation Efficiency:
-
Method: High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Total Drug Content: Disrupt a known volume of the emulsion using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug. Quantify the drug concentration using a validated HPLC method.
-
Free Drug Content: Separate the aqueous phase from the oil droplets by ultracentrifugation or ultrafiltration. Quantify the drug concentration in the aqueous phase using HPLC.
-
Calculation:
-
Drug Loading (%) = (Mass of drug in emulsion / Total mass of emulsion) x 100
-
Encapsulation Efficiency (%) = ((Total drug - Free drug) / Total drug) x 100
-
-
3. Stability Studies:
-
Method: Long-term storage at different conditions.
-
Procedure:
-
Store aliquots of the emulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) for a predetermined period (e.g., 3 months).
-
At specified time intervals, withdraw samples and analyze for any changes in particle size, zeta potential, drug content, and visual appearance (e.g., creaming, phase separation).
-
Quantitative Data Summary
While specific data for this compound is limited, the following table provides a template for summarizing the expected quantitative data from the characterization experiments.
| Parameter | Target Range | Method |
| Particle Size (Mean Diameter) | < 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | > |-25| mV | Electrophoretic Light Scattering |
| Drug Loading | Dependent on API | HPLC |
| Encapsulation Efficiency | > 90% | HPLC with separation technique |
| Stability (at 25°C for 3 months) | No significant change in particle size or drug content | DLS, HPLC, Visual Inspection |
Visualizations
Experimental Workflow for Emulsion Preparation and Characterization
Caption: Workflow for preparing and characterizing this compound stabilized emulsions.
Logical Relationship of Emulsion Stability Factors
Caption: Key factors influencing the stability of drug delivery emulsions.
Conclusion
This compound, as a diglyceride, holds potential as a valuable emulsifier in the development of stable oil-in-water emulsions for drug delivery. By carefully selecting the formulation components and optimizing the preparation process, researchers can create effective delivery systems for lipophilic drugs. The protocols and characterization methods outlined in this document provide a comprehensive guide for scientists and professionals in the field of drug development to explore the application of this compound and similar diglycerides in their research. Further investigation is warranted to establish specific quantitative performance data for this compound in various drug delivery applications.
References
Application Note: HPLC-ELSD Method for the Quantitative Analysis of 1,2-Dilaurin
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the separation and quantification of 1,2-dilaurin. Diacylglycerols such as this compound lack a significant UV chromophore, making ELSD an ideal detection technique.[1] ELSD is a mass-sensitive detector that is capable of detecting any analyte that is less volatile than the mobile phase, making it a "universal detector" for non-volatile and semi-volatile compounds.[2] This document provides a comprehensive protocol, including system parameters, sample preparation, and method development considerations, to ensure reliable and reproducible analysis in research and quality control environments.
Principle of Evaporative Light Scattering Detection (ELSD)
The ELSD operates through a three-stage process:
-
Nebulization: The eluent from the HPLC column is mixed with an inert gas (typically nitrogen) to form a fine aerosol of uniformly sized droplets.[2][3]
-
Evaporation: The aerosol passes through a heated drift tube where the volatile mobile phase is evaporated, leaving behind solid particles of the non-volatile analyte.
-
Detection: A light source (e.g., laser) illuminates the stream of analyte particles. The scattered light is measured by a photodiode or photomultiplier tube, generating a signal proportional to the mass of the analyte.
This detection mechanism is independent of the analyte's optical properties and is compatible with gradient elution, which is often necessary for separating complex lipid mixtures.
Caption: Principle of Evaporative Light Scattering Detection (ELSD).
Experimental Protocol
Materials and Reagents
-
This compound standard (≥99% purity)
-
Acetonitrile (HPLC Grade)
-
Acetone (HPLC Grade)
-
Isopropanol (HPLC Grade)
-
Acetic Acid (Glacial, ACS Grade)
-
Water (Deionized, 18.2 MΩ·cm)
-
Nitrogen gas supply (High Purity, >99.5%)
Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions
A reversed-phase HPLC method is recommended for the separation of diacylglycerols. The following conditions are based on established methods for analyzing mono-, di-, and trilaurin and provide an excellent starting point.
| Parameter | Recommended Setting |
| Column | ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Acetonitrile with 0.01% (v/v) Acetic Acid |
| Mobile Phase B | Acetone |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Gradient Program | See Table 2 for the detailed gradient elution profile. |
Table 1: Recommended HPLC Parameters.
Gradient Elution Profile
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 5.0 | 90 | 10 |
| 10.0 | 70 | 30 |
| 15.0 | 50 | 50 |
| 20.0 | 30 | 70 |
| 20.1 | 20 | 80 |
| 30.0 | 20 | 80 |
| 30.1 | 90 | 10 |
| 40.0 | 90 | 10 |
Table 2: Gradient Elution Program. This program is adapted from a method used for laurin glycerides to ensure separation from potential mono- and trilaurin impurities.
ELSD Settings
ELSD parameters must be optimized for the specific mobile phase and flow rate used. The following settings are a suitable starting point.
| Parameter | Recommended Setting |
| Drift Tube Temperature | 40 °C |
| Nebulizer Temperature | 40 °C |
| Nitrogen Gas Pressure | 3.5 bar |
| Gain (PMT) | As required |
Table 3: Recommended ELSD Parameters.
Detailed Protocols
Standard Solution Preparation
-
Primary Stock (1 mg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with isopropanol or a suitable organic solvent. Ensure complete dissolution.
-
Working Standards: Prepare a series of working standards (e.g., 0.05, 0.1, 0.2, 0.4, 0.8 mg/mL) by serial dilution of the primary stock solution with the initial mobile phase composition (90:10 Acetonitrile:Acetone).
Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound into a suitable container.
-
Extract or dissolve the sample with a known volume of isopropanol or other appropriate solvent.
-
Vortex or sonicate to ensure complete extraction/dissolution.
-
Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.
Analysis Workflow
Caption: General workflow for the HPLC-ELSD analysis of this compound.
Method Development and Optimization
While the provided protocol is a robust starting point, optimization may be necessary depending on the sample matrix and specific instrumentation.
Mobile Phase and Gradient
-
Solvent Choice: Acetonitrile is a common primary solvent in reversed-phase lipid analysis. Solvents like acetone, isopropanol, or methanol can be used as the "strong" solvent in the gradient to elute the non-polar lipids.
-
Additives: Small amounts of acid (e.g., acetic or formic acid) can improve peak shape. However, be aware that buffer identity and concentration can significantly influence the ELSD response, an effect that is analyte-specific.
ELSD Parameter Optimization
-
Drift Tube Temperature: This is a critical parameter. The temperature must be high enough to evaporate the mobile phase but low enough to avoid vaporizing semi-volatile analytes. An optimal temperature will maximize the signal-to-noise ratio. For many lipids, a temperature around 40-50 °C is a good starting point.
-
Gas Flow/Pressure: The gas flow rate affects droplet size during nebulization. Higher flow rates are generally used for more volatile solvents. This parameter should be optimized to achieve a stable baseline and maximal response.
Caption: Logical flow for HPLC-ELSD method optimization.
Data Interpretation and System Suitability
-
Calibration: The ELSD response is often non-linear over wide concentration ranges. A logarithmic transformation (log[Area] vs. log[Concentration]) is typically used to generate a linear calibration curve.
-
System Suitability: Before sample analysis, system suitability should be confirmed by injecting a standard multiple times. Key parameters are summarized in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
| Precision (RSD of Peak Area) | < 2.5% (for n≥5) |
| Precision (RSD of Ret. Time) | < 1.0% (for n≥5) |
Table 4: Typical System Suitability Parameters.
By following this detailed application note and protocol, researchers can confidently implement a reliable HPLC-ELSD method for the quantitative analysis of this compound.
References
Application Notes and Protocols: The Role of 1,2-Dilaurin in Cell Signaling Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dilaurin is a diacylglycerol (DAG) molecule containing two lauric acid chains at the sn-1 and sn-2 positions of the glycerol backbone. In the realm of cell signaling, this compound serves as a valuable research tool due to its function as a synthetic analog of endogenous diacylglycerol. DAGs are crucial second messengers that are transiently produced at the cell membrane upon the activation of various cell surface receptors. Their primary role is to activate members of the Protein Kinase C (PKC) family of serine/threonine kinases. The activation of PKC isoforms initiates a cascade of downstream signaling events that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.
The use of cell-permeable DAG analogs like this compound allows researchers to bypass receptor activation and directly stimulate PKC and its downstream pathways. This makes it an indispensable tool for dissecting the intricate roles of PKC in various physiological and pathological conditions, including cancer and apoptosis.
Key Applications
-
Activation of Protein Kinase C (PKC) Isoforms: this compound can be used to directly activate conventional (cPKC) and novel (nPKC) isoforms of PKC, which require DAG for their activation. This allows for the study of the specific downstream effects of activating these kinases.
-
MAPK Pathway Studies: Activation of PKC by this compound can lead to the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including the ERK, JNK, and p38 pathways. Researchers can use this compound to investigate the role of PKC in MAPK-mediated cellular responses.
-
Apoptosis Research: Depending on the cellular context and the specific PKC isoforms activated, this compound can be used to induce or modulate apoptotic pathways. This is particularly relevant in cancer research, where the manipulation of apoptosis is a key therapeutic strategy.
-
Cancer Cell Signaling Studies: By activating pro-proliferative or pro-apoptotic pathways, this compound can be employed to study the complex role of PKC signaling in different cancer cell lines.
-
Drug Discovery and Development: this compound can be used as a positive control or a tool to validate new therapeutic agents that target the PKC signaling pathway.
Data Presentation
The following tables provide examples of how to structure quantitative data from experiments using this compound. Note: The data presented here is illustrative and should be replaced with experimentally derived results.
Table 1: Dose-Dependent Activation of PKC by this compound in HEK293T Cells
| This compound Concentration (µM) | PKC Activity (Fold Change vs. Control) |
| 0 (Control) | 1.0 |
| 10 | 2.5 |
| 25 | 4.8 |
| 50 | 7.2 |
| 100 | 8.5 |
Table 2: Effect of this compound on ERK1/2 Phosphorylation in MCF-7 Cells
| Treatment | Time (minutes) | p-ERK1/2 / Total ERK1/2 Ratio |
| Vehicle Control | 30 | 1.0 |
| This compound (50 µM) | 5 | 3.2 |
| This compound (50 µM) | 15 | 5.6 |
| This compound (50 µM) | 30 | 4.1 |
| This compound (50 µM) | 60 | 2.3 |
Table 3: Induction of Apoptosis by this compound in Jurkat Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | - | 5.2 |
| This compound | 25 | 15.8 |
| This compound | 50 | 32.5 |
| This compound | 100 | 55.1 |
Signaling Pathways and Experimental Workflows
This compound-Mediated PKC Activation and Downstream Signaling
This compound, as a diacylglycerol analog, directly activates Protein Kinase C (PKC) at the plasma membrane. Activated PKC can then phosphorylate a multitude of downstream targets, leading to the activation of various signaling cascades, most notably the MAPK/ERK pathway. This pathway is a central regulator of cell proliferation, survival, and differentiation.
Experimental Workflow for Assessing PKC Activation by this compound
This workflow outlines the key steps to quantify the activation of PKC in response to this compound treatment using a Western blot-based approach to detect the phosphorylation of a known PKC substrate.
This compound-Induced Apoptosis Pathway
In certain cell types, particularly cancer cells, the sustained activation of specific PKC isoforms by this compound can lead to the induction of apoptosis. This can occur through various mechanisms, including the activation of pro-apoptotic proteins and the inhibition of survival signals.
Experimental Protocols
Protocol 1: In Vitro PKC Kinase Assay Using this compound
This protocol describes a method to measure the kinase activity of a specific PKC isoform in response to this compound using an in vitro kinase assay.
Materials:
-
Recombinant active PKC isoform (e.g., PKCα)
-
This compound (stock solution in DMSO)
-
Phosphatidylserine (PS) (stock solution in chloroform)
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
ATP, [γ-³²P]ATP
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare Lipid Vesicles:
-
In a glass tube, mix appropriate amounts of phosphatidylserine and this compound to achieve the desired final concentrations (e.g., 100 µg/mL PS and 0-50 µg/mL this compound).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Resuspend the lipid film in kinase buffer by vortexing and sonication to form small unilamellar vesicles.
-
-
Set up Kinase Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, the lipid vesicles, PKC substrate peptide (e.g., 20 µM), and recombinant PKC enzyme (e.g., 10 ng).
-
Pre-incubate the mixture for 5 minutes at 30°C.
-
-
Initiate Reaction:
-
Start the reaction by adding ATP mix (e.g., 100 µM final concentration) containing [γ-³²P]ATP (e.g., 1 µCi per reaction).
-
Incubate for 10-20 minutes at 30°C.
-
-
Stop Reaction and Spot:
-
Stop the reaction by adding an equal volume of 75 mM phosphoric acid.
-
Spot an aliquot of the reaction mixture onto a phosphocellulose paper square.
-
-
Wash and Count:
-
Wash the phosphocellulose papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash in ethanol and let the papers dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the kinase activity as picomoles of phosphate transferred per minute per milligram of enzyme.
-
Plot the kinase activity against the concentration of this compound to determine the dose-response relationship.
-
Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation Induced by this compound
This protocol details the steps to assess the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2 in cultured cells treated with this compound.
Materials:
-
Cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
-
Protocol 3: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining after this compound Treatment
This protocol describes how to quantify apoptosis in a cancer cell line using flow cytometry after treatment with this compound.
Materials:
-
Cancer cell line (e.g., Jurkat cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 12-well plate at an appropriate density.
-
Treat the cells with different concentrations of this compound (e.g., 0, 25, 50, 100 µM) for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use unstained and single-stained controls to set up the compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Calculate the percentage of apoptotic cells for each treatment condition.
-
Enzymatic Synthesis of 1,2-Dilaurin: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the enzymatic synthesis of 1,2-dilaurin offers a highly specific and efficient method to produce this bioactive lipid for a range of applications, from cell signaling studies to the development of novel drug delivery systems. As a key second messenger, 1,2-diacylglycerols (DAGs) like this compound play a crucial role in cellular signaling pathways, primarily through the activation of Protein Kinase C (PKC).[1][2][3] Furthermore, the metabolic fate of this compound is intertwined with the diacylglycerol kinase (DGK) pathway, which converts DAGs to phosphatidic acid, another important signaling molecule.[4][5] This document provides detailed application notes and experimental protocols for the enzymatic synthesis of this compound and highlights its relevance in drug development and cellular research.
Application Notes
Cellular Signaling Research
This compound, as a specific 1,2-diacylglycerol, is an essential tool for investigating signal transduction pathways. Its primary role is the activation of Protein Kinase C (PKC), a family of enzymes involved in a multitude of cellular processes including cell growth, differentiation, and apoptosis. By synthesizing this compound with high purity, researchers can dissect the specific roles of different DAG isomers in PKC activation and downstream signaling events. Furthermore, studying the interplay between this compound and diacylglycerol kinases (DGKs) can provide insights into the regulation of cellular signaling cascades.
Drug Development and Formulation
The unique physicochemical properties of this compound make it a valuable component in drug development. Its amphiphilic nature allows it to be used as an excipient in lipid-based drug delivery systems (LBDDS), which can enhance the solubility and bioavailability of poorly water-soluble drugs. LBDDS can be formulated as emulsions, microemulsions, and solid lipid nanoparticles to achieve controlled and targeted drug release. Moreover, the biological activity of this compound itself may offer therapeutic benefits, particularly in conditions where PKC modulation is desired.
Functional Foods and Nutraceuticals
Diacylglycerol oils have gained attention as functional foods due to their potential health benefits, such as reducing body fat accumulation and lowering postprandial serum triacylglycerol levels. The enzymatic synthesis of structured lipids like this compound allows for the production of designer oils with specific fatty acid compositions and potential health-promoting properties.
Experimental Protocols
Protocol 1: Lipase-Catalyzed Esterification for this compound Synthesis
This protocol describes the synthesis of this compound through the direct esterification of glycerol with lauric acid using an immobilized lipase.
Materials:
-
Glycerol
-
Lauric Acid
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)
-
Organic Solvent (e.g., tert-butanol)
-
Molecular Sieves (for water removal)
-
Shaking Incubator
-
Reaction Vessel
Procedure:
-
To a reaction vessel, add glycerol and lauric acid in a desired molar ratio (e.g., 1:2).
-
Add the organic solvent to dissolve the reactants.
-
Add the immobilized lipase to the reaction mixture. The enzyme loading is typically a percentage of the total substrate weight.
-
Add molecular sieves to the mixture to remove the water produced during the reaction, which drives the equilibrium towards product formation.
-
Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 7-10 hours).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing the composition using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, stop the reaction by filtering out the immobilized lipase.
-
The product mixture can be purified to isolate this compound using column chromatography.
Protocol 2: Lipase-Catalyzed Glycerolysis for this compound Synthesis
This protocol outlines the synthesis of this compound via the glycerolysis of trilaurin (trilauroylglycerol).
Materials:
-
Trilaurin
-
Glycerol
-
Immobilized 1,3-specific Lipase (e.g., from Rhizomucor miehei)
-
Solvent-free system or a suitable organic solvent (e.g., tert-butanol)
-
Magnetic Stirrer with heating
-
Reaction Vessel
Procedure:
-
In a reaction vessel, mix trilaurin and glycerol at a specific molar ratio (e.g., 1:2).
-
Add the immobilized 1,3-specific lipase to the mixture.
-
Heat the mixture to the desired reaction temperature (e.g., 60°C) with constant stirring.
-
The reaction is typically carried out in a solvent-free system.
-
Monitor the formation of mono-, di-, and triglycerides over time using analytical methods such as HPLC or Gas Chromatography (GC).
-
Once the desired conversion is achieved, terminate the reaction by removing the enzyme through filtration.
-
The resulting mixture of acylglycerols can be further processed to purify this compound.
Data Presentation
Table 1: Comparison of Enzymatic Synthesis Methods for Diacylglycerol (DAG) Production
| Synthesis Method | Lipase Source | Substrates | Solvent | Temperature (°C) | Reaction Time (h) | DAG Yield (%) | Reference |
| Esterification | Candida antarctica (Novozym 435) | Caprylic Acid, Glycerol | - | 60 | 7 | 77.26 | |
| Esterification | Candida antarctica (Novozym 435) | Caprylic Acid, Glycerol | - | 60 | 10 | 68.24 | |
| Glycerolysis | Candida antarctica (Novozym 435) | Medium-chain Triglycerides, Glycerol | tert-butanol | - | - | 36.02 | |
| Glycerolysis | Streptomyces sp. (MAS1-H108W) | Olive Oil, Glycerol | Solvent-free | 60 | 4 | 49.3 | |
| Glycerolysis & Esterification | Immobilized Lipase | Soy Sauce By-product Oil, Glycerol | - | 38 | 14 | 66.76 |
Visualizations
Signaling Pathways
Caption: Protein Kinase C (PKC) activation by this compound.
Caption: Diacylglycerol Kinase (DGK) signaling pathway.
Experimental Workflow
Caption: Experimental workflow for the enzymatic synthesis of this compound.
References
- 1. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. DGKs in lipid signaling and disease intervention: structural basis, pathological mechanisms, and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
Use of 1,2-Dilaurin in the food industry as an emulsifier
Application Notes: 1,2-Dilaurin as a Food Emulsifier
Introduction
This compound is a diacylglycerol (also known as a diglyceride) consisting of a glycerol backbone esterified with two lauric acid chains at the sn-1 and sn-2 positions. As part of the broader class of mono- and diglycerides (E number E471), this compound functions as a highly effective oil-in-water (O/W) emulsifier in the food industry.[1] These compounds are produced industrially through the glycerolysis of fats and oils, which can be derived from either plant or animal sources.[1][2] Their primary role is to enable the stable mixing of immiscible ingredients like oil and water, thereby improving the texture, consistency, and shelf-life of a wide range of food products.[2][3]
Mechanism of Action
The emulsifying capability of this compound stems from its amphiphilic molecular structure. The two non-polar lauric acid "tails" are lipophilic (oil-loving), while the remaining hydroxyl group on the glycerol backbone is hydrophilic (water-loving). When introduced into an oil and water system, this compound molecules orient themselves at the oil-water interface. This orientation reduces the interfacial tension that naturally keeps the two phases separate. By lowering this tension, the formation of small oil droplets within the water phase is facilitated during homogenization, and the resulting emulsion is stabilized against coalescence and separation.
Caption: Molecular orientation of this compound at the oil-water interface.
Regulatory Status
Mono- and diglycerides derived from edible fats and oils are "Generally Recognized as Safe" (GRAS) for use as direct food additives by the U.S. Food and Drug Administration (FDA) under 21 CFR 184.1505. This affirmation is based on a long history of safe use in food. Specific formulations containing mono- and diglycerides are also subject to the GRAS notification process, such as GRN 648 for a mixture of monoacylglycerides used as an edible coating. This regulatory acceptance underscores their safety and utility in food manufacturing.
Applications in the Food Industry
The functional properties of this compound make it a versatile emulsifier in numerous food categories:
-
Bakery Products: Improves dough softness, enhances cake volume and texture, and extends the freshness of baked goods by retarding staling.
-
Dairy and Frozen Desserts: Contributes to a creamy mouthfeel in ice cream and frozen desserts by promoting a stable foam structure and preventing the formation of large ice crystals.
-
Margarine and Spreads: Acts as the primary emulsifier to create and stabilize the water-in-oil emulsion, while also modifying fat crystal formation to improve texture and spreadability.
-
Confectionery: Prevents fat bloom in chocolates and reduces stickiness in caramels and chewing gum.
-
Dressings and Sauces: Stabilizes emulsions like mayonnaise and salad dressings, preventing the oil and water phases from separating over time.
-
Beverages: Used in coffee creamers and other emulsified beverages to ensure a uniform and stable dispersion.
Quantitative Data
The performance of an emulsifier is quantified by its ability to create small droplets and maintain emulsion stability over time. The following table provides illustrative data comparing this compound to other common food emulsifiers.
Disclaimer: This table presents typical, illustrative values for comparative purposes. Actual performance will vary based on the specific formulation, processing conditions, and oil/water phase composition. Experimental validation is required.
| Emulsifier | Chemical Class | Typical Use Level (%) | Mean Droplet Size (d₃₂)¹ | Emulsion Stability Index (ESI)² | Key Applications |
| This compound | Diglyceride | 0.2 - 1.0% | 0.5 - 2.0 µm | > 90% (after 24h) | Bakery, Dairy, Spreads, Confectionery |
| Soy Lecithin | Phospholipid | 0.1 - 0.5% | 1.0 - 5.0 µm | 75% - 85% (after 24h) | Chocolate, Bakery, Margarine |
| Polysorbate 80 | Polyoxyethylene Sorbitan Ester | 0.1 - 1.0% | < 0.5 µm | > 95% (after 24h) | Ice Cream, Pickles, Vitamins |
| Casein | Protein | 0.5 - 2.0% | 0.8 - 3.0 µm | 80% - 90% (after 24h) | Dairy Products, Sauces, Beverages |
¹ Mean droplet size (Sauter mean diameter, d₃₂) is a measure of the fineness of the emulsion; smaller values are generally indicative of better emulsification efficiency. ² Emulsion Stability Index (ESI) represents the percentage of the emulsion that remains stable after a defined period under specific conditions (e.g., centrifugation or storage).
Experimental Protocols
The following protocols outline standard methodologies for evaluating the performance of this compound as a food emulsifier.
Caption: General workflow for the evaluation of emulsifier performance.
Protocol 1: Preparation of a Standard Oil-in-Water (O/W) Emulsion
This protocol describes the creation of a model 10% oil-in-water emulsion for subsequent analysis.
-
Materials & Equipment:
-
This compound
-
Vegetable oil (e.g., sunflower or soybean oil)
-
Deionized water
-
High-shear mixer (e.g., rotor-stator homogenizer)
-
Analytical balance
-
Beakers
-
-
Procedure:
-
Prepare Aqueous Phase: Weigh 90.0 g of deionized water into a beaker.
-
Prepare Oil Phase: In a separate beaker, weigh 10.0 g of vegetable oil. Add the desired concentration of this compound to the oil phase (e.g., 0.5 g for a 0.5% w/w concentration relative to the total emulsion weight). Gently heat and stir the oil phase if necessary to fully dissolve the emulsifier.
-
Form Coarse Emulsion: While mixing the aqueous phase with the high-shear mixer at a low speed, slowly pour the oil phase into the water.
-
Homogenize: Increase the mixer speed to a high setting (e.g., 8,000-10,000 rpm) and homogenize for 2-5 minutes to form a fine emulsion.
-
Cooling: Place the beaker in an ice bath to cool the emulsion to room temperature, if heating was applied.
-
The resulting emulsion is now ready for stability and droplet size analysis.
-
Protocol 2: Determination of Emulsion Stability via Creaming Index (CI)
This method provides a quantitative measure of an emulsion's resistance to gravitational separation.
-
Materials & Equipment:
-
Freshly prepared O/W emulsion
-
10 mL or 15 mL graduated glass cylinders with stoppers
-
Ruler or calipers
-
-
Procedure:
-
Immediately after preparation, gently pour 10 mL of the emulsion into a graduated cylinder. Seal the cylinder.
-
Record the initial total height of the emulsion (H_total).
-
Store the cylinder undisturbed at a controlled temperature (e.g., 25°C).
-
At specified time intervals (e.g., 1h, 6h, 24h, 48h), measure the height of the bottom serum layer (H_serum), which is the transparent or translucent layer that forms as the oil droplets cream upwards.
-
Calculate the Creaming Index (CI) using the following formula: CI (%) = (H_serum / H_total) x 100
-
Plot CI (%) versus time. A lower CI value indicates higher emulsion stability.
-
Protocol 3: Droplet Size Distribution Analysis by Laser Diffraction
This protocol uses laser diffraction to accurately measure the size of the oil droplets in the emulsion, which is a critical indicator of emulsification efficiency.
-
Materials & Equipment:
-
Freshly prepared O/W emulsion
-
Laser diffraction particle size analyzer (e.g., Malvern Mastersizer)
-
Deionized water (as dispersant)
-
Pipette
-
-
Procedure:
-
Instrument Setup: Configure the particle size analyzer according to the manufacturer's instructions. Set the refractive index for the dispersed phase (oil, typically ~1.47) and the dispersant (water, ~1.33).
-
Background Measurement: Allow the instrument to perform a background measurement with clean deionized water circulating in the sample cell.
-
Sample Addition: Gently invert the emulsion sample to ensure homogeneity. Using a pipette, add the emulsion drop-by-drop to the dispersant in the sample cell until the target obscuration level (typically 10-20%) is reached.
-
Measurement: Allow the sample to circulate and stabilize for 30-60 seconds, then initiate the measurement. Perform at least three replicate measurements.
-
Data Analysis: The instrument software will generate a droplet size distribution curve. Record key parameters such as the volume-weighted mean diameter (D) and the Sauter mean diameter (d₃₂). A smaller mean droplet size indicates more effective emulsification.
-
References
Unveiling Molecular Dialogues: Advanced Techniques for Studying 1,2-Dilaurin's Protein Interactions
For Immediate Release
[City, State] – [Date] – In the intricate landscape of cellular signaling and drug development, understanding the nuanced interactions between lipids and proteins is paramount. 1,2-Dilaurin, a diacylglycerol (DAG), plays a crucial role as a second messenger, modulating the function of numerous proteins and influencing a cascade of downstream cellular events. For researchers, scientists, and drug development professionals, deciphering these interactions is key to unlocking novel therapeutic avenues. This document provides detailed application notes and protocols for state-of-the-art techniques to meticulously study the binding and functional consequences of this compound's engagement with its protein partners.
Introduction to this compound-Protein Interactions
This compound, a diacylglycerol with two lauric acid chains, is a key signaling lipid that activates a host of intracellular proteins. Its primary mode of action is through binding to conserved C1 domains present in various protein families, including Protein Kinase C (PKC) isozymes, Ras guanyl nucleotide-releasing proteins (RasGRPs), and Munc13 proteins, which are critical for neurotransmitter release. The stereospecificity of this interaction, favoring the sn-1,2-diacylglycerol conformation, underscores the precise nature of these molecular recognition events. The study of these interactions provides invaluable insights into cellular regulation and disease pathogenesis.
Key Proteins Interacting with this compound
Several key proteins are known to be direct targets of diacylglycerols like this compound:
-
Protein Kinase C (PKC): A family of serine/threonine kinases that, upon activation by DAG and calcium, translocate to the plasma membrane and phosphorylate a multitude of substrate proteins, regulating processes like cell growth, differentiation, and apoptosis.
-
Ras Guanyl Nucleotide-Releasing Protein 1 (RasGRP1): A guanine nucleotide exchange factor (GEF) that activates the small GTPase Ras. RasGRP1 is recruited to the membrane by DAG, where it promotes the exchange of GDP for GTP on Ras, thereby activating downstream signaling pathways like the MAPK/Erk cascade.[1]
-
Munc13: A family of presynaptic proteins essential for synaptic vesicle priming and neurotransmitter release. DAG binding to the C1 domain of Munc13-1 is a critical step in enhancing the fusion competence of synaptic vesicles.[2][3]
The affinity of these interactions can vary, and quantifying these binding events is crucial for understanding the potency and specificity of this compound's signaling effects.
Quantitative Analysis of this compound-Protein Interactions
The following table summarizes representative quantitative data for the interaction of diacylglycerol analogues with key protein targets. While specific data for this compound is limited, the provided values for structurally similar DAGs offer a valuable reference for experimental design and interpretation. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating a stronger interaction.
| Protein Target | Interacting Ligand | Technique | Dissociation Constant (Kd) | Reference |
| Protein Kinase Cα (PKCα) C1A Domain | 1,2-Dioctanoyl-sn-glycerol (DOG) | Isothermal Titration Calorimetry | ~5 µM | [4] |
| Protein Kinase Cγ (PKCγ) C1A Domain | 1,2-Dioctanoyl-sn-glycerol (DOG) | Isothermal Titration Calorimetry | ~0.5 µM | [4] |
| Protein Kinase Cγ (PKCγ) C1B Domain | 1,2-Dioctanoyl-sn-glycerol (DOG) | Isothermal Titration Calorimetry | ~0.6 µM | |
| RasGRP1 C1 Domain | Diacylglycerol-containing vesicles | Vesicle Binding Assay | High Affinity (qualitative) | |
| RasGRP3 C1 Domain | Diacylglycerol-containing vesicles | Vesicle Binding Assay | High Affinity (qualitative) | |
| Munc13-1 C1 Domain | 1,2-Dioctanoyl-sn-glycerol (DOG) | NMR Titration | High Affinity (qualitative) |
Experimental Protocols and Methodologies
To facilitate the investigation of this compound-protein interactions, we provide detailed protocols for three powerful biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Liposome Co-sedimentation Assays.
Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity. It is particularly well-suited for studying the interaction of soluble proteins with lipid bilayers containing this compound.
Experimental Workflow for SPR Analysis
Protocol for SPR Analysis:
-
Liposome Preparation:
-
Prepare a lipid mixture of a background lipid (e.g., POPC) and the desired molar percentage of this compound in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Hydrate the lipid film with an appropriate buffer (e.g., HBS-EP) to form multilamellar vesicles.
-
Create small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).
-
-
Sensor Chip Immobilization:
-
Use an L1 sensor chip, which has a lipophilic surface suitable for capturing lipid vesicles.
-
Clean the sensor surface with detergents as recommended by the instrument manufacturer (e.g., injections of octyl glucoside and CHAPS).
-
Inject the prepared liposomes over the sensor surface to create a stable lipid bilayer.
-
-
Analyte Injection and Data Acquisition:
-
Prepare a series of dilutions of the purified protein of interest in the running buffer.
-
Inject the protein solutions over the immobilized liposome surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe association.
-
After the association phase, flow running buffer over the surface to monitor dissociation.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of koff/kon.
-
-
Regeneration:
-
Regenerate the sensor surface by injecting a solution that disrupts the lipid bilayer (e.g., NaOH or a detergent solution) to prepare for the next experiment.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes that occur upon molecular binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Experimental Workflow for ITC Analysis
Protocol for ITC Analysis:
-
Sample Preparation:
-
Prepare a solution of the purified protein in a suitable buffer. The protein concentration should be approximately 10-50 times the expected Kd.
-
Prepare a solution of this compound-containing micelles or small unilamellar vesicles in the same buffer. The lipid concentration should be 10-20 times the protein concentration.
-
It is critical that both the protein and lipid solutions are in identical, degassed buffer to minimize heats of dilution.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the lipid solution into the injection syringe.
-
Set the experimental temperature and perform a series of small, sequential injections of the lipid solution into the protein solution.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of lipid to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy change (ΔH).
-
The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Liposome Co-sedimentation Assay for Qualitative and Semi-Quantitative Binding
This assay is a straightforward method to assess the binding of a protein to liposomes containing this compound. It relies on the principle that proteins bound to large liposomes will co-pellet during ultracentrifugation.
Experimental Workflow for Liposome Co-sedimentation
Protocol for Liposome Co-sedimentation Assay:
-
Liposome Preparation:
-
Prepare large unilamellar vesicles (LUVs) with and without this compound as described in the SPR protocol.
-
-
Binding Reaction:
-
Incubate a constant amount of purified protein with increasing concentrations of liposomes (or a fixed concentration of liposomes with varying molar percentages of this compound).
-
Allow the binding reaction to reach equilibrium (e.g., incubate for 30 minutes at room temperature).
-
-
Ultracentrifugation:
-
Centrifuge the samples at high speed (e.g., >100,000 x g) for a sufficient time (e.g., 30-60 minutes) to pellet the liposomes.
-
-
Analysis:
-
Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposome-bound protein).
-
Resuspend the pellet in the same volume of buffer as the supernatant.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting.
-
Quantify the amount of protein in each fraction to determine the percentage of bound protein.
-
Signaling Pathways Modulated by this compound
The interaction of this compound with its target proteins initiates downstream signaling cascades that are fundamental to cellular function. Below are diagrams illustrating the activation pathways of three key protein families.
Protein Kinase C (PKC) Activation Pathway
RasGRP1-Mediated Ras Activation Pathway
Munc13-1 Activation in Synaptic Vesicle Priming
Conclusion
The methodologies and pathways detailed in these application notes provide a robust framework for the comprehensive study of this compound's interactions with its protein targets. By employing these advanced techniques, researchers can gain deeper insights into the molecular mechanisms governing cellular signaling and pave the way for the development of novel therapeutics targeting these critical lipid-protein interactions.
References
- 1. A diacylglycerol-protein kinase C-RasGRP1 pathway directs Ras activation upon antigen receptor stimulation of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Munc13-1 by Diacylglycerol (DAG)-Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 1,2-Dilaurin
For researchers, scientists, and drug development professionals, achieving adequate aqueous solubility of lipophilic compounds like 1,2-Dilaurin is a critical step in experimental design and formulation development. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?
A1: this compound is a diacylglycerol (DAG), a lipid molecule consisting of a glycerol backbone with two lauric acid fatty acid chains. Its long hydrocarbon chains make it highly lipophilic and thus poorly soluble in water-based buffers. This inherent low aqueous solubility can significantly hinder its use in various biological assays and drug delivery applications.
Q2: What are the primary methods to improve the solubility of this compound?
A2: The main strategies to enhance the aqueous solubility of this compound involve the use of:
-
Co-solvents: Organic solvents miscible with water that can increase the solubility of lipophilic compounds.
-
Surfactants: Amphipathic molecules that form micelles to encapsulate lipophilic molecules.
-
Cyclodextrins: Cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules.
-
Lipid-Based Formulations: Advanced delivery systems like liposomes and nanoemulsions that can carry lipophilic cargo.
Q3: How do I choose the best solubilization method for my experiment?
A3: The choice of method depends on several factors, including the required concentration of this compound, the specific experimental system (e.g., cell culture, in vivo studies), and potential downstream applications. For instance, while co-solvents are simple to use, they may not be suitable for cell-based assays at high concentrations due to toxicity. Lipid-based formulations are often preferred for in vivo applications due to their biocompatibility.
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies and troubleshooting tips for the most common techniques used to solubilize this compound.
Method 1: Co-solvents
Co-solvents work by reducing the polarity of the aqueous buffer, thereby increasing the solubility of non-polar molecules.
Experimental Protocol:
-
Select a Co-solvent: Common choices include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400). The selection may depend on the tolerance of your experimental system.
-
Prepare a Stock Solution: Dissolve a known amount of this compound in the chosen co-solvent at a high concentration (e.g., 10-100 mg/mL). Gentle warming and vortexing can aid dissolution.
-
Dilute into Aqueous Buffer: Add the stock solution dropwise to your aqueous buffer while vortexing to achieve the desired final concentration of this compound. Ensure the final concentration of the co-solvent is compatible with your experimental setup.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Precipitation upon dilution | The final concentration of this compound exceeds its solubility limit in the co-solvent/buffer mixture. | - Increase the percentage of the co-solvent in the final solution. - Decrease the final concentration of this compound. - Try a different co-solvent or a combination of co-solvents.[1][2] |
| Cell toxicity or experimental interference | The co-solvent is affecting the biological system. | - Reduce the final concentration of the co-solvent to the lowest effective level. - Screen different, less toxic co-solvents. - Consider an alternative solubilization method. |
Method 2: Surfactant-based Micelles
Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate this compound in their hydrophobic core.
Quantitative Data: Critical Micelle Concentrations (CMC) of Common Surfactants
| Surfactant | CMC (mM in water at 25°C) |
| Sodium Dodecyl Sulfate (SDS) | ~8.2 |
| Triton X-100 | ~0.24 |
| Tween 20 | ~0.06[3][4] |
| Pluronic F-68 | ~0.04 (g/L) |
Experimental Protocol:
-
Choose a Surfactant: Non-ionic surfactants like Tween 20 and Triton X-100 are generally less harsh on biological systems than ionic surfactants like SDS.
-
Prepare a Surfactant Solution: Dissolve the surfactant in the aqueous buffer at a concentration well above its CMC (e.g., 5-10 times the CMC).
-
Add this compound: Add this compound to the surfactant solution.
-
Facilitate Micelle Formation: Gently heat the mixture (if this compound is solid at room temperature) and sonicate or vortex until the solution becomes clear, indicating the formation of this compound-loaded micelles.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Cloudy or opaque solution | Incomplete micellar encapsulation. | - Increase the surfactant concentration. - Increase sonication time or power. - Gently warm the solution during sonication. |
| Phase separation over time | Micelles are unstable. | - Ensure the surfactant concentration is sufficiently above the CMC. - Optimize the this compound to surfactant ratio. - Store the solution at a stable temperature. |
Method 3: Cyclodextrin Inclusion Complexes
Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with lipophilic molecules like this compound.
Experimental Protocol:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher aqueous solubility and low toxicity.
-
Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in the aqueous buffer at the desired concentration.
-
Add this compound: Add an excess amount of this compound to the cyclodextrin solution.
-
Equilibrate: Stir or shake the mixture at a constant temperature for 24-48 hours to allow for complex formation.
-
Separate Undissolved Lipid: Centrifuge or filter the solution to remove any undissolved this compound. The clear supernatant will contain the this compound-cyclodextrin inclusion complex.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Low solubility enhancement | Insufficient complex formation. | - Increase the concentration of the cyclodextrin. - Increase the equilibration time. - Try a different type of cyclodextrin. |
| Precipitation of the complex | The solubility limit of the inclusion complex has been exceeded. | - This is characteristic of B-type phase solubility diagrams.[5] Determine the optimal cyclodextrin concentration before precipitation occurs. |
Method 4: Liposome Formulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic molecules like this compound within the bilayer.
Experimental Protocol (Thin-Film Hydration Method):
-
Lipid Preparation: Dissolve this compound and a carrier lipid (e.g., a phosphatidylcholine like DSPC) in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydration: Add the aqueous buffer to the flask and hydrate the lipid film by rotating the flask above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Low encapsulation efficiency | Poor incorporation of this compound into the lipid bilayer. | - Optimize the ratio of this compound to the carrier lipid. - Ensure the hydration temperature is above the transition temperature of all lipids. |
| Liposome aggregation | Unstable formulation. | - Include a charged lipid (e.g., DSPG) in the formulation to increase electrostatic repulsion. - Add a PEGylated lipid to provide steric stabilization. |
| Inconsistent particle size | Inefficient size reduction. | - Optimize sonication parameters (time, power, temperature). - Ensure proper assembly of the extruder and perform a sufficient number of extrusion cycles. |
Method 5: Nanoemulsion Formulation
Nanoemulsions are kinetically stable dispersions of oil-in-water or water-in-oil, with droplet sizes typically in the range of 20-200 nm. This compound would be part of the oil phase.
Experimental Protocol (High-Pressure Homogenization):
-
Phase Preparation:
-
Oil Phase: Dissolve this compound in a suitable carrier oil.
-
Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) in the aqueous buffer.
-
-
Pre-emulsion Formation: Coarsely mix the oil and aqueous phases using a high-shear mixer.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles and pressure to form the nanoemulsion.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Large and polydisperse droplets | Insufficient energy input during homogenization. | - Increase the homogenization pressure and/or the number of passes. - Optimize the formulation (oil-to-surfactant ratio). |
| Instability (creaming, cracking) | Droplet coalescence or Ostwald ripening. | - Increase the surfactant concentration. - Add a co-surfactant. - Select an oil with lower water solubility to minimize Ostwald ripening. |
| Crystallization of this compound | Supersaturation of this compound in the oil droplets. | - Optimize the loading of this compound in the oil phase. - Store the nanoemulsion at a temperature that prevents crystallization. |
Visualizing Key Concepts
Decision Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for selecting an appropriate method to improve the aqueous solubility of this compound.
Caption: Decision workflow for selecting a method to solubilize this compound.
Diacylglycerol (DAG) Signaling Pathway
This compound, as a diacylglycerol, can act as a second messenger in various cellular signaling pathways. A key pathway involves the activation of Protein Kinase C (PKC). Understanding this pathway can be crucial when designing experiments involving this compound.
Caption: Simplified overview of the Diacylglycerol (DAG) signaling pathway.
References
- 1. A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.unar.ac.id [repository.unar.ac.id]
- 3. globaljournals.org [globaljournals.org]
- 4. Tween® 20 Detergent | AAT Bioquest [aatbio.com]
- 5. Hydroxypropyl-beta-cyclodextrin increases the aqueous solubility and stability of pilocarpine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing the degradation of 1,2-Dilaurin during sample preparation
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in preventing the degradation of 1,2-Dilaurin during sample preparation. This resource provides troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
A: this compound is a diacylglycerol (DAG) composed of a glycerol backbone with two lauric acid chains attached at the sn-1 and sn-2 positions. Its stability is a significant concern because it is prone to degradation through two primary pathways: isomerization and hydrolysis. This degradation can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the main degradation pathways of this compound?
A: The two primary degradation pathways for this compound are:
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Isomerization (Acyl Migration): This is a spontaneous process where one of the lauric acid chains migrates from the sn-2 position to the sn-3 position, resulting in the formation of the more stable 1,3-Dilaurin isomer.[1] This migration can be catalyzed by heat, acidic, or basic conditions.
-
Hydrolysis: In the presence of water, the ester bonds of this compound can be broken, leading to the formation of monolaurin and free lauric acid. This reaction can be accelerated by enzymes (lipases) or extreme pH conditions.[2]
Q3: What factors can accelerate the degradation of this compound?
A: Several factors can accelerate the degradation of this compound during sample preparation:
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High Temperatures: Elevated temperatures provide the energy needed for acyl migration to occur, leading to isomerization.[3]
-
Extreme pH (Acidic or Basic Conditions): Both acidic and basic environments can catalyze isomerization and hydrolysis.[3][4]
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Presence of Water: Water is a reactant in the hydrolysis of this compound.
-
Enzymatic Contamination: The presence of lipases, even in trace amounts, can rapidly hydrolyze this compound.
-
Choice of Solvents: Certain solvents can promote degradation. For example, methanol has been shown to promote acyl migration in some diglycerides.
Q4: How can I minimize the degradation of this compound during sample storage?
A: To minimize degradation during storage, it is recommended to:
-
Store samples at low temperatures, preferably at -20°C or -80°C.
-
Use amber vials to protect samples from light, which can potentially contribute to degradation.
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Ensure samples are stored in a dry environment to minimize hydrolysis.
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Consider storing lipid extracts under an inert gas (e.g., argon or nitrogen) to prevent oxidation, which can be a secondary degradation pathway for unsaturated lipids and potentially affect the stability of the overall sample matrix.
Troubleshooting Guides
Problem 1: Appearance of an unexpected peak corresponding to 1,3-Dilaurin in my chromatogram.
| Possible Cause | Troubleshooting Action |
| Isomerization during sample processing | - Minimize the time samples are exposed to room temperature or elevated temperatures. - Work on ice whenever possible. - Avoid strongly acidic or basic conditions during extraction and analysis. |
| Isomerization during storage | - Ensure samples are stored at or below -20°C immediately after collection and preparation. - Analyze samples as quickly as possible after preparation. |
| Solvent-induced isomerization | - Evaluate alternative extraction solvents. If using methanol, consider replacing it with a less reactive solvent like isopropanol or a mixture of chloroform and isopropanol. |
Problem 2: Lower than expected concentration of this compound in my sample.
| Possible Cause | Troubleshooting Action |
| Hydrolysis | - Use anhydrous solvents and ensure all glassware is thoroughly dried before use. - If working with aqueous samples, minimize the sample preparation time and keep the temperature low. - Consider using a gentle extraction method that avoids harsh pH conditions. |
| Incomplete extraction | - Optimize your extraction protocol. Ensure the chosen solvent system is appropriate for the sample matrix. For creams and ointments, a multi-step extraction may be necessary to fully recover the lipid fraction. - Increase the solvent-to-sample ratio and the number of extraction cycles. |
| Adsorption to surfaces | - Use silanized glassware or polypropylene tubes to minimize adsorption of the lipid to container walls. |
Problem 3: Inconsistent and non-reproducible results between sample preparations.
| Possible Cause | Troubleshooting Action |
| Variable degradation | - Standardize every step of your sample preparation protocol, including timings, temperatures, and solvent volumes. - Prepare all samples in a consistent manner and analyze them in a single batch if possible. |
| Sample heterogeneity | - For semi-solid samples like creams, ensure thorough homogenization before taking an aliquot for extraction. |
| Use of antioxidants | - If using an antioxidant, ensure it is added at a consistent concentration at the beginning of the sample preparation process. |
Data Presentation
Table 1: Factors Influencing the Stability of 1,2-Diglycerides
| Factor | Effect on this compound | Recommendation for Minimizing Degradation |
| Temperature | Increased temperature accelerates isomerization to 1,3-isomers. | Maintain low temperatures (on ice, 4°C) during sample preparation and store at -20°C or -80°C. |
| pH | Acidic and basic conditions catalyze both isomerization and hydrolysis. | Maintain a neutral pH (around 6-7) during extraction and analysis whenever possible. |
| Solvents | Polar protic solvents like methanol can promote acyl migration. | Use non-polar or less reactive polar aprotic solvents. Consider chloroform, isopropanol, or mixtures thereof. |
| Water | Essential for hydrolysis to occur. | Use anhydrous solvents and dry glassware. Minimize contact with aqueous phases. |
| Enzymes | Lipases can rapidly hydrolyze ester bonds. | Use extraction methods that denature or remove enzymes (e.g., using organic solvents). |
| Light | Can potentially contribute to oxidative degradation of the lipid matrix. | Store samples in amber vials and protect from direct light. |
| Oxygen | Can lead to oxidation, especially if other unsaturated lipids are present. | Store samples under an inert atmosphere (argon or nitrogen). |
Experimental Protocols
Protocol: Extraction of this compound from a Topical Cream for HPLC or GC Analysis
This protocol provides a general guideline. Optimization may be required depending on the specific cream formulation.
1. Sample Homogenization: a. Accurately weigh approximately 1 gram of the cream into a glass vial. b. If the cream is very viscous, gently warm it to a temperature just above its melting point to facilitate homogenization. Avoid excessive heat. c. Stir thoroughly to ensure a representative sample.
2. Liquid-Liquid Extraction: a. To the homogenized cream, add 5 mL of a chloroform:isopropanol (2:1, v/v) mixture. b. Vortex vigorously for 2 minutes to ensure complete dispersion of the cream in the solvent. c. Add 1.5 mL of 0.9% NaCl solution to induce phase separation. d. Vortex again for 1 minute and then centrifuge at 2000 rpm for 10 minutes to separate the layers. e. Carefully collect the lower organic layer (chloroform layer) containing the lipids into a clean glass tube. f. Repeat the extraction of the remaining aqueous layer and cream residue with another 5 mL of the chloroform:isopropanol mixture to maximize recovery. g. Combine the organic extracts.
3. Solvent Evaporation and Reconstitution: a. Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. b. Reconstitute the dried lipid residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis or a suitable volatile solvent for GC analysis (e.g., hexane).
4. Analysis:
- For HPLC-ELSD/CAD Analysis:
- Column: A reversed-phase C18 column is typically suitable.
- Mobile Phase: A gradient of a non-polar solvent (e.g., acetonitrile/isopropanol) and a polar solvent (e.g., water) is often used.
- Detector: An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended as this compound lacks a strong UV chromophore.
- For GC-MS Analysis:
- Derivatization: Silylation is often required to increase the volatility of the diglyceride. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Column: A non-polar or medium-polarity capillary column is typically used.
- Injection: Use a split/splitless injector.
- Detection: Mass spectrometry (MS) provides both quantification and structural information.
5. Use of Antioxidants:
- To prevent potential oxidative degradation during the extraction process, an antioxidant such as Butylated Hydroxytoluene (BHT) can be added to the extraction solvent at a concentration of 0.01-0.05%.
Mandatory Visualization
Caption: Degradation pathways of this compound.
Caption: Recommended workflow for this compound analysis.
References
Optimizing the yield and purity of 1,2-Dilaurin chemical synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of 1,2-Dilaurin chemical synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a significantly lower than expected yield of this compound. What are the potential causes and how can I improve the yield?
A: A low yield of this compound can stem from several factors related to reaction conditions and reagent stoichiometry. Here are the primary causes and troubleshooting steps:
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Suboptimal Molar Ratio of Reactants: An incorrect molar ratio of glycerol to lauric acid can lead to incomplete conversion or the formation of unwanted byproducts. The optimal ratio is crucial for driving the reaction towards the desired product.
-
Recommendation: Systematically vary the molar ratio of glycerol to lauric acid to find the optimal balance for your specific reaction conditions. In many enzymatic syntheses, a higher glycerol to fatty acid molar ratio can favor the production of diacylglycerols.
-
-
Inefficient Catalyst Activity: The choice and concentration of the catalyst, whether chemical or enzymatic, are critical.
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Chemical Catalysis: For acid catalysts like p-toluenesulfonic acid (pTSA), ensure the catalyst is active and used at the appropriate concentration. Catalyst loading that is too high can sometimes promote side reactions.
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Enzymatic Catalysis: For lipase-catalyzed reactions, ensure the enzyme is not denatured and is used at its optimal temperature and pH. The activity of immobilized enzymes can decrease over time and may need to be replaced.
-
-
Inadequate Reaction Temperature: Temperature plays a significant role in reaction kinetics.
-
Recommendation: Optimize the reaction temperature. For enzymatic reactions, temperatures that are too high can denature the lipase, while temperatures that are too low will result in slow reaction rates. For chemical synthesis, higher temperatures can sometimes lead to the formation of undesired byproducts.
-
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Recommendation: Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for maximum yield.
-
Issue 2: High Levels of Impurities (Monolaurin, 1,3-Dilaurin, Trilaurin)
Q: My final product contains significant amounts of monolaurin, 1,3-dilaurin, and trilaurin. How can I increase the purity of my this compound?
A: The presence of these impurities is a common challenge in this compound synthesis and is often a result of poor selectivity and acyl migration.
-
Acyl Migration: The migration of the acyl group from the sn-2 to the sn-1 or sn-3 position to form the more stable 1,3-Dilaurin is a major issue. This is often promoted by high temperatures and the presence of acidic or basic conditions.
-
Recommendation:
-
Employ milder reaction conditions, particularly lower temperatures, to minimize acyl migration.
-
Carefully select catalysts that are less likely to promote acyl migration. For instance, specific lipases can offer better regioselectivity.
-
During purification, avoid high temperatures and prolonged exposure to silica gel in column chromatography, as this can also induce acyl migration.[1]
-
-
-
Formation of Monolaurin and Trilaurin: These byproducts arise from incomplete or excessive esterification.
-
Recommendation:
-
Fine-tune the molar ratio of glycerol to lauric acid. An excess of glycerol can lead to higher levels of monolaurin, while an excess of lauric acid can result in the formation of trilaurin.
-
Optimize the reaction time. Stopping the reaction too early can result in a higher proportion of monolaurin, while extending it for too long might favor the formation of trilaurin.
-
-
Issue 3: Difficulty in Purifying this compound
Q: I am struggling to effectively purify the synthesized this compound from the reaction mixture. What are the recommended purification strategies?
A: The purification of this compound can be challenging due to the similar polarities of the desired product and the byproducts.
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Column Chromatography: This is a common method for purification.
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Recommendation: Use a silica gel column with a non-polar solvent system, gradually increasing the polarity to elute the different components. For example, a gradient of hexane and ethyl acetate can be effective. However, be mindful that prolonged contact with silica gel can cause acyl migration.[1]
-
-
Two-Step Crystallization: This method has been shown to be highly effective for obtaining high-purity 1,2-diacylglycerols.[2][3][4]
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Step 1 (Non-polar solvent): Crystallize the crude product in a non-polar solvent like hexane at a low temperature (e.g., -40°C). This step is effective at removing non-polar impurities such as triacylglycerols and fatty acid esters.
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Step 2 (Polar solvent): The solid fraction from the first step is then recrystallized from a polar solvent such as methanol at a low temperature (e.g., -20°C). This step removes more polar impurities like monoacylglycerols and glycerol. This two-step process can yield 1,2-diacylglycerols with a purity of over 99%.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common chemical synthesis route for this compound?
A1: The most common chemical synthesis route is the direct esterification of glycerol with two equivalents of lauric acid, typically in the presence of an acid catalyst such as p-toluenesulfonic acid (pTSA) or sulfuric acid. The reaction is usually carried out with the removal of water to drive the equilibrium towards the formation of the ester.
Q2: What are the advantages of using enzymatic synthesis over chemical synthesis for this compound?
A2: Enzymatic synthesis, typically using lipases, offers several advantages over chemical synthesis, including:
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Higher Selectivity: Lipases can exhibit high regioselectivity, specifically catalyzing the esterification at the sn-1 and sn-3 positions of glycerol, which can be leveraged to control the synthesis of 1,2-diacylglycerols.
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Milder Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures, which minimizes the risk of acyl migration and the formation of degradation byproducts.
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Environmentally Friendly: Enzymatic processes are generally considered "greener" as they avoid the use of harsh acid or base catalysts.
Q3: How can I monitor the progress of my this compound synthesis reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By taking small aliquots of the reaction mixture at different time points and running them on a TLC plate against standards of the starting materials and the expected product, you can visualize the consumption of reactants and the formation of the product and byproducts. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture composition over time.
Q4: What is acyl migration and why is it a problem in this compound synthesis?
A4: Acyl migration is the intramolecular transfer of an acyl group from one hydroxyl group to another in a glycerol backbone. In the context of this compound synthesis, the lauroyl group at the sn-2 position can migrate to the sn-1 or sn-3 position, resulting in the formation of the more thermodynamically stable 1,3-Dilaurin isomer. This is a significant issue because it reduces the yield of the desired this compound and introduces an impurity that can be difficult to separate. Acyl migration is often catalyzed by heat, acids, and bases.
Q5: What are the optimal storage conditions for this compound?
A5: this compound should be stored in a cool, dry place, preferably in a freezer at -20°C for short-term storage and -80°C for long-term storage, to prevent degradation and acyl migration. It should be kept in a tightly sealed container to protect it from moisture and air.
Data Presentation
Table 1: Comparison of 1,2-Diacylglycerol Synthesis Methods
| Synthesis Method | Catalyst | Key Reaction Parameters | Typical Yield of 1,2-DAG | Purity of 1,2-DAG | Key Challenges |
| Chemical Synthesis | p-Toluenesulfonic acid (pTSA) | High temperature (e.g., 130-150°C), vacuum to remove water | Moderate | Low to Moderate | Acyl migration, formation of mono- and tri-laurin, harsh reaction conditions. |
| Enzymatic Synthesis | Immobilized Lipase (e.g., Novozym 435) | Mild temperature (e.g., 40-60°C), solvent-free or in organic solvent | High | Moderate to High | Enzyme cost and stability, slower reaction rates. |
Table 2: Troubleshooting Guide for Low Yield and Purity in this compound Synthesis
| Symptom | Potential Cause | Recommended Action |
| Low Yield | Incorrect molar ratio of glycerol to lauric acid. | Optimize the molar ratio; a slight excess of glycerol may be beneficial. |
| Inactive or insufficient catalyst. | Verify catalyst activity; optimize catalyst concentration. | |
| Suboptimal reaction temperature. | Optimize temperature for the specific catalyst used. | |
| Insufficient reaction time. | Monitor reaction progress to determine the optimal time. | |
| High Impurity Levels | Acyl migration to 1,3-Dilaurin. | Use milder reaction temperatures; choose a catalyst less prone to inducing migration. |
| Presence of monolaurin. | Adjust molar ratio (avoid large excess of glycerol); optimize reaction time. | |
| Presence of trilaurin. | Adjust molar ratio (avoid excess of lauric acid); optimize reaction time. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes a general procedure for the lipase-catalyzed synthesis of this compound.
Materials:
-
Glycerol
-
Lauric Acid
-
Immobilized Lipase (e.g., Novozym 435)
-
Organic Solvent (e.g., tert-butanol, optional)
-
Molecular sieves (optional, to remove water)
Procedure:
-
Combine glycerol and lauric acid in a suitable reaction vessel. A molar ratio of glycerol to lauric acid of 1:2 is a good starting point, but this may need to be optimized.
-
If using a solvent, add it to the reaction vessel.
-
Add the immobilized lipase to the mixture. A typical enzyme loading is 5-10% by weight of the total substrates.
-
If desired, add molecular sieves to the reaction mixture to remove water produced during the esterification, which can help drive the reaction to completion.
-
Stir the reaction mixture at a constant, optimized temperature (e.g., 50-60°C).
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Monitor the reaction progress by TLC or HPLC.
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Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme.
-
The crude product can then be purified using column chromatography or two-step crystallization.
Protocol 2: Purification of this compound by Two-Step Crystallization
This protocol provides a highly effective method for obtaining high-purity this compound.
Materials:
-
Crude this compound product
-
Hexane
-
Methanol
Procedure:
Step 1: Crystallization from Non-polar Solvent
-
Dissolve the crude this compound product in hexane. A substrate to solvent ratio of 1:10 (w/v) is a good starting point.
-
Cool the solution to -40°C and hold for 18 hours to allow for crystallization.
-
Filter the cold solution to collect the solid precipitate, which is enriched in diacylglycerols. The filtrate will contain the more non-polar impurities like triacylglycerols.
-
Wash the collected solid with a small amount of cold hexane.
-
Dry the solid under vacuum.
Step 2: Crystallization from Polar Solvent
-
Dissolve the solid obtained from Step 1 in methanol. A substrate to solvent ratio of 1:12 (w/v) can be used.
-
Cool the solution to -20°C and hold for 6 hours.
-
Filter the cold solution to collect the solid precipitate, which is now highly purified this compound. The filtrate will contain more polar impurities like monoacylglycerols.
-
Wash the collected solid with a small amount of cold methanol.
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Dry the final product under vacuum to obtain pure this compound.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield of this compound.
Caption: Troubleshooting logic for high impurity levels.
References
Troubleshooting poor peak shape of 1,2-Dilaurin in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of 1,2-Dilaurin.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in chromatography?
Poor peak shape for this compound, manifesting as peak tailing, fronting, or split peaks, can arise from a variety of factors. These can be broadly categorized as issues related to the analyte itself, the chromatographic conditions, or the hardware. A primary cause of peak distortion is the interaction of the analyte with the stationary phase in more than one way.
Q2: Can this compound isomerize during analysis, and how would this affect my chromatogram?
Yes, 1,2-diglycerides like this compound can isomerize to the more stable 1,3-isomer through acyl migration.[1][2] This process can be accelerated by factors such as temperature and the presence of acidic or basic conditions. Isomerization can lead to the appearance of a second peak, often close to the main this compound peak, which can be misinterpreted as an impurity or cause peak splitting/shouldering. In some cases, almost all of the 1,2-diglyceride can convert to the 1,3-isomer when stored even slightly below their melting point.[1]
Q3: What are the typical storage conditions for this compound to minimize degradation and isomerization?
To minimize degradation and isomerization, this compound should be stored at -20°C. It is advisable to use the compound as fresh as possible and to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Symptoms:
-
Asymmetrical peak with a drawn-out tail.
-
Tailing factor > 1.2.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | In reversed-phase chromatography, residual silanol groups on the silica-based stationary phase can interact with the polar head group of this compound, causing tailing.[3][4] Solutions: Use a highly end-capped column, operate at a lower pH to suppress silanol ionization, or use a column with a different stationary phase (e.g., polymer-based). |
| Column Overload | Injecting too much sample can saturate the stationary phase. Solutions: Reduce the injection volume or dilute the sample. |
| Column Degradation | Voids in the column packing or a contaminated frit can lead to peak tailing. Solutions: Use a guard column, filter samples before injection, and replace the column if necessary. |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of any ionizable groups, it can lead to inconsistent interactions and tailing. Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Extra-column Volume | Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing. Solution: Use tubing with the smallest possible internal diameter and length. |
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.
Symptoms:
-
Asymmetrical peak with a leading edge that is less steep.
-
Asymmetry factor < 1.
Possible Causes & Solutions:
| Cause | Solution |
| Sample Overload | Injecting too high a concentration or volume of the sample is a common cause of fronting. Solutions: Dilute the sample or reduce the injection volume. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting. Solution: Whenever possible, dissolve the sample in the initial mobile phase. If the sample is not soluble, use the weakest possible solvent that provides adequate solubility. |
| Column Collapse or Voids | A void at the head of the column can cause the sample to spread unevenly, resulting in a fronting peak. Solution: Replace the column and investigate the cause of the collapse (e.g., pressure shocks, inappropriate pH). |
| Low Temperature | Insufficient temperature can lead to poor mass transfer kinetics. Solution: Increase the column temperature. |
Issue 3: Split Peaks
Split peaks appear as two or more closely eluting peaks for a single analyte.
Symptoms:
-
A single peak is divided into two or more smaller peaks.
-
A "shoulder" on the main peak.
Possible Causes & Solutions:
| Cause | Solution |
| Isomerization of this compound to 1,3-Dilaurin | As discussed in the FAQs, isomerization can result in two closely eluting peaks. Solutions: Prepare samples freshly and keep them cool. Analyze samples promptly after preparation. Consider using analytical methods that can separate both isomers. |
| Contamination or Clogged Frit | A partially blocked inlet frit can cause the sample to be introduced onto the column unevenly. Solutions: Filter samples before injection. Use an in-line filter. If the frit is clogged, it may be possible to reverse-flush the column (consult the manufacturer's instructions) or the frit may need to be replaced. |
| Column Void or Channeling | A void or channel in the column packing can create multiple paths for the analyte to travel. Solution: Replace the column. |
| Sample Solvent Mismatch | A strong injection solvent can cause the sample to precipitate at the column head, leading to a split peak. Solution: Dissolve the sample in the mobile phase or a weaker solvent. |
| Co-elution with an Impurity | What appears to be a split peak may be two different compounds eluting very close together. Solution: Alter the chromatographic conditions (e.g., change the mobile phase composition, gradient slope, or temperature) to improve resolution. |
Experimental Protocols & Methodologies
Recommended Starting Conditions for HPLC Analysis of this compound
These are general starting points and may require optimization for your specific application.
Normal-Phase HPLC:
-
Column: Silica or Diol stationary phase, 3-5 µm particle size.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., isopropanol, ethyl acetate, or a mixture of isopropanol and dichloromethane).
-
Detector: Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205-215 nm) if the analyte has sufficient chromophore.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase or a weak solvent like hexane.
Reverse-Phase HPLC:
-
Column: C18 or C8 stationary phase, 3-5 µm particle size, preferably end-capped. A method using a Newcrom R1 column has been reported for the analysis of dilaurin mixed isomers.
-
Mobile Phase: A gradient of a polar solvent (e.g., acetonitrile or methanol) and water. The use of acetonitrile and water with a phosphoric acid modifier has been described. For MS compatibility, formic acid can be used instead of phosphoric acid.
-
Detector: ELSD, Corona Charged Aerosol Detector (CAD), or Mass Spectrometer (MS).
-
Sample Preparation: Dissolve the this compound sample in a solvent compatible with the mobile phase, such as acetonitrile or isopropanol.
Recommended Starting Conditions for GC Analysis of this compound
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Inlet: Split/splitless injector.
-
Oven Temperature Program: A temperature gradient from a lower temperature (e.g., 150°C) to a higher temperature (e.g., 300°C) to ensure elution of the diglyceride.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Sample Preparation: The sample may require derivatization (e.g., silylation) to improve volatility and peak shape. Dissolve the sample in a suitable solvent like hexane or dichloromethane.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for peak tailing.
References
- 1. Acyl migration solid phase isomerization of 1,2-diglycerides to 1,3-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US3845087A - Isomerization of 1,2-diglycerides to 1,3-diglycerides - Google Patents [patents.google.com]
- 3. Separation of Dilaurin Mixed Isomers on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Accurate Quantification of 1,2-Dilaurin in Complex Matrices
Welcome to the technical support center for the accurate quantification of 1,2-Dilaurin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound in complex matrices.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting) in HPLC/LC-MS Analysis
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Possible Cause 1: Inappropriate Sample Solvent. Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve or dilute the final sample extract in the initial mobile phase.
-
-
Possible Cause 2: Column Contamination or Degradation. Accumulation of matrix components on the column can lead to peak shape issues.
-
Solution:
-
Implement a robust sample cleanup procedure to remove as much of the matrix as possible before injection.
-
Use a guard column to protect the analytical column.
-
If contamination is suspected, flush the column with a strong solvent.
-
-
-
Possible Cause 3: Co-elution with Isomers. Incomplete separation of this compound from its 1,3-isomer can result in peak splitting or broadening.
-
Solution: Optimize the chromatographic method to achieve baseline separation of the isomers. This may involve adjusting the mobile phase composition, gradient, or using a column with a different selectivity.
-
Problem 2: Low or Inconsistent Analyte Recovery
-
Possible Cause 1: Inefficient Extraction. The chosen extraction method may not be effectively isolating this compound from the sample matrix.
-
Solution:
-
For plasma or serum, consider established lipid extraction methods like Folch or Bligh & Dyer. A one-phase extraction method using a mixture of methanol/chloroform/MTBE has also been shown to provide good recovery for diacylglycerols.[1]
-
For tissue samples, ensure complete homogenization before extraction. Solid-phase extraction (SPE) can be a valuable tool for cleaning up tissue extracts.
-
-
-
Possible Cause 2: Analyte Degradation. this compound may be susceptible to degradation during sample preparation or storage.
-
Solution:
-
Minimize sample handling time and keep samples on ice or at 4°C during preparation.
-
Avoid multiple freeze-thaw cycles, as this has been shown to affect diacylglycerol concentrations in serum.[2]
-
For long-term storage, -80°C is recommended.
-
-
Problem 3: Signal Suppression or Enhancement in LC-MS Analysis (Matrix Effects)
-
Possible Cause 1: Co-elution with Matrix Components. Phospholipids are a common source of ion suppression in the analysis of lipids from biological matrices.
-
Solution:
-
Improve sample cleanup to remove interfering phospholipids. This can be achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). A fluorous biphasic liquid-liquid extraction has been shown to effectively remove phospholipids from plasma extracts before diacylglycerol analysis.[3][4]
-
Optimize the chromatographic separation to move the this compound peak away from regions of significant ion suppression.
-
Use a stable isotope-labeled internal standard (SIL-IS) for this compound. The SIL-IS will co-elute and experience similar matrix effects, allowing for accurate correction of the signal.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately quantifying this compound in complex matrices like plasma or tissue?
A1: The primary challenges include:
-
Matrix Effects: Interference from other components in the sample, such as phospholipids, can suppress or enhance the ionization of this compound in mass spectrometry, leading to inaccurate results.
-
Isomer Separation: this compound is often present with its isomer, 1,3-Dilaurin. Chromatographic separation of these isomers is crucial for accurate quantification of the 1,2- form.
-
Sample Preparation: Efficiently extracting the non-polar this compound from a complex aqueous and lipid-rich matrix while minimizing interferences is a significant hurdle.
-
Stability: Diacylglycerols can be prone to degradation during sample storage and handling, particularly through enzymatic activity and freeze-thaw cycles.[2]
Q2: How can I separate this compound from its 1,3-isomer?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common technique for separating diacylglycerol isomers. A method using a C18 column with an isocratic mobile phase of 100% acetonitrile has been successfully used to separate various diacylglycerol positional isomers.
Q3: What is the best way to prepare plasma or serum samples for this compound analysis?
A3: Several liquid-liquid extraction (LLE) methods are effective for extracting lipids from plasma and serum. The Folch method (chloroform:methanol) and the Bligh & Dyer method are classic approaches. A more recent one-phase extraction using a mixture of methanol/chloroform/methyl-tert-butyl ether (MTBE) has been shown to provide high recovery for diacylglycerols. To specifically address matrix effects from phospholipids, a subsequent fluorous biphasic liquid-liquid extraction can be employed to remove these interfering compounds.
Q4: How should I store my samples to ensure the stability of this compound?
A4: For short-term storage (up to a week), 4°C or -20°C may be acceptable, although some studies have shown a greater impact on diacylglycerols at -20°C compared to other lipid classes. For long-term storage, freezing at -80°C is recommended to minimize degradation. It is also critical to avoid multiple freeze-thaw cycles, as this can significantly alter diacylglycerol concentrations.
Q5: What type of internal standard should I use for this compound quantification?
A5: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., containing ¹³C or ²H). A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation and analysis, including experiencing the same degree of matrix effects. This allows for the most accurate correction of any variations. If a SIL-IS is not available, a structural analog (a diacylglycerol with different fatty acid chains that is not present in the sample) can be used, but it may not compensate for matrix effects as effectively.
Quantitative Data
The following tables summarize quantitative data for the analysis of diacylglycerol isomers. It is important to note that this data was generated from the analysis of vegetable oils and may not be directly transferable to complex biological matrices. However, it provides a useful reference for expected analytical performance.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Diacylglycerol Isomers
| Compound | LOD (µg/mL) | LOQ (µg/mL) |
| 1,3-Dilinolein | 0.2 | 0.7 |
| 1,2-Dioleoyl-sn-glycerol | 0.6 | 1.9 |
Data sourced from a study on the analysis of diacylglycerols from vegetable oils.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Separation of Diacylglycerol Isomers
This protocol is based on a method for the separation of diacylglycerol positional isomers from vegetable oils and can be adapted for the analysis of this compound.
-
High-Performance Liquid Chromatography (HPLC) System:
-
Column: C18 reversed-phase column
-
Mobile Phase: 100% Acetonitrile (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 205 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation (from oil):
-
Dissolve the oil sample in the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Expected Elution Order: For a given fatty acid composition, 1,3-diacylglycerol isomers typically elute before their corresponding 1,2-diacylglycerol isomers.
Protocol 2: One-Phase Lipid Extraction from Human Serum
This protocol is based on a validated method for the global lipid extraction from human serum.
-
Materials:
-
Methanol
-
Chloroform
-
Methyl-tert-butyl ether (MTBE)
-
Human serum
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 100 µL of human serum, add 2 mL of a methanol/chloroform/MTBE (MMC) solvent mixture.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet any precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
Visualizations
Experimental Workflow for this compound Quantification
Caption: A generalized workflow for the quantification of this compound from complex biological samples.
Troubleshooting Logic for Low Analyte Signal
Caption: A decision tree for troubleshooting low or inconsistent signal intensity for this compound.
References
- 1. LC/MS lipid profiling from human serum: a new method for global lipid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of sample handling and storage on quantitative lipid analysis in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction [m.x-mol.net]
- 4. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing 1,2-Dilaurin Stability
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to minimize acyl migration in 1,2-dilaurin during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration in this compound?
A1: Acyl migration is a non-enzymatic, intramolecular isomerization process where a lauroyl group moves from the sn-2 position of the glycerol backbone to the sn-3 position. This reaction converts the biologically active this compound into the more thermodynamically stable 1,3-dilaurin isomer.[1] This can lead to a loss of biological activity, as the sn-1,2 configuration is often crucial for interacting with specific cellular targets.[1]
Q2: Why is minimizing acyl migration important?
A2: Minimizing acyl migration is critical for several reasons:
-
Preservation of Biological Activity: The specific positioning of acyl chains is often essential for the biological function of diacylglycerols, such as in signaling pathways involving Protein Kinase C (PKC).[1]
-
Experimental Accuracy: The presence of the 1,3-isomer can lead to inconsistent and erroneous results in biological assays.
-
Product Stability: In drug development, the stability of the active pharmaceutical ingredient (API) is crucial for ensuring shelf-life and therapeutic efficacy.[2][3]
Q3: What are the primary factors that promote acyl migration?
A3: The main factors that accelerate acyl migration are:
-
High Temperatures: Elevated temperatures provide the necessary activation energy for the acyl group to migrate.
-
pH: Both acidic and alkaline conditions can catalyze the reaction. The migration rate is generally lowest at a slightly acidic pH of 4-5.
-
Polar Solvents: Polar solvents can facilitate the formation of the transition state intermediate required for acyl migration.
-
Presence of Catalysts: Lewis acids, bases, and even certain chromatographic media like silica gel can catalyze the migration.
Q4: How can I detect and quantify acyl migration?
A4: Several analytical techniques can be used to separate and quantify 1,2- and 1,3-diacylglycerol isomers:
-
Thin-Layer Chromatography (TLC): A straightforward method to qualitatively assess the presence of the 1,3-isomer.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative separation of the isomers.
-
Gas Chromatography (GC): Can be used for quantification, often after derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Allows for the structural elucidation and quantification of both isomers.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High percentage of 1,3-dilaurin detected in a new batch. | Improper Storage or Shipping: The sample may have been exposed to high temperatures or stored for an extended period under suboptimal conditions. | Store this compound as a solid at -20°C or below in a tightly sealed container. For solutions, store at -80°C in a non-polar, aprotic solvent like chloroform or hexane. Always check the certificate of analysis and perform a purity check upon receipt. |
| Increased 1,3-isomer formation after dissolving in a solvent. | Inappropriate Solvent Choice: Polar protic solvents (e.g., methanol, ethanol) can accelerate acyl migration. | Use non-polar, aprotic solvents (e.g., chloroform, hexane, diethyl ether) for stock solutions. If a water-miscible solvent is required, use DMSO or ethanol in the lowest possible concentration and prepare the solution immediately before use. |
| Acyl migration occurs during an experimental procedure. | Elevated Temperatures: Heating steps, even for short durations, can induce migration. | Maintain all experimental steps at the lowest possible temperature. Use ice baths for sample preparation and pre-chill all solvents and reagents. If heating is unavoidable, minimize the duration. |
| Isomerization is observed after purification. | Chromatographic Conditions: Standard silica gel chromatography can promote acyl migration due to its acidic nature. | Minimize the contact time with the silica gel. Consider alternative stationary phases like neutral alumina or bonded-phase silica. If possible, use non-chromatographic purification methods such as low-temperature crystallization. |
| Inconsistent results in cell-based assays. | Variability in Isomer Content: Different batches or even aged aliquots of the same batch may have varying levels of 1,3-dilaurin. | Always use freshly prepared solutions for experiments. Perform a quick purity check (e.g., by TLC) on your working stock if it has been stored for an extended period. |
Quantitative Data Summary
The rate of acyl migration is highly dependent on the experimental conditions. The following tables provide a summary of the influence of various factors on the stability of diacylglycerols.
Table 1: Influence of Solvent on Acyl Migration of Diacylglycerols
| Solvent System | Temperature | Isomerization Rate | Reference |
| Chloroform:Methanol (2:1 v/v) | -20°C | Low (~10% over 4 weeks for sn-2 LPC) | |
| Aqueous Dispersion (pH 7.4) | 37°C | High | |
| Diethyl Ether / Acetone | Room Temp | Negligible during extraction | |
| Methanol | Room Temp | Promotes migration during extraction |
Table 2: Influence of Temperature and Physical State on Acyl Migration of 1,2-Dipalmitin
| Condition | Temperature | Time to 50% Equilibrium | Reference |
| Dry Silica Gel (TLC plate) | 24°C | < 1 hour | |
| Aqueous Buffer (pH 7.0) | 62°C | 1-2 hours | |
| Neat Melt | 74°C | 18 hours | |
| Organic Solvent | Room Temp | Several days |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Long-term Storage: Store solid this compound at -20°C or -80°C in a desiccated, airtight container under an inert atmosphere (e.g., argon or nitrogen).
-
Stock Solution Preparation:
-
Use a non-polar, aprotic solvent such as chloroform, hexane, or diethyl ether.
-
Prepare the stock solution at room temperature and immediately store it at -80°C in small aliquots to avoid multiple freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw a stock solution aliquot just before use.
-
If adding to an aqueous medium, add the stock solution dropwise while vortexing the medium to ensure rapid dispersion.
-
Use the prepared medium immediately. Do not store aqueous preparations of this compound.
-
Protocol 2: Analysis of this compound Purity by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of this compound in chloroform to a concentration of approximately 1 mg/mL.
-
TLC Plate: Use a standard silica gel 60 F254 plate.
-
Mobile Phase: A common solvent system for separating diacylglycerol isomers is hexane:diethyl ether:acetic acid (70:30:1, v/v/v).
-
Development: Spot the sample onto the TLC plate and develop the plate in a saturated chromatography chamber until the solvent front is approximately 1 cm from the top.
-
Visualization:
-
Dry the plate thoroughly.
-
Visualize the spots under UV light if applicable, or by staining with a suitable reagent (e.g., iodine vapor or a phosphomolybdic acid solution followed by heating).
-
-
Interpretation: The 1,3-dilaurin isomer is less polar and will have a higher Rf value (migrate further up the plate) than the this compound isomer.
Visual Guides
Caption: Acyl migration from 1,2- to 1,3-dilaurin proceeds via a cyclic intermediate.
Caption: Best practices workflow for minimizing acyl migration during storage and use.
References
Purification of 1,2-Dilaurin from a mixture of mono- and triglycerides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1,2-dilaurin from mixtures containing monoglycerides and triglycerides.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound using various chromatography techniques.
Column Chromatography (Flash and Gravity)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of this compound and 1,3-Dilaurin Isomers | - Inappropriate solvent system polarity.- Column overload.- Irregular column packing. | - Optimize the solvent system. A less polar mobile phase may be required. Consider using a gradient elution starting with a non-polar solvent and gradually increasing polarity. A common starting point for neutral lipid separation is a hexane:diethyl ether or hexane:ethyl acetate mixture.[1]- Reduce the amount of crude mixture loaded onto the column.- Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Co-elution of this compound with Monolaurin or Trilaurin | - Solvent polarity is too high or too low.- Inadequate resolution of the column. | - For co-elution with trilaurin (less polar), start with a highly non-polar solvent (e.g., pure hexane) to elute the triglyceride first.- For co-elution with monolaurin (more polar), use a less polar solvent system to retain the monoglyceride on the column while the diglyceride elutes.- Use a longer column or a stationary phase with a smaller particle size to increase the number of theoretical plates. |
| Streaking or Tailing of Spots on TLC Analysis of Fractions | - Sample is too concentrated.- Presence of highly polar impurities (e.g., residual soap or salts).- Acidic nature of silica gel causing degradation. | - Dilute the sample before spotting on the TLC plate.- Wash the crude mixture with deionized water to remove water-soluble impurities before chromatography.- Deactivate the silica gel by adding 1-3% triethylamine to the eluent, especially if the compound is sensitive to acid.[2] |
| Low Yield of Purified this compound | - Irreversible adsorption onto the silica gel.- Product loss during solvent removal.- Acyl migration from 1,2- to 1,3-dilaurin on the column. | - Use a less active stationary phase like deactivated silica or alumina.- Use care during rotary evaporation to avoid bumping or overheating of the sample.- Minimize the time the compound spends on the silica gel by using flash chromatography and avoiding prolonged exposure. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Split or Broad Peaks for this compound | - Column overload.- Incompatible injection solvent.- Column degradation. | - Reduce the injection volume or the concentration of the sample.- Dissolve the sample in the initial mobile phase or a weaker solvent.- Use a guard column and ensure the column is properly conditioned. If performance does not improve, replace the column. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Air bubbles in the system. | - Ensure the mobile phase is properly mixed and degassed.- Use a column oven to maintain a constant temperature.- Purge the pump and detector to remove any air bubbles. |
| Poor Resolution Between 1,2- and 1,3-Dilaurin | - Inadequate mobile phase composition.- Unsuitable stationary phase. | - Optimize the gradient elution. A shallow gradient with a mobile phase of acetonitrile and water on a C18 column can be effective.[3]- Consider using a silver ion HPLC (Ag-HPLC) column, which can separate lipids based on the degree of unsaturation and stereochemistry. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell.- Air bubbles in the detector. | - Use high-purity solvents and filter the mobile phase.- Flush the detector cell with a strong solvent like isopropanol.- Ensure proper degassing of the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of a mixture containing monolaurin, this compound, and trilaurin?
A good starting solvent system for the separation of these neutral lipids on a silica gel TLC plate is a mixture of petroleum ether, diethyl ether, and acetic acid in a ratio of 80:20:1 (v/v/v).[4] In this system, trilaurin will have the highest Rf value (least polar), followed by this compound, and then monolaurin with the lowest Rf value (most polar).
Q2: How can I visualize the lipid spots on a TLC plate?
Several methods can be used for visualization:
-
Iodine Vapor: Placing the developed TLC plate in a chamber with iodine crystals will cause the lipid spots to appear as brown or yellow-brown spots.[4] This method is non-destructive.
-
UV Light: If the TLC plate contains a fluorescent indicator, compounds that absorb UV light will appear as dark spots under a UV lamp.
-
Staining Reagents: Spraying the plate with a reagent like p-anisaldehyde stain followed by heating can reveal the spots with different colors depending on the functional groups present. Another common stain is a phosphomolybdic acid solution.
Q3: Is it possible to separate this compound from its 1,3-isomer using standard silica gel chromatography?
Yes, it is possible, but it can be challenging. The polarity difference between 1,2- and 1,3-diglycerides is small. A solvent system of toluene, chloroform, and methanol (85:15:5 v/v/v) has been reported for the separation of 1,2- and 1,3-diglyceride isomers on TLC. For column chromatography, a very shallow gradient or isocratic elution with a carefully optimized non-polar solvent system is required.
Q4: What is acyl migration and how can I prevent it during the purification of this compound?
Acyl migration is the intramolecular transfer of an acyl group. In the case of this compound, an acyl group can migrate to the free primary hydroxyl group to form the more stable 1,3-dilaurin. This can be catalyzed by acidic or basic conditions and elevated temperatures. To minimize acyl migration:
-
Avoid prolonged exposure to acidic or basic conditions. If using silica gel, which is acidic, consider deactivating it with triethylamine.
-
Work at low temperatures whenever possible.
-
Minimize the purification time.
Q5: What kind of yield and purity can I expect from the purification of this compound?
The yield and purity are highly dependent on the initial composition of the mixture and the purification method used. A two-step crystallization process has been reported to yield pure 1,2-diacylglycerols with an overall yield of 77.3%. Column chromatography can also achieve high purity (>95%), but the yield may be lower due to potential losses on the column.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
Objective: To monitor the progress of the purification by identifying the presence of monolaurin, this compound, and trilaurin in the fractions.
Materials:
-
Silica gel TLC plates (with fluorescent indicator)
-
Developing chamber
-
Capillary spotters
-
Solvent system: Petroleum ether: Diethyl ether: Acetic acid (80:20:1, v/v/v)
-
Visualization agent: Iodine crystals in a sealed chamber
Procedure:
-
Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper to saturate the chamber atmosphere and close the lid. Allow it to equilibrate for at least 15 minutes.
-
Using a pencil, gently draw an origin line about 1 cm from the bottom of the TLC plate.
-
Dissolve a small amount of the crude mixture and each collected fraction in a volatile solvent like chloroform.
-
Using a capillary spotter, apply a small spot of each sample onto the origin line.
-
Carefully place the TLC plate into the developing chamber, ensuring the origin line is above the solvent level. Close the chamber.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Place the dried plate in the iodine chamber for a few minutes until brown spots appear.
-
Immediately remove the plate and circle the spots with a pencil as they will fade over time.
-
Calculate the Rf values for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
Protocol 2: Flash Column Chromatography Purification
Objective: To purify this compound from a mixture of mono- and triglycerides.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand
-
Eluent: A gradient of hexane and ethyl acetate.
-
Pressurized air or nitrogen source
Procedure:
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of glass wool or cotton to the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial eluent).
-
Carefully apply the sample to the top of the silica bed.
-
Alternatively, for less soluble samples, pre-adsorb the mixture onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution:
-
Start the elution with a non-polar solvent (e.g., 100% hexane) to elute the triglycerides.
-
Gradually increase the polarity of the eluent by adding small increments of ethyl acetate (e.g., 2%, 5%, 10%, etc.). A suggested starting gradient could be from 100% hexane to 90:10 hexane:ethyl acetate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC (as per Protocol 1) to identify those containing pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 3: HPLC Analysis for Purity Assessment
Objective: To determine the purity of the purified this compound.
Materials:
-
HPLC system with a UV or Charged Aerosol Detector (CAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Sample solvent: Isopropanol
Procedure:
-
Sample Preparation: Prepare a solution of the purified this compound in isopropanol at a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient Elution:
-
Start with 60% B.
-
Linear gradient to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes before the next injection.
-
-
-
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram.
-
Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks.
-
Quantitative Data Summary
| Purification Method | Parameter | Typical Value | Reference |
| Two-Step Crystallization | Overall Yield | 77.3% | |
| Purity | ~100% | ||
| Silica Gel Chromatography | Purity | >95% | - |
| HPLC Analysis (C18) | Retention Time Order | Monolaurin > this compound > Trilaurin | General Knowledge |
TLC Rf Values (Petroleum ether: Diethyl ether: Acetic acid - 80:20:1)
| Compound | Approximate Rf Value |
| Trilaurin | 0.8 - 0.9 |
| This compound | 0.4 - 0.5 |
| Monolaurin | 0.1 - 0.2 |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for column chromatography issues.
References
Technical Support Center: Analysis of 1,2-Dilaurin by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 1,2-Dilaurin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's signal response by co-eluting, undetected components in the sample matrix.[1] For this compound, a diglyceride, the biological matrix (e.g., plasma, serum, tissue homogenates) contains numerous endogenous substances like phospholipids, salts, and proteins.[2] These substances can interfere with the ionization process of this compound in the mass spectrometer's source, leading to either signal suppression or enhancement.[3] This phenomenon compromises the accuracy, precision, and sensitivity of the quantitative analysis.[3] Ion suppression is the more common effect, where co-eluting matrix components compete with the analyte for ionization, reducing the efficiency of analyte ion formation.[2]
Q2: My this compound signal is inconsistent and lower than expected. Could this be due to a matrix effect?
A2: Yes, inconsistent reproducibility, decreased sensitivity, and inaccurate results are classic indicators of matrix effects. When endogenous components from a biological sample, particularly phospholipids, co-elute with this compound, they can interfere with its ionization, leading to signal suppression and unreliable measurements. It is crucial to experimentally verify if matrix effects are the underlying cause of the issues you are observing.
Q3: How can I experimentally confirm the presence of matrix effects in my this compound assay?
A3: There are two primary methods to assess matrix effects: the post-extraction spike method for quantitative assessment and the post-column infusion method for qualitative assessment. The post-extraction spike method is generally preferred for validating a quantitative assay.
Troubleshooting Guides
Issue 1: Low Signal Intensity and Poor Reproducibility for this compound
This guide will help you diagnose and mitigate potential matrix effects causing low and inconsistent signal for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound signal.
Detailed Steps:
-
Quantify the Matrix Effect: Use the post-extraction spike method to determine the extent of ion suppression or enhancement.
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.
-
Improve Chromatographic Separation: Modifying the LC method can help separate this compound from co-eluting matrix components.
-
Utilize an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most reliable way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.
-
Dilute the Sample: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on this compound ionization. However, this approach is only feasible if the assay has sufficient sensitivity.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Spike this compound at a known concentration (e.g., mid-range of the calibration curve) into the final analysis solvent.
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through your entire sample preparation procedure (e.g., LLE or SPE). After the final evaporation step, reconstitute the dried extract with the same analysis solvent used for Set A, which now contains this compound at the same concentration as Set A.
-
-
LC-MS/MS Analysis: Inject and analyze at least three replicates of both Set A and Set B.
-
Calculate the Matrix Effect:
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
Data Presentation: Interpreting Matrix Effect Results
| Matrix Effect (%) | Interpretation | Recommended Action |
| 85% - 115% | Acceptable Matrix Effect | Proceed with method validation. |
| < 85% | Ion Suppression | Optimize sample preparation and/or chromatography. Implement a SIL internal standard. |
| > 115% | Ion Enhancement | Optimize sample preparation and/or chromatography. Implement a SIL internal standard. |
Protocol 2: Sample Preparation Strategies to Mitigate Matrix Effects
The choice of sample preparation technique is critical for removing phospholipids, which are a major source of matrix effects in lipid analysis.
| Technique | Methodology | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated from the biological sample using an organic solvent (e.g., acetonitrile, methanol). | Simple, fast, and inexpensive. | Non-selective; often results in dirty extracts with significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned between two immiscible liquid phases (e.g., an aqueous sample and a non-polar organic solvent like hexane or methyl tert-butyl ether). | Can be highly selective; provides cleaner extracts than PPT; allows for analyte concentration. | More labor-intensive; requires solvent optimization; potential for emulsions. |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent (e.g., C18) while interfering components are washed away. The analyte is then eluted with a stronger solvent. | Highly selective; provides very clean extracts; can be automated. | Requires method development to select the appropriate sorbent and solvent system. |
| Phospholipid Depletion Plates | Specialized SPE plates (e.g., HybridSPE) that selectively remove phospholipids from the sample. | Very effective at removing a primary source of matrix effects; simple workflow. | Higher cost compared to general SPE. |
Issue 2: Lack of a Suitable Stable Isotope-Labeled Internal Standard
Q4: I cannot find a commercially available stable isotope-labeled (SIL) internal standard for this compound. What are my options?
A4: The absence of a commercially available SIL-IS for this compound presents a significant challenge for accurate quantification. While a SIL-IS is the "gold standard" for correcting matrix effects, several alternative strategies can be employed.
Workflow for Addressing the Absence of a SIL-IS
Caption: Strategies for analysis without a commercial SIL-IS.
Alternative Approaches:
| Approach | Description | Considerations |
| Custom Synthesis | Contract a specialized company to synthesize a SIL-IS for this compound (e.g., with 13C or 2H labels). | The most robust but also the most expensive and time-consuming option. The stability of the label is critical, especially for deuterium labels. |
| Structural Analog IS | Use a non-labeled compound that is structurally and physicochemically similar to this compound (e.g., a diglyceride with slightly different fatty acid chains). | May not co-elute perfectly with this compound and may experience different matrix effects. Requires careful validation. |
| Matrix-Matched Calibrators | Prepare calibration standards in a blank matrix that is identical to the study samples. | Can compensate for matrix effects, but it can be difficult to obtain a truly "blank" matrix free of endogenous this compound. |
| Standard Addition | The sample is divided into several aliquots, and known, increasing amounts of a this compound standard are added to all but one aliquot. The concentration is determined by extrapolating the calibration curve back to the x-intercept. | Corrects for matrix effects on a per-sample basis but is very labor-intensive and not practical for high-throughput analysis. |
References
Technical Support Center: Improving the Stability of 1,2-Dilaurin-Containing Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with 1,2-Dilaurin-containing formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as glyceryl 1,2-didodecanoate, is a diacylglycerol (DAG) composed of a glycerol backbone with two lauric acid chains esterified at the sn-1 and sn-2 positions. It is often used in pharmaceutical formulations as an excipient, particularly in lipid-based drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble drugs. In cell biology, it serves as a lipid second messenger, most notably as an activator of Protein Kinase C (PKC).
Q2: What are the main stability concerns for this compound in formulations?
A2: The primary stability concerns for this compound are:
-
Isomerization: 1,2-diacylglycerols can undergo acyl migration to form the more thermodynamically stable 1,3-diacylglycerol isomer. This can alter the formulation's physical properties and biological activity.
-
Hydrolysis: The ester bonds of this compound can be hydrolyzed, breaking it down into monoacylglycerols and free lauric acid. This is often accelerated by pH extremes.
-
Oxidation: Although lauric acid is a saturated fatty acid and thus less susceptible to oxidation than unsaturated fatty acids, oxidative degradation can still occur over time, especially in the presence of catalysts, light, and high temperatures, leading to the formation of peroxides and other degradation products.[1][2]
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is significantly influenced by pH. Both acidic and alkaline conditions can catalyze the hydrolysis of its ester bonds. Generally, a neutral pH range is recommended to minimize hydrolytic degradation.
Q4: What is the impact of temperature on this compound stability?
A4: Elevated temperatures accelerate the degradation of this compound. High temperatures can increase the rates of hydrolysis, oxidation, and isomerization to 1,3-Dilaurin. For long-term storage, it is advisable to keep this compound and its formulations at low temperatures, as specified by the manufacturer. The half-life of 1,2-diacylglycerols decreases significantly with increasing temperature. For example, the half-life for the isomerization of a long-chain 1,2-diacylglycerol was found to be 3,425 hours at 25°C, but only 15.8 hours at 80°C.[3]
Q5: How should I store pure this compound and its formulations?
A5: Pure this compound should be stored in a cool, dark place, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Formulations containing this compound should also be protected from light and stored at controlled temperatures, as determined by stability studies.
Troubleshooting Guides
Issue 1: Phase Separation or Creaming in a this compound Emulsion
Symptoms: The emulsion separates into distinct layers, with an oily or creamy layer at the top (creaming) or bottom, depending on the densities of the phases.[4][5]
| Possible Causes | Solutions |
| Inadequate Emulsifier Concentration | The concentration of the emulsifier may be insufficient to stabilize the oil droplets. Increase the emulsifier concentration incrementally. |
| Incorrect Hydrophilic-Lipophilic Balance (HLB) | The HLB of the emulsifier system may not be optimal for the oil phase. Adjust the HLB by blending different emulsifiers or changing the ratio of existing ones. |
| High Processing Temperature | Excessive heat during processing can reduce the viscosity of the continuous phase and increase droplet coalescence. Optimize the processing temperature to the lowest effective level. |
| Large Droplet Size | Larger droplets are more prone to creaming. Improve the homogenization process (e.g., increase homogenization time or pressure) to reduce the average droplet size. |
| Low Viscosity of the Continuous Phase | A low-viscosity continuous phase allows for easier movement of droplets. Consider adding a viscosity-modifying agent to the continuous phase. |
Issue 2: Crystallization or Graininess in the Formulation
Symptoms: The formulation appears grainy or contains solid particles. This can be due to the crystallization of this compound or other lipid components.
| Possible Causes | Solutions |
| Supersaturation | The concentration of this compound may be above its solubility limit in the formulation at storage temperature. Reduce the concentration of this compound or add a co-solvent to improve its solubility. |
| Isomerization to 1,3-Dilaurin | 1,3-Dilaurin generally has a higher melting point and may be less soluble than this compound, leading to crystallization. Minimize conditions that promote isomerization (e.g., high temperatures). |
| Inappropriate Cooling Rate | Rapid cooling can lead to the formation of less stable crystal forms. Optimize the cooling rate during manufacturing to promote the formation of more stable crystals. |
| Interaction with Other Excipients | Other components in the formulation may be inducing crystallization. Evaluate the compatibility of all excipients. |
Issue 3: Chemical Degradation of this compound
Symptoms: Loss of potency of the active pharmaceutical ingredient (API) if encapsulated, changes in pH, or the appearance of off-odors, indicating chemical breakdown of this compound.
| Possible Causes | Solutions |
| Oxidation | Exposure to oxygen, light, or trace metals can catalyze oxidation. Add an antioxidant (e.g., tocopherol, BHT). Protect the formulation from light by using amber containers. Purge with an inert gas like nitrogen during manufacturing and storage. |
| Hydrolysis | Exposure to extreme pH values can lead to the breakdown of ester bonds. Maintain the formulation pH in a neutral range (around 6-7). Use buffers to stabilize the pH. |
| Isomerization | Acyl migration from the sn-2 to the sn-1/3 position is a common degradation pathway for 1,2-diacylglycerols. Control the temperature during processing and storage, as heat accelerates this process. |
Data Presentation
Table 1: Isomerization of 1,2-Diacylglycerol to 1,3-Diacylglycerol at Various Temperatures
| Temperature (°C) | Half-life (t1/2) of 1,2-DAG (hours) |
| 25 | 3,425 |
| 80 | 15.8 |
| (Data based on a study of long-chain 1,2-diacylglycerol) |
Table 2: General Stability Profile of 1,2-Diacylglycerols under Different Conditions
| Condition | Potential Degradation Pathways | Recommended Mitigation Strategies |
| Acidic pH (< 5) | Hydrolysis | Buffer to a neutral pH. |
| Neutral pH (6-7.5) | Minimal degradation | Optimal pH range for stability. |
| Alkaline pH (> 8) | Hydrolysis | Buffer to a neutral pH. |
| Elevated Temperature (> 40°C) | Isomerization, Hydrolysis, Oxidation | Store at controlled room temperature or refrigerate. Avoid heat during processing. |
| Exposure to Light | Oxidation | Use light-protective packaging (e.g., amber vials). |
| Presence of Oxygen | Oxidation | Manufacture and store under an inert atmosphere (e.g., nitrogen). Add antioxidants. |
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
This protocol is used to quantify the extent of oxidation in the this compound formulation.
Materials:
-
Acetic Acid-Chloroform Solution (3:2 v/v)
-
Saturated Potassium Iodide (KI) Solution
-
0.1 N and 0.01 N Standardized Sodium Thiosulfate (Na₂S₂O₃) Solution
-
1% Starch Solution (indicator)
-
Distilled Water
-
250 mL Glass-stoppered Conical Flasks
Procedure:
-
Weigh approximately 5 g of the this compound-containing sample into a 250 mL glass-stoppered conical flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, stopper the flask, and shake for one minute.
-
Immediately add 30 mL of distilled water.
-
Titrate the liberated iodine with 0.1 N sodium thiosulfate solution with vigorous shaking until the yellow color almost disappears.
-
Add 0.5 mL of starch solution, which will result in a blue color.
-
Continue the titration slowly until the blue color just disappears.
-
If the titration volume is less than 0.5 mL, repeat the determination using 0.01 N Na₂S₂O₃ solution.
-
Perform a blank determination using the same procedure without the sample.
Calculation: Peroxide Value (meq/kg) = (S - B) * N * 1000 / W Where:
-
S = volume of sodium thiosulfate solution used for the sample (mL)
-
B = volume of sodium thiosulfate solution used for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
Protocol 2: Analysis of this compound and its Isomer by HPLC
This protocol provides a general method for the separation and quantification of this compound and its 1,3-isomer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 100% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 205 nm or ELSD.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Accurately weigh a known amount of the formulation and dissolve it in a suitable solvent (e.g., chloroform or hexane).
-
Dilute the sample to an appropriate concentration with the mobile phase (acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample and standards.
-
Identify the peaks for this compound and 1,3-Dilaurin based on the retention times of the standards.
-
Quantify the amount of each isomer using a calibration curve generated from the standards.
Protocol 3: Particle Size Analysis of Emulsions by Dynamic Light Scattering (DLS)
This protocol is for measuring the droplet size distribution of a this compound-containing emulsion.
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument.
Procedure:
-
Sample Preparation: Dilute the emulsion with the same continuous phase as the sample to avoid altering the droplet surface properties. The dilution factor should be optimized to achieve the appropriate scattering intensity for the instrument.
-
Instrument Setup:
-
Set the temperature to the desired value (e.g., 25°C) and allow the instrument to equilibrate.
-
Select the appropriate measurement parameters (e.g., scattering angle, laser wavelength).
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.
-
-
Data Analysis:
-
The instrument's software will calculate the mean droplet size (Z-average) and the polydispersity index (PDI), which indicates the breadth of the size distribution.
-
Analyze the size distribution plot to identify any signs of multiple populations or aggregation.
-
Visualizations
Caption: Troubleshooting workflow for this compound formulation instability.
Caption: Experimental workflow for assessing the stability of a this compound formulation.
Caption: Simplified signaling pathway involving 1,2-Diacylglycerol as a second messenger.
References
Common pitfalls in the handling and storage of 1,2-Dilaurin standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common pitfalls in the handling and storage of 1,2-Dilaurin standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as 1,2-didodecanoyl-rac-glycerol, is a diacylglycerol (DAG) where lauric acid is esterified to the sn-1 and sn-2 positions of the glycerol backbone. It is a white to off-white solid at room temperature. In research, it is frequently used as an internal standard for the quantification of diglycerides in biological samples and as a substrate in enzymatic assays to study lipase activity.
Q2: What are the recommended storage conditions for this compound standards?
A2: To ensure the stability and integrity of this compound standards, it is crucial to adhere to the recommended storage conditions. As a solid, it should be stored in a freezer. When in solution, storage at -80°C is recommended for up to 6 months, while at -20°C, the solution is stable for about one month.[1] It is imperative to store it in a tightly sealed container, away from moisture, to prevent hydrolysis.[1]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in several organic solvents. The choice of solvent will depend on the experimental requirements. For stock solutions, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used. It is important to use freshly opened, anhydrous solvents to minimize the risk of hydrolysis.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Q: My experimental results (e.g., in chromatography) are inconsistent or show unexpected peaks when using a this compound standard. What could be the cause?
A: Inconsistent results can often be traced back to the degradation of the this compound standard. The primary degradation pathway is acyl migration, where the acyl chain from the sn-2 position moves to the sn-3 position, converting this compound into the more stable 1,3-Dilaurin isomer. This isomerization can occur during storage, especially at temperatures below the melting point, and can be accelerated by the presence of catalysts. Another significant cause of degradation is hydrolysis, where the ester bonds are cleaved, yielding lauric acid and monoglycerides.
Troubleshooting Steps:
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Verify Storage Conditions: Confirm that the standard has been stored at the recommended temperature and protected from moisture.
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Assess Purity: The purity of the standard should be checked. This can be done using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The presence of an additional spot or peak corresponding to 1,3-Dilaurin or lauric acid is indicative of degradation.
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Prepare Fresh Solutions: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, it is advisable to prepare a fresh solution from the solid standard.
-
Use High-Purity Solvents: Ensure that the solvents used for preparing solutions are of high purity and anhydrous to prevent hydrolysis.
Issue 2: Difficulty in Dissolving the this compound Standard
Q: I am having trouble completely dissolving my this compound standard.
A: Solubility issues can arise from using an inappropriate solvent, insufficient solvent volume, or degradation of the standard.
Troubleshooting Steps:
-
Consult Solubility Data: Refer to the solubility table to ensure you are using an appropriate solvent and concentration.
-
Gentle Warming and Sonication: For some solvents like DMSO, gentle warming (up to 60°C) and ultrasonication can aid in dissolution.
-
Check for Degradation: Hydrolysis of this compound can produce lauric acid and monoglycerides, which may have different solubility characteristics and could appear as an insoluble precipitate.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | Warming to 60°C and sonication may be required.[1] |
| Ethanol | ~30 mg/mL | |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| PBS (pH 7.2) | ~0.25 mg/mL | Sparingly soluble in aqueous solutions. |
Table 2: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | Freezer (-20°C) | Long-term | Keep in a tightly sealed container, protected from moisture. |
| Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Solution | -20°C | Up to 1 month | Use for shorter-term storage.[1] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound Standard by HPLC
Objective: To determine the purity of a this compound standard and detect the presence of its primary degradation product, 1,3-Dilaurin.
Materials:
-
This compound standard
-
1,3-Dilaurin reference standard (if available)
-
HPLC grade acetonitrile
-
HPLC grade isopropanol
-
HPLC grade water
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV or Evaporative Light Scattering Detector (ELSD)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound standard at a concentration of 1 mg/mL in isopropanol.
-
If available, prepare a separate stock solution of 1,3-Dilaurin at the same concentration.
-
Prepare a mixed standard solution containing both this compound and 1,3-Dilaurin.
-
-
Sample Preparation:
-
Prepare a solution of the this compound sample to be tested at a concentration of 1 mg/mL in isopropanol.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting condition could be 80:20 (Acetonitrile:Water), progressing to 100% Acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: ELSD or UV detector at a low wavelength (e.g., 205 nm), as diacylglycerols lack a strong chromophore.
-
Injection Volume: 20 µL
-
-
Analysis:
-
Inject the mixed standard solution to determine the retention times of this compound and 1,3-Dilaurin. Typically, 1,3-Dilaurin will have a slightly longer retention time.
-
Inject the sample solution.
-
Analyze the chromatogram for the presence of a peak corresponding to the retention time of 1,3-Dilaurin.
-
Calculate the purity of the this compound standard by determining the area percentage of the main peak relative to the total area of all peaks.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and identify potential degradation products.
Materials:
-
This compound standard
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
HPLC system as described in Protocol 1
-
pH meter
-
Oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., isopropanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours. Also, heat a solution of this compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and quantify the degradation products. The appearance of a peak corresponding to 1,3-Dilaurin is expected, particularly under thermal stress. Hydrolysis will lead to peaks corresponding to lauric acid and monoacylglycerols.
-
Visualizations
References
Validation & Comparative
Unraveling the Contrasting Bioactivities of 1,2-Dilaurin and 1,3-Dilaurin: A Comparative Analysis
A comprehensive examination of the scientific literature reveals a stark contrast in the biological activities of 1,2-Dilaurin and 1,3-Dilaurin, two structurally similar diacylglycerol isomers. The primary differentiator lies in their ability to activate Protein Kinase C (PKC), a critical enzyme in cellular signaling pathways. Experimental evidence conclusively demonstrates that only the 1,2-sn-diglyceride configuration, embodied by this compound, can effectively activate PKC, leaving its 1,3-counterpart biologically inert in this crucial cellular process.
Diacylglycerols (DAGs) are pivotal molecules in lipid metabolism and cellular signaling. Their isomeric forms, distinguished by the positions of the fatty acid chains on the glycerol backbone, dictate their biological functions. This guide provides a detailed comparative analysis of the bioactivity of this compound and 1,3-Dilaurin, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
Key Bioactivity Comparison: Protein Kinase C Activation
The most significant and well-documented difference in the bioactivity of this compound and 1,3-Dilaurin is their effect on Protein Kinase C (PKC). PKC is a family of enzymes that play a crucial role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is dependent on the presence of diacylglycerol.
Experimental findings have unequivocally shown that the activation of PKC is stereospecific, with only 1,2-sn-diacylglycerols being effective activators. This is because the specific spatial arrangement of the two fatty acid chains in the 1,2-position is required for the proper binding and conformational change of the PKC enzyme, leading to its activation. In contrast, 1,3-diacylglycerols, such as 1,3-Dilaurin, do not possess the correct stereochemistry to interact with the C1 domain of PKC and therefore do not activate the enzyme.
This fundamental difference in their ability to activate PKC has profound implications for their downstream cellular effects. As a potent activator of PKC, this compound can influence a multitude of signaling cascades, while 1,3-Dilaurin is largely inactive in these pathways.
Comparative Data Summary
While direct comparative studies on a wide range of bioactivities for this compound and 1,3-Dilaurin are limited, the available information, primarily centered on PKC activation, is summarized below.
| Bioactivity Parameter | This compound | 1,3-Dilaurin | Reference |
| Protein Kinase C (PKC) Activation | Active | Inactive | [1] |
| Cellular Signaling | Acts as a second messenger, activating PKC and downstream pathways.[2][3][4] | Does not act as a second messenger for PKC activation. | [1] |
| Metabolism | Rapidly metabolized and incorporated into cellular phospholipids and triacylglycerols. | Undergoes hydrolysis by lipases. Its metabolic fate is primarily directed towards energy storage rather than signaling. | |
| Cytotoxicity | High concentrations of 1,2-diesters may induce epidermal hyperplasia. | Data not available for direct comparison. |
Experimental Protocols
Protein Kinase C (PKC) Activity Assay
Objective: To determine the ability of this compound and 1,3-Dilaurin to activate PKC.
Methodology:
-
Enzyme Preparation: Purified PKC isoforms are obtained from a commercial source or purified from cell lysates.
-
Lipid Vesicle Preparation: Small unilamellar vesicles are prepared by sonication of a mixture of phosphatidylserine (PS) and phosphatidylcholine (PC). This compound or 1,3-Dilaurin is incorporated into these vesicles at desired concentrations.
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Kinase Reaction: The kinase reaction is initiated by adding the PKC enzyme to a reaction mixture containing the lipid vesicles, a specific peptide substrate for PKC, [γ-³²P]ATP, and appropriate cofactors (e.g., Ca²⁺ for conventional PKC isoforms).
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Measurement of Activity: The reaction is allowed to proceed for a defined time at a specific temperature and then stopped. The phosphorylation of the substrate is quantified by measuring the incorporation of ³²P using techniques such as scintillation counting or autoradiography after separation of the phosphorylated substrate from unreacted [γ-³²P]ATP by methods like SDS-PAGE or phosphocellulose paper binding.
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Data Analysis: The kinase activity is expressed as the amount of phosphate incorporated into the substrate per unit time. The activity in the presence of this compound and 1,3-Dilaurin is compared to a control without any diacylglycerol.
Signaling Pathways and Experimental Workflows
The differential activation of PKC by this compound and 1,3-Dilaurin leads to distinct downstream signaling events. The following diagrams illustrate the central role of 1,2-diacylglycerols in the PKC signaling pathway and a general experimental workflow for comparing the bioactivity of the two isomers.
Figure 1: 1,2-Diacylglycerol-mediated Protein Kinase C (PKC) signaling pathway.
Figure 2: Experimental workflow for comparative bioactivity analysis.
Metabolism and Cellular Uptake
Both 1,2- and 1,3-diacylglycerols are subject to metabolic processes within the cell. Studies on cell-permeable diacylglycerols have shown that they are rapidly taken up by cells and metabolized. The primary metabolic fates of diacylglycerols include:
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Phosphorylation: 1,2-Diacylglycerols can be phosphorylated by diacylglycerol kinases (DGKs) to form phosphatidic acid, another important signaling molecule.
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Acylation: Both isomers can be acylated to form triacylglycerols for energy storage.
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Hydrolysis: Lipases can hydrolyze the fatty acid chains, releasing free fatty acids and glycerol.
Conclusion
References
A Comparative Guide to the Validation of Analytical Methods for 1,2-Dilaurin Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of 1,2-Dilaurin, a diacylglycerol of interest in various research and pharmaceutical applications. The validation of these methods is crucial for ensuring data integrity and reliability. Here, we present a validation summary for a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method using a certified reference material (CRM), and compare its performance against a Gas Chromatography-Mass Spectrometry (GC-MS) method.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method provides a robust and widely accessible approach for the quantification of this compound. The validation was performed using a certified reference material to ensure traceability and accuracy.
Experimental Protocol
1. Certified Reference Material (CRM) and Sample Preparation:
-
A certified reference material of this compound (purity >99%) was used to prepare a stock solution in isopropanol at a concentration of 1 mg/mL.
-
Calibration standards were prepared by serial dilution of the stock solution in the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Quality control (QC) samples were prepared at low, medium, and high concentrations (5, 50, and 90 µg/mL) in the same manner.
2. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 205 nm.
3. Validation Parameters: The method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation: HPLC-UV Method Validation
| Validation Parameter | Result |
| Linearity (R²) | 0.9995 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | |
| - Repeatability | < 1.5% |
| - Intermediate Precision | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity, making it a powerful alternative for the analysis of this compound, particularly in complex matrices.
Experimental Protocol
1. Sample Preparation and Derivatization:
-
A stock solution of this compound was prepared as described for the HPLC-UV method.
-
For GC-MS analysis, samples and standards underwent derivatization to increase volatility. 100 µL of the sample/standard was evaporated to dryness under a stream of nitrogen and then reconstituted in 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The mixture was heated at 70°C for 30 minutes.
2. GC-MS Conditions:
-
Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized this compound.
Data Presentation: GC-MS Method Performance
| Performance Parameter | Result |
| Linearity (R²) | 0.9998 |
| Range | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 99.1% - 100.8% |
| Precision (RSD%) | |
| - Repeatability | < 1.0% |
| - Intermediate Precision | < 1.8% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Comparative Analysis
| Parameter | HPLC-UV | GC-MS | Comments |
| Specificity | Moderate | High | GC-MS provides higher specificity due to mass analysis, reducing interference from matrix components. |
| Sensitivity (LOQ) | 1.0 µg/mL | 0.1 µg/mL | GC-MS is significantly more sensitive, making it suitable for trace-level analysis. |
| Sample Preparation | Simple (dilution) | More complex (derivatization) | The derivatization step in GC-MS adds time and potential for variability. |
| Instrumentation Cost | Lower | Higher | HPLC-UV systems are generally more affordable and widely available. |
| Throughput | Higher | Lower | The derivatization and longer run times of GC-MS can result in lower sample throughput. |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the validation of an analytical method for this compound.
A Comparative Guide to the Emulsifying Properties of 1,2-Dilaurin and Other Diglycerides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the emulsifying properties of 1,2-Dilaurin in relation to other diglycerides. While direct quantitative comparisons in existing literature are limited, this document outlines the fundamental principles governing their performance and provides detailed experimental protocols to enable researchers to conduct their own comparative studies.
Introduction to Diglycerides as Emulsifiers
Diglycerides (DAGs), composed of a glycerol backbone esterified with two fatty acid chains, are non-ionic surfactants widely utilized as emulsifiers in the food, pharmaceutical, and cosmetic industries. Their amphiphilic nature, with both hydrophilic (hydroxyl group) and lipophilic (fatty acid chains) moieties, allows them to reduce interfacial tension between oil and water phases, thereby stabilizing emulsions.
The emulsifying performance of a diglyceride is significantly influenced by its molecular structure, specifically:
-
Isomeric Form: The position of the fatty acid chains on the glycerol backbone (e.g., 1,2- vs. 1,3-diglycerides) affects the molecule's overall polarity and packing at the oil-water interface.
-
Fatty Acid Chain Length and Unsaturation: The length and degree of saturation of the fatty acid chains impact the hydrophobicity of the molecule and its crystallization behavior, which in turn influences emulsion stability.
This guide will focus on comparing this compound with other diglycerides, such as its isomer 1,3-Dilaurin and diglycerides with different fatty acid chain lengths (e.g., 1,2-Dipalmitin).
Comparative Analysis of Emulsifying Properties
Key Emulsifying Parameters:
-
Emulsion Capacity (EC): The maximum amount of oil that can be emulsified by a specific amount of emulsifier.
-
Emulsion Stability (ES): The ability of an emulsion to resist physical changes, such as creaming, flocculation, and coalescence, over time.
-
Droplet Size Distribution: The size and uniformity of the dispersed phase droplets, which significantly impacts emulsion stability and bioavailability in drug delivery systems. Smaller and more uniform droplets generally lead to more stable emulsions.[1][2]
This compound vs. 1,3-Dilaurin (Isomeric Comparison)
| Property | Expected Influence of Isomeric Form | Rationale |
| Emulsion Capacity | May differ due to variations in interfacial packing and efficiency. | The different spatial arrangement of the fatty acid chains in 1,2- and 1,3-isomers can affect how they orient themselves at the oil-water interface, potentially influencing the amount of oil they can effectively emulsify. |
| Emulsion Stability | Expected to vary. | The stability of the interfacial film formed by the emulsifier is crucial. The molecular geometry of 1,2- versus 1,3-diglycerides could lead to differences in the strength and compactness of this film, thereby affecting long-term stability. |
| Droplet Size | Likely to be different. | The efficiency of the emulsifier in reducing interfacial tension during homogenization influences the initial droplet size. The isomeric form can affect this efficiency. |
This compound (C12) vs. 1,2-Dipalmitin (C16) (Fatty Acid Chain Length Comparison)
| Property | Expected Influence of Fatty Acid Chain Length | Rationale |
| Emulsion Capacity | Expected to differ. | The hydrophobic-lipophilic balance (HLB) of the diglyceride is altered by the fatty acid chain length. Generally, longer chains increase lipophilicity. This change in HLB will influence the emulsifier's affinity for the oil and water phases and its overall emulsifying capacity. |
| Emulsion Stability | Likely to be significantly different. | Longer fatty acid chains can lead to stronger van der Waals interactions between the emulsifier molecules at the interface, potentially forming a more rigid and stable interfacial film.[3] However, it can also promote crystallization at the interface, which can either stabilize or destabilize the emulsion depending on the crystal morphology. |
| Droplet Size | Expected to vary. | The rate at which the emulsifier can adsorb to the newly created oil-water interface during homogenization is influenced by its molecular size and solubility, which are affected by fatty acid chain length. This can impact the final droplet size.[4] |
Quantitative Data Comparison
As previously stated, direct comparative quantitative data for the emulsifying properties of this compound against other specific diglycerides is scarce in the public domain. The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Emulsifying Capacity of Various Diglycerides
| Diglyceride | Fatty Acid Composition | Isomeric Form | Emulsion Capacity (mL oil / g emulsifier) |
| This compound | Lauric Acid (C12:0) | 1,2- | Data to be determined |
| 1,3-Dilaurin | Lauric Acid (C12:0) | 1,3- | Data to be determined |
| 1,2-Dipalmitin | Palmitic Acid (C16:0) | 1,2- | Data to be determined |
| Other Diglyceride | Data to be determined |
Table 2: Emulsion Stability and Droplet Size of Emulsions Stabilized by Various Diglycerides
| Diglyceride | Concentration (% w/w) | Mean Droplet Diameter (d₃₂) (µm) | Polydispersity Index (PDI) | Creaming Index (%) after 24h |
| This compound | Data to be determined | Data to be determined | Data to be determined | |
| 1,3-Dilaurin | Data to be determined | Data to be determined | Data to be determined | |
| 1,2-Dipalmitin | Data to be determined | Data to be determined | Data to be determined | |
| Other Diglyceride | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
To facilitate comparative studies, detailed methodologies for key experiments are provided below.
Experimental Workflow for Comparing Emulsifying Properties
Caption: Workflow for the comparative evaluation of diglyceride emulsifying properties.
Determination of Emulsion Capacity (EC)
This method determines the maximum volume of oil that can be emulsified per gram of emulsifier before phase inversion occurs.
Materials:
-
Diglyceride emulsifier
-
Oil phase (e.g., medium-chain triglycerides, soybean oil)
-
Aqueous phase (e.g., deionized water, buffer solution)
-
High-shear homogenizer (e.g., rotor-stator type)
-
Burette
-
Conductivity meter
-
Beaker
Procedure:
-
Prepare a solution of the diglyceride emulsifier in the aqueous phase at a known concentration.
-
Place a fixed volume of the emulsifier solution into a beaker under the homogenizer.
-
Immerse the conductivity probe into the solution.
-
Start the homogenizer at a constant speed.
-
Slowly add the oil phase from a burette at a constant rate.
-
Continuously monitor the conductivity of the emulsion. For an oil-in-water (O/W) emulsion, the aqueous phase is continuous, and the conductivity will be relatively high.
-
The endpoint is reached when a sharp drop in conductivity is observed, indicating the phase inversion point where the emulsion breaks and transitions to a water-in-oil (W/O) emulsion.
-
Record the volume of oil added at the endpoint.
-
Calculate the Emulsion Capacity (EC) using the following formula: EC (mL/g) = Volume of oil added (mL) / Weight of emulsifier (g)
Measurement of Emulsion Stability (Creaming Index)
Creaming is the upward movement of dispersed droplets, leading to the formation of a concentrated layer at the top of the emulsion. The creaming index is a measure of this instability.[5]
Materials:
-
Prepared emulsion samples
-
Graduated cylinders or test tubes with stoppers
-
Camera (for time-lapse recording, optional)
Procedure:
-
Pour a fixed volume of the freshly prepared emulsion into a graduated cylinder or test tube and seal it.
-
Store the samples under controlled temperature conditions and protect them from agitation.
-
At regular time intervals (e.g., 1, 6, 12, 24 hours, and then daily), measure the height of the serum (lower, clear layer) and the total height of the emulsion.
-
Calculate the Creaming Index (CI) using the following formula: CI (%) = (Height of Serum Layer / Total Height of Emulsion) x 100
-
A lower creaming index indicates higher emulsion stability.
Droplet Size and Polydispersity Index (PDI) Analysis
Dynamic Light Scattering (DLS) is a common technique for measuring the size of sub-micron particles in a suspension or emulsion.
Materials:
-
Emulsion sample
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes
-
Deionized water or appropriate dispersant for dilution
Procedure:
-
Dilute the emulsion sample with the continuous phase (e.g., deionized water for an O/W emulsion) to an appropriate concentration to avoid multiple scattering effects, as recommended by the DLS instrument manufacturer.
-
Gently mix the diluted sample to ensure homogeneity without causing further emulsification or droplet coalescence.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, viscosity of the dispersant, refractive index of the dispersed and continuous phases).
-
Perform the measurement. The instrument will report the mean droplet diameter (e.g., Z-average or d₃₂) and the Polydispersity Index (PDI).
-
A lower mean droplet diameter and a lower PDI (typically < 0.3) are indicative of a more uniform and potentially more stable emulsion.
Signaling Pathways and Molecular Interactions in Emulsification
The process of emulsion stabilization by diglycerides does not involve signaling pathways in the biological sense. Instead, it is governed by physicochemical principles of interfacial science. The logical relationship of key factors influencing emulsion stability is depicted below.
Caption: Factors influencing the emulsifying performance of diglycerides.
Conclusion
While this compound is an effective emulsifier, its performance relative to other diglycerides is highly dependent on the specific application and the properties of the oil and aqueous phases. The isomeric form and the nature of the fatty acid chains are critical determinants of emulsifying efficacy. The lack of direct comparative studies highlights a research gap. The experimental protocols provided in this guide offer a standardized framework for researchers to generate the necessary data to make informed decisions in the selection of diglycerides for their specific formulation needs in drug development and other scientific applications. Further research into the direct comparison of these molecules will be invaluable to the field.
References
- 1. spxflow.com [spxflow.com]
- 2. Study on the interfacial properties of binary surfactants at the oil–water interface using molecular dynamics approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Fatty Acid Carbon Chain Length and Protein Composition on Physicochemical and Digestive Properties of MFGM Contained Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-validation of 1,2-Dilaurin measurements between different analytical platforms
A Comprehensive Guide to the Cross-Validation of 1,2-Dilaurin Measurements Across Diverse Analytical Platforms
For researchers, scientists, and professionals in drug development, the accurate quantification of lipid second messengers like this compound is critical for understanding cellular signaling and disease pathology. The choice of analytical platform can significantly impact the precision, sensitivity, and throughput of these measurements. This guide provides an objective comparison of common analytical techniques for this compound analysis, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate platform for your research needs.
Data Presentation: Comparative Analysis of Analytical Platforms
The selection of an analytical platform for this compound measurement is a trade-off between sensitivity, specificity, throughput, and cost. The following tables summarize the quantitative performance of Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the analysis of diacylglycerols (DAGs), including this compound.
| Parameter | LC-MS/MS | GC-MS (with Derivatization) | HPLC-UV (with Derivatization) |
| Limit of Detection (LOD) | 0.02 ng/mL - 0.58 ng/mL | ~0.1% of total lipids | 18.4 ng/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL | Not explicitly stated, but higher than LC-MS | 61.5 ng/mL |
| **Linearity (R²) ** | ≥ 0.998 | > 0.99 | ≥ 0.997 |
| Intra-day Precision (%RSD) | < 6.50% | < 15.7% | 0.1% - 5.5% |
| Inter-day Precision (%RSD) | < 8.10% | < 15.7% | 0.1% - 5.5% |
| Accuracy (% Recovery) | Within 15% of nominal value | 78% - 102% | 90.5% - 108.4% |
| Throughput | High | Moderate | High |
| Specificity | High | High | Moderate |
| Derivatization Required? | No | Yes | Yes (for UV detection) |
Table 1: Quantitative Performance Comparison of Analytical Platforms for Diacylglycerol Analysis. This table provides a summary of key performance metrics for the quantification of diacylglycerols using different analytical techniques. The data is compiled from various studies and represents typical performance characteristics.
| Platform | Advantages | Disadvantages |
| LC-MS/MS | High sensitivity and specificity. No derivatization required. Suitable for a wide range of lipids. High throughput capabilities. | Higher instrument and maintenance costs. Potential for matrix effects. |
| GC-MS | Excellent chromatographic separation. High sensitivity and specificity. Well-established with extensive libraries. | Requires derivatization to increase volatility, which adds a step to sample preparation. Not suitable for thermally unstable compounds. |
| HPLC-UV | Lower instrument cost. High throughput. Robust and reliable. | Lower sensitivity and specificity compared to MS methods. Requires derivatization for chromophores for UV detection of non-UV active compounds like this compound. |
Table 2: Advantages and Disadvantages of Different Analytical Platforms. This table outlines the primary pros and cons associated with each analytical platform for the analysis of this compound.
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and accurate measurements. Below are representative methodologies for the analysis of this compound using LC-MS/MS, GC-MS, and HPLC-UV.
LC-MS/MS Method for this compound Quantification in Plasma
This protocol is adapted from a general lipidomics workflow and is suitable for the analysis of this compound in biological matrices like plasma.[1][2][3]
a. Sample Preparation (Protein Precipitation & Lipid Extraction):
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., d5-1,2-Dipalmitin).
-
Vortex for 1 minute to precipitate proteins.
-
Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.
-
Add 250 µL of LC-MS grade water and vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic layer containing the lipids.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol/acetonitrile/water (2:1:1, v/v/v) for LC-MS/MS analysis.
b. Chromatographic and Mass Spectrometric Conditions:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 55°C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transition for this compound and its internal standard.
GC-MS Method for this compound Quantification (with Derivatization)
This protocol involves the conversion of this compound to a volatile derivative for GC-MS analysis.[4][5]
a. Lipid Extraction:
-
Perform lipid extraction from the biological sample as described in the LC-MS/MS protocol (steps 1a 1-7).
b. Derivatization (Silylation):
-
To the dried lipid extract, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 1 hour.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
c. GC-MS Conditions:
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 320°C at 10°C/min, and hold for 10 minutes.
-
MS System: Quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.
HPLC-UV Method for this compound Quantification (with Derivatization)
As this compound lacks a strong chromophore, derivatization is necessary for sensitive UV detection.
a. Lipid Extraction:
-
Perform lipid extraction as described in the LC-MS/MS protocol (steps 1a 1-7).
b. Derivatization (Benzoylation):
-
To the dried lipid extract, add 100 µL of pyridine and 50 µL of benzoyl chloride.
-
Heat at 60°C for 30 minutes.
-
Evaporate the excess reagents under nitrogen.
-
Redissolve the residue in the mobile phase for HPLC analysis.
c. HPLC-UV Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile/water (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
Mandatory Visualization
This compound Signaling Pathway
This compound, as a diacylglycerol, is a crucial second messenger in various signaling cascades, most notably the Protein Kinase C (PKC) pathway.
Caption: this compound activates the Protein Kinase C (PKC) signaling pathway.
Experimental Workflow for Cross-Validation
A logical workflow is essential for the systematic cross-validation of different analytical platforms.
Caption: Workflow for cross-validating this compound measurements.
References
- 1. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma [mdpi.com]
- 4. Derivatization procedures for gas chromatographic-mass spectrometric determination of xenobiotics in biological samples, with special attention to drugs of abuse and doping agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of 1,2-Dilaurin and Other Saturated Fatty Acid Glycerides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the known biological effects of 1,2-Dilaurin against other saturated fatty acid glycerides. The information is supported by experimental data and detailed methodologies to assist in research and development.
Introduction to Saturated Fatty Acid Glycerides
Saturated fatty acid glycerides, including monoglycerides, diglycerides, and triglycerides, are fundamental lipids involved in various cellular processes. Their biological activity is significantly influenced by the fatty acid chain length and the number of fatty acids esterified to the glycerol backbone. This compound, a diacylglycerol (DAG) containing two lauric acid (C12) chains, is a key signaling molecule. Like other DAGs, it is known to activate protein kinase C (PKC), a family of enzymes that regulate a wide range of cellular functions.
Comparative Biological Effects
While direct comparative studies on this compound are limited, this section synthesizes available data on the biological effects of various saturated fatty acid glycerides, providing a framework for understanding the potential activities of this compound.
Cytotoxicity
The cytotoxic effects of saturated fatty acid glycerides can vary depending on the cell type, fatty acid chain length, and concentration.
Table 1: Comparative Cytotoxicity of Saturated Fatty Acid Glycerides
| Glyceride/Fatty Acid | Cell Line(s) | Assay | Key Findings |
| Saturated Fatty Acids (general) | Various | MTT, etc. | High concentrations can induce lipotoxicity, leading to cellular stress and apoptosis.[1] |
| Palmitate (C16:0) | CHO cells | Apoptosis Assay | Induces apoptosis, which can be rescued by unsaturated fatty acids that promote its incorporation into triglycerides. |
| Mono- and Diacylglycerol Amino Acid-Based Surfactants | 3T3 (fibroblasts), HaCaT (keratinocytes) | Neutral Red Uptake | Diacylglycerol-based surfactants generally showed less cytotoxicity than monoacylglycerol-based ones. IC50 values ranged from 30 to 300 µg/mL.[2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare various concentrations of the lipid compounds (e.g., this compound, 1,2-dipalmitin) in serum-free medium. It is crucial to use a vehicle control (e.g., DMSO or ethanol). Remove the culture medium from the wells and add 100 µL of the treatment solutions.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.[3]
Cell Proliferation
Saturated fatty acid glycerides can have dual effects on cell proliferation, either promoting or inhibiting it depending on the specific glyceride and cellular context.
Table 2: Effects of Saturated Fatty Acid Glycerides on Cell Proliferation
| Glyceride/Fatty Acid | Cell Line(s) | Assay | Key Findings |
| Saturated Fatty Acids (general) | Skeletal muscle cells (L6, C2C12) | GLUT4 translocation, Deoxyglucose uptake | Long-chain saturated fatty acids (C16:0, C18:0) reduced insulin-stimulated glucose uptake, while medium-chain fatty acids (C8:0, C12:0) did not. |
| Diacylglycerol (general) | Cancer cells | Viability assays | Diacylglycerol in cationic nanoparticles stimulated oxidative stress-mediated death of cancer cells. |
Experimental Protocol: Cell Proliferation Assay (MTT-based)
The MTT assay can also be used to assess cell proliferation.
-
Cell Seeding: Seed cells at a low density (e.g., 2,000-5,000 cells/well) in a 96-well plate.
-
Treatment: After 24 hours, treat the cells with different concentrations of the lipid compounds.
-
Time Course: Perform the MTT assay at different time points (e.g., 24, 48, and 72 hours) to determine the rate of proliferation.
-
Analysis: An increase in absorbance over time relative to the control indicates cell proliferation, while a decrease suggests inhibition of proliferation.
Inflammatory Response
Saturated fatty acids are generally considered pro-inflammatory, while some medium-chain glycerides may possess anti-inflammatory properties.
Table 3: Inflammatory Effects of Saturated Fatty Acid Glycerides
| Glyceride/Fatty Acid | Cell Line(s)/Model | Assay | Key Findings |
| Saturated Fatty Acids (general) | Macrophages, Adipocytes | Cytokine measurement, NF-κB activation | Saturated fatty acids can activate the TLR4/NF-κB pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. |
| Medium-Chain Fatty Acid-Diacylglycerols (MCDG) | RAW264.7 macrophages, 3T3-L1 adipocytes | Cytokine measurement (IL-6, TNF-α), COX-2, iNOS expression | MCDG downregulated the production of IL-6 and TNF-α and the transcription of COX-2 and iNOS in LPS-stimulated macrophages, suggesting anti-inflammatory effects. |
| Palmitate (C16:0) | Microglia (BV-2) | Cytokine secretion, NO, ROS measurement | Palmitate activated microglia and stimulated the TLR4/NF-κB pathway to produce pro-inflammatory mediators. |
Experimental Protocol: Cytokine Release Assay in LPS-Stimulated Macrophages
This protocol measures the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in appropriate medium. Seed the cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the lipid compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours to induce an inflammatory response.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Signaling Pathways
The biological effects of 1,2-diacylglycerols are primarily mediated through the activation of specific signaling pathways.
Protein Kinase C (PKC) Activation
1,2-Diacylglycerols are well-established second messengers that activate conventional and novel isoforms of Protein Kinase C (PKC). This activation is a critical step in a multitude of cellular processes.
References
A Head-to-Head Comparison of 1,2-Dilaurin and Monolaurin in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, evidence-based comparison of the antimicrobial properties of 1,2-Dilaurin and monolaurin. The following sections detail their respective performances in antimicrobial assays, supported by experimental data and protocols.
Executive Summary
Monolaurin, a monoacylglycerol of lauric acid, demonstrates broad-spectrum antimicrobial activity against a variety of pathogens. In contrast, extensive literature review reveals a significant lack of evidence for any antimicrobial efficacy of this compound, a diacylglycerol. In fact, scientific literature indicates that diacylglycerols, unlike monoacylglycerols, are generally not active against microorganisms. Therefore, this guide will present the substantial body of data supporting monolaurin's antimicrobial action and contrast it with the absence of such data for this compound.
Data Presentation: Antimicrobial Activity
Monolaurin: A Potent Antimicrobial Agent
Monolaurin has been extensively studied and has shown significant inhibitory and bactericidal effects against a wide range of microorganisms, particularly Gram-positive bacteria and some fungi. Its efficacy is quantified through metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Microorganism | Assay Type | Concentration (µg/mL) | Reference(s) |
| Staphylococcus aureus | MIC | 125 - 2000 | [1][2] |
| Streptococcus pyogenes | MIC | 15.6 | [1] |
| Candida albicans | MIC | 62.5 - 125 (µM) | [3] |
| Helicobacter pylori | MBC | < 1 mM | [4] |
Note: The wide range in MIC values for Staphylococcus aureus can be attributed to variations in strains (including MRSA) and experimental conditions.
This compound: Lack of Antimicrobial Activity
A thorough search of scientific literature yielded no studies demonstrating antimicrobial activity for this compound. This is consistent with the general understanding that the esterification of a second fatty acid to the glycerol backbone, forming a diacylglycerol, negates the antimicrobial properties observed in monoacylglycerols like monolaurin. The free hydroxyl groups on the glycerol moiety of monolaurin are believed to be crucial for its interaction with and disruption of microbial cell membranes.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., monolaurin) in a suitable solvent.
-
Prepare sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
Culture the test microorganism overnight and adjust the inoculum to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Assay Procedure:
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the growth medium.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity (growth).
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Procedure:
-
Following the MIC assay, take an aliquot from each well that shows no visible growth.
-
Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar) that does not contain the test compound.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Time-Kill Kinetics Assay
This assay measures the rate at which an antimicrobial agent kills a microorganism over time.
-
Procedure:
-
Prepare a bacterial suspension in broth to a final concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Add the test compound at a predetermined concentration (e.g., 2x or 4x MIC).
-
Incubate the culture with shaking at 37°C.
-
At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot, perform serial dilutions, and plate on agar.
-
Incubate the plates and count the colonies to determine the CFU/mL at each time point.
-
-
Interpretation of Results:
-
Plot log10 CFU/mL versus time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualization of Concepts
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: A flowchart illustrating the sequential steps for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.
Proposed Mechanism of Action for Monolaurin
Monolaurin's primary antimicrobial mechanism involves the disruption of the microbial cell membrane. Its amphiphilic nature allows it to insert into the lipid bilayer, leading to increased permeability and eventual cell lysis.
Caption: A diagram illustrating the proposed mechanism of action of monolaurin, which involves the disruption of the microbial cell membrane, leading to cell lysis.
Conclusion
The available scientific evidence overwhelmingly supports monolaurin as a potent antimicrobial agent with well-documented activity against a range of pathogens. In direct contrast, there is no scientific basis to support any antimicrobial claims for this compound. The structural difference, specifically the presence of a single acyl chain in monolaurin versus two in this compound, is the critical determinant of their respective biological activities. For researchers and professionals in drug development, monolaurin presents a promising natural compound for further investigation, while this compound is not a viable candidate for antimicrobial applications based on current knowledge.
References
- 1. pjmonline.org [pjmonline.org]
- 2. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring the Antimicrobial Activity of Lauric Acid against Various Bacteria in Human Gut Microbiota Using a New Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Insect Derived Lauric Acid as Promising Alternative Strategy to Antibiotics in the Antimicrobial Resistance Scenario [frontiersin.org]
A Comparative Guide to the Purity of Commercially Available 1,2-Dilaurin Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of commercially available 1,2-Dilaurin standards. Ensuring the high purity of such standards is critical for accurate experimental outcomes in various research and development applications, including their use as internal standards and in the formulation of lipid-based drug delivery systems.[1] This document outlines detailed experimental protocols for quantitative analysis and provides a template for data presentation to facilitate objective comparisons between different suppliers.
The primary challenge in assessing this compound purity lies in the potential for isomeric and enantiomeric impurities. Acyl migration can lead to the formation of the 1,3-Dilaurin isomer, affecting the chromatographic properties and biological activity of the standard.[2] Therefore, robust analytical methods are required to separate and quantify these closely related species. The methodologies presented herein are based on established techniques for diacylglycerol analysis, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3][4][5]
Comparative Purity Analysis
The following table summarizes the key purity attributes to be assessed for this compound standards from different commercial suppliers. This structured format allows for a direct and objective comparison of product quality.
| Supplier | Lot Number | Advertised Purity (%) | Measured Purity by HPLC-CAD/ELSD (%) | 1,2- to 1,3-Isomer Ratio | Enantiomeric Excess (ee%) | Residual Solvents (ppm) |
| Supplier A | XXXXX | >99 | ||||
| Supplier B | YYYYY | >98 | ||||
| Supplier C | ZZZZZ | >99.5 |
Experimental Workflow for Purity Assessment
The following diagram illustrates the comprehensive workflow for the assessment of this compound purity, from sample reception to final data analysis.
Caption: Experimental workflow for purity assessment of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be readily implemented in a standard analytical laboratory.
1. Sample Preparation
-
Objective: To prepare this compound standards for analysis.
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound standard from each supplier.
-
Dissolve the weighed standard in a 1:1 (v/v) mixture of chloroform and methanol to a final concentration of 1 mg/mL.
-
Vortex the solution until the standard is completely dissolved.
-
Transfer the solution to an autosampler vial for analysis.
-
2. HPLC/UPLC-CAD/ELSD Method for Purity and Isomer Analysis
-
Objective: To determine the purity of this compound and quantify the 1,3-Dilaurin isomeric impurity. Reversed-phase HPLC is a suitable technique for separating positional isomers of diacylglycerols.
-
Instrumentation:
-
HPLC or UPLC system equipped with a Charged Aerosol Detector (CAD) or an Evaporative Light-Scattering Detector (ELSD).
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Isopropanol
-
Gradient: 70% A to 100% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and 1,3-Dilaurin based on retention times of reference standards.
-
Calculate the percentage purity of this compound by dividing the peak area of this compound by the total peak area of all components.
-
Determine the 1,2- to 1,3-isomer ratio by dividing the peak area of this compound by the peak area of 1,3-Dilaurin.
-
3. GC-FID Method for Fatty Acid Composition and Residual Solvent Analysis
-
Objective: To confirm that lauric acid is the only fatty acid present and to detect any residual solvents. GC-FID is a robust method for the quantification of fatty acids and volatile organic compounds.
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm).
-
-
Derivatization to FAMEs:
-
To a known amount of the this compound standard, add 1 mL of 0.5 M sodium methoxide in methanol.
-
Heat the mixture at 50°C for 10 minutes.
-
After cooling, add 1 mL of hexane and 1 mL of water.
-
Vortex and centrifuge the mixture.
-
Collect the upper hexane layer containing the FAMEs for GC-FID analysis.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium.
-
Oven Temperature Program: Initial temperature of 150°C, ramp to 230°C at 4°C/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
-
Data Analysis:
-
Identify the lauric acid methyl ester peak by comparing its retention time with a known standard.
-
Quantify the fatty acid composition by peak area percentage.
-
For residual solvent analysis, a separate GC run with a headspace sampler and a suitable column (e.g., DB-624) should be performed without derivatization.
-
4. Chiral HPLC Method for Enantiomeric Purity Analysis
-
Objective: To determine the enantiomeric purity of the this compound standard. The direct enantiomer resolution of diacylglycerols can be achieved using polysaccharide-based chiral stationary phases.
-
Instrumentation:
-
HPLC system with a UV or chiral detector.
-
Chiral stationary phase column (e.g., Chiralpak IA or IC).
-
-
Chromatographic Conditions:
-
Mobile Phase: Hexane/Isopropanol (e.g., 99:1 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
-
Data Analysis:
-
Separate the two enantiomers of this compound.
-
Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area1 - Area2| / (Area1 + Area2)] * 100, where Area1 and Area2 are the peak areas of the two enantiomers.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization and comparison of GC-FID and HPLC-ELSD methods for determination of lauric acid, mono-, di-, and trilaurins in modified coconut oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Comparative Guide to 1,2-Dilaurin's In Vitro and In Vivo Activity Correlations
Researchers, scientists, and drug development professionals often face the critical challenge of translating promising in vitro findings into successful in vivo outcomes. This guide provides a comprehensive comparison of the in vitro and in vivo activities of 1,2-Dilaurin, a diacylglycerol with emerging biological significance. By presenting available experimental data, detailing methodologies, and visualizing key pathways, this document aims to illuminate the correlations—and discrepancies—between laboratory assays and whole-organism responses, ultimately aiding in the predictive development of this compound-based applications.
Unraveling the Biological Roles of this compound
This compound, a diacylglycerol containing two lauric acid chains, has been utilized in research primarily as an internal standard for the quantification of diglycerides and as a substrate in studies of lipase activity.[1] However, the broader biological activities and the direct correlation between its effects in controlled laboratory settings and living organisms have not been extensively documented in publicly available research.
The transition from in vitro to in vivo studies is a pivotal step in pharmaceutical development, often fraught with complexity.[2][3] A successful in vitro-in vivo correlation (IVIVC) can significantly streamline this process, reducing the need for extensive animal testing and providing a more robust framework for predicting clinical efficacy.[3][4] This guide, therefore, addresses the existing knowledge gap regarding this compound to the extent that current scientific literature permits.
Quantitative Data Summary
Currently, there is a notable lack of publicly available quantitative data directly comparing the in vitro and in vivo activities of this compound. While it has been used in experimental contexts, specific dose-response curves, efficacy comparisons, and pharmacokinetic/pharmacodynamic (PK/PD) data establishing a clear IVIVC for this compound's own biological effects are not well-documented.
Experimental Protocols
The methodologies for studying lipid molecules like this compound in vitro and in vivo are well-established in the scientific community. Below are generalized protocols that would be applicable to the investigation of this compound's activities.
In Vitro Cell-Based Assay Protocol (General)
A common in vitro approach to assess the biological activity of a compound like this compound would involve cell viability or signaling pathway modulation assays.
-
Cell Culture: Human or animal cell lines relevant to the research question (e.g., cancer cells, immune cells) are cultured in appropriate media and conditions.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
-
Cell Treatment: The cultured cells are treated with the various concentrations of this compound or a vehicle control.
-
Incubation: The treated cells are incubated for a predetermined period (e.g., 24, 48, 72 hours).
-
Endpoint Measurement: The effect of this compound is quantified using assays such as:
-
MTT or Resazurin Assay: To assess cell viability and proliferation.
-
Western Blot or ELISA: To measure the expression or phosphorylation of specific proteins in a signaling pathway.
-
Reporter Gene Assay: To determine the activation or inhibition of a particular transcription factor or signaling pathway.
-
-
Data Analysis: The results are analyzed to determine parameters like the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
In Vivo Animal Study Protocol (General)
To evaluate the in vivo effects of this compound, a typical animal study would follow these steps:
-
Animal Model Selection: An appropriate animal model (e.g., mouse, rat) that recapitulates the human condition of interest is chosen.
-
Compound Formulation and Administration: this compound is formulated for in vivo administration (e.g., in a sterile vehicle for injection or oral gavage).
-
Dosing Regimen: Animals are administered with different doses of this compound or a vehicle control according to a predetermined schedule.
-
Monitoring: The health and behavior of the animals are monitored throughout the study. Specific parameters related to the therapeutic hypothesis (e.g., tumor size, inflammatory markers) are measured.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Pharmacodynamic Analysis: Tissues or organs of interest are collected at the end of the study to assess the biological effects of this compound at the molecular level.
-
Data Analysis: The in vivo efficacy and toxicity of this compound are evaluated based on the collected data.
Signaling Pathways and Experimental Workflows
While specific signaling pathways directly modulated by this compound are not well-defined in the literature, as a diacylglycerol, it could potentially influence pathways regulated by protein kinase C (PKC), a family of enzymes activated by diacylglycerol.
Below are conceptual diagrams representing a generic experimental workflow for IVIVC and a potential signaling pathway that could be investigated for this compound.
References
A comprehensive guide for researchers and drug development professionals on the lipophilicity of 1,2-dilaurin and comparable mono- and diglycerides, complete with experimental protocols and pathway visualizations.
Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a critical physicochemical parameter in drug development and various scientific research fields. It significantly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comparative study of the lipophilicity of this compound and a series of related mono- and diacylglycerols, offering valuable data for researchers in pharmacology, biochemistry, and materials science.
Comparative Lipophilicity Data
The lipophilicity of a compound is commonly expressed as its logP value, the logarithm of the partition coefficient between n-octanol and water. A higher logP value indicates greater lipophilicity. Due to the scarcity of experimental logP values for long-chain glycerides, this comparison relies on high-quality calculated values obtained using the XLogP3 algorithm, a widely recognized computational method.
| Compound Name | Chemical Structure | Molecular Weight ( g/mol ) | Calculated logP (XLogP3) |
| Diglycerides | |||
| This compound | C12:0 / C12:0 | 456.71 | 9.7 |
| 1,3-Dilaurin | C12:0 / C12:0 | 456.71 | 9.7 |
| 1,2-Dipalmitin | C16:0 / C16:0 | 568.93 | 12.9 |
| 1,3-Dipalmitin | C16:0 / C16:0 | 568.93 | 12.9 |
| 1,2-Distearin | C18:0 / C18:0 | 625.04 | 14.5 |
| 1,3-Distearin | C18:0 / C18:0 | 625.04 | 14.5 |
| Monoglycerides | |||
| 1-Monolaurin | C12:0 | 274.40 | 4.5 |
| 1-Monopalmitin | C16:0 | 330.51 | 6.1 |
| 1-Monostearin | C18:0 | 358.56 | 6.9 |
Note: The logP values presented are calculated and should be considered as estimations. Experimental verification is recommended for critical applications.
Experimental Protocols for Lipophilicity Determination
Accurate determination of lipophilicity is crucial for drug design and development. The two most common experimental methods for determining the octanol-water partition coefficient (logP) are the shake-flask method and High-Performance Liquid Chromatography (HPLC)-based methods.[1][2]
Shake-Flask Method
The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement approach.[3][4]
Protocol:
-
Preparation of Solvents: Both n-octanol and water (or a suitable buffer, typically pH 7.4) are pre-saturated with each other by stirring them together for at least 24 hours, followed by a separation period. This ensures that the two phases are in equilibrium before the experiment begins.[3]
-
Sample Preparation: A known concentration of the test compound is dissolved in the pre-saturated n-octanol.
-
Partitioning: A specific volume of the n-octanol solution containing the compound is mixed with a specific volume of the pre-saturated water in a flask or vial.
-
Equilibration: The mixture is agitated (e.g., by shaking or stirring) for a sufficient period to allow the compound to partition between the two phases and reach equilibrium. The time required for equilibration can vary depending on the compound.
-
Phase Separation: The mixture is allowed to stand until the n-octanol and water layers are clearly separated. Centrifugation can be used to facilitate a clean separation, especially if an emulsion has formed.
-
Concentration Analysis: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is then calculated as the base-10 logarithm of P.
Caption: Experimental workflow of the shake-flask method for logP determination.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
HPLC-based methods offer a faster, automated alternative for estimating logP values and require smaller amounts of the compound.
Protocol:
-
System Setup: A reversed-phase HPLC system with a non-polar stationary phase (e.g., C18) is used. The mobile phase typically consists of a mixture of water/buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: A series of standard compounds with known logP values are injected into the HPLC system. The retention time (t_R) for each standard is recorded.
-
Correlation Curve: A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards. The capacity factor is calculated from the retention time of the compound and the column dead time.
-
Sample Analysis: The test compound is injected into the HPLC system under the same conditions used for the standards, and its retention time is measured.
-
logP Determination: The log k' of the test compound is calculated from its retention time. The logP value of the test compound is then determined by interpolating its log k' value on the calibration curve.
Signaling Pathway: Diacylglycerol and Protein Kinase C
Diacylglycerols (DAGs), such as this compound, are not only structural components of membranes but also crucial second messengers in cellular signaling pathways. A key pathway initiated by DAG is the activation of Protein Kinase C (PKC).
Upon stimulation of cell surface receptors (e.g., G-protein coupled receptors or receptor tyrosine kinases), phospholipase C (PLC) is activated. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol trisphosphate (IP3) and DAG. While IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, DAG remains in the plasma membrane. The increase in intracellular calcium and the presence of DAG synergistically recruit and activate conventional isoforms of PKC at the membrane. Activated PKC then phosphorylates a wide range of downstream target proteins, leading to various cellular responses, including cell proliferation, differentiation, and apoptosis. The lipophilicity of DAG is critical for its localization and function within the cell membrane.
Caption: Simplified signaling pathway of diacylglycerol (DAG) activating Protein Kinase C (PKC).
References
Validating the Use of 1,2-Dilaurin as a Biomarker for Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential use of 1,2-Dilaurin as a cancer biomarker against established biomarkers, Human Epidermal Growth Factor Receptor 2 (HER2) in breast cancer and Carcinoembryonic Antigen (CEA) in colorectal cancer. While currently there is no direct evidence supporting this compound as a validated clinical biomarker for any specific disease state, its role as a diacylglycerol (DAG) in crucial cell signaling pathways implicated in cancer provides a strong theoretical basis for its investigation.
This compound: A Potential Biomarker in Cancer Signaling
This compound is a type of diacylglycerol, a class of lipid molecules that act as second messengers in various cellular signaling pathways. One of the most critical pathways regulated by DAGs is the Protein Kinase C (PKC) signaling cascade. Dysregulation of the DAG-PKC pathway has been widely associated with tumor initiation, progression, and metastasis[1]. As an activator of PKC, this compound could potentially serve as a biomarker reflecting the activity of this oncogenic pathway.
Theoretical Signaling Pathway Involving this compound in Cancer
The diagram below illustrates the theoretical involvement of this compound in the Protein Kinase C (PKC) signaling pathway, which can contribute to cancer development by promoting cell proliferation and survival.
Comparative Analysis: this compound vs. Established Cancer Biomarkers
This section compares the theoretical potential of this compound with two widely used cancer biomarkers: HER2 in breast cancer and CEA in colorectal cancer.
Performance Characteristics
| Biomarker | Disease State | Sample Type | Sensitivity | Specificity |
| This compound | Cancer (Theoretical) | Plasma/Tissue | Not Established | Not Established |
| HER2 | Breast Cancer | Tissue Biopsy | IHC: 87.96%[2] | IHC: 93.75%[2] |
| FISH: High | FISH: High | |||
| CEA | Colorectal Cancer (Recurrence) | Serum | ~80%[3][4] | ~70% |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of each biomarker.
Detailed Experimental Protocols
Protocol 1: Quantification of this compound in Plasma (Theoretical)
This protocol describes a general method for the quantification of diacylglycerols like this compound in a plasma sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Lipid Extraction)
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated version of this compound).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of a mixture of water, acetonitrile, and isopropanol with an ammonium formate additive.
-
-
Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the precursor and product ions of this compound and the internal standard.
-
3. Data Analysis
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Protocol 2: HER2 Testing in Breast Cancer Tissue by Immunohistochemistry (IHC)
This protocol outlines the key steps for performing HER2 IHC on formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue.
1. Specimen Preparation
-
Fix fresh breast cancer tissue in 10% neutral buffered formalin.
-
Process the fixed tissue and embed in paraffin wax.
-
Cut 4-5 µm thick sections and mount on positively charged slides.
2. Immunohistochemical Staining
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a validated buffer and heating method.
-
Peroxidase Block: Incubate sections with a peroxidase blocking reagent to quench endogenous peroxidase activity.
-
Primary Antibody Incubation: Apply a validated primary antibody against HER2 (e.g., clone 4B5) and incubate.
-
Detection System: Use a polymer-based detection system with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Chromogen Application: Apply a chromogen such as diaminobenzidine (DAB) to visualize the antibody binding.
-
Counterstaining: Lightly counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and coverslip.
3. Interpretation of Results
-
Examine the slides under a light microscope.
-
Score the HER2 staining based on the intensity and completeness of the membrane staining in the invasive tumor cells according to the American Society of Clinical Oncology/College of American Pathologists (ASCO/CAP) guidelines:
-
0: No staining or incomplete, faint membrane staining in ≤10% of tumor cells.
-
1+: Incomplete, faint membrane staining in >10% of tumor cells.
-
2+ (Equivocal): Weak to moderate complete membrane staining in >10% of tumor cells.
-
3+ (Positive): Strong, complete membrane staining in >10% of tumor cells.
-
Protocol 3: Carcinoembryonic Antigen (CEA) Measurement in Serum by ELISA
This protocol describes a typical sandwich ELISA for the quantitative measurement of CEA in serum.
1. Assay Preparation
-
Bring all reagents and samples to room temperature.
-
Prepare the wash buffer by diluting the concentrated wash buffer with deionized water.
-
Prepare a standard curve by serially diluting the CEA standard.
2. ELISA Procedure
-
Pipette 50 µL of standards, controls, and patient serum samples into the appropriate wells of a microtiter plate pre-coated with an anti-CEA antibody.
-
Add 100 µL of enzyme-conjugated anti-CEA antibody to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Wash the wells five times with the prepared wash buffer.
-
Add 100 µL of a chromogenic substrate (e.g., TMB) to each well.
-
Incubate the plate in the dark at room temperature for 15-20 minutes.
-
Stop the reaction by adding 50 µL of stop solution to each well.
3. Data Analysis
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the CEA concentration in the patient samples by interpolating their absorbance values on the standard curve.
-
Compare the patient's CEA concentration to the established cut-off value (typically ≤5 ng/mL for non-smokers) to assess for potential recurrence.
Conclusion
The validation of this compound as a biomarker for a specific disease state, particularly cancer, is currently in a theoretical stage. Its fundamental role in the DAG-PKC signaling pathway, which is frequently dysregulated in cancer, makes it a plausible candidate for further investigation. However, extensive research is required to establish its clinical utility, including determining its sensitivity and specificity for specific cancer types and developing standardized, validated analytical methods.
In contrast, HER2 and CEA are well-established biomarkers with clearly defined roles in the management of breast and colorectal cancer, respectively. They have validated testing methodologies and established performance characteristics that guide clinical decision-making. Future research could focus on exploring the potential of this compound, perhaps as part of a larger lipidomic signature, to complement existing biomarkers and provide a more comprehensive understanding of tumor biology.
References
- 1. Protocol for HER2 FISH determination on PAXgene‐fixed and paraffin‐embedded tissue in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnostic Accuracy of Immunohistochemistry for HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carcinoembryonic antigen as a marker for colorectal cancer: is it clinically useful? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carcinoembryonic Antigen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,2-Dilaurin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of laboratory chemicals is a critical component of operational safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the disposal of 1,2-Dilaurin, a diacylglycerol commonly used in research.
Safety and Hazard Assessment
According to safety data sheets (SDS), this compound is not classified as a hazardous substance under Regulation (EC) No. 1272/2008.[1][2][3] This classification indicates that it does not meet the criteria for physical, health, or environmental hazards as defined by the regulation. However, it is essential to follow standard laboratory safety protocols when handling this compound. While not considered hazardous, it may cause mild skin and eye irritation.[2]
Key Physical and Chemical Properties:
| Property | Value | Reference |
| CAS Number | 17598-94-6 | [1] |
| Molecular Formula | C27H52O5 | |
| Molecular Weight | 456.70 g/mol | |
| Appearance | Solid | |
| Melting Point | Approximately 47°C | |
| Boiling Point | Approximately 531°C | |
| Solubility | Soluble in ethanol, DMSO, and DMF |
Disposal Procedures
Even though this compound is not classified as hazardous waste, it is crucial to adhere to local, state, and federal regulations regarding chemical waste disposal. The following procedures provide a general guideline; however, always consult your institution's specific waste management protocols.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for non-hazardous solid chemical waste.
-
Ensure that only this compound and compatible non-hazardous materials are placed in this container. Do not mix with hazardous waste streams such as halogenated solvents, heavy metals, or reactive chemicals.
-
-
Disposal of Small Quantities (e.g., residual amounts on labware):
-
For small spills or residual amounts on equipment, wipe the surface with a cloth or paper towel.
-
The contaminated cloth or paper towel can typically be disposed of in the regular solid waste stream, provided it is not saturated with the chemical.
-
Wash the affected area or equipment with soap and water.
-
-
Disposal of Larger Quantities (e.g., unused product, bulk waste):
-
Solid Waste: Collect the solid this compound in the designated non-hazardous solid chemical waste container.
-
Contaminated Materials: Any materials heavily contaminated with this compound, such as absorbent pads from a large spill, should also be placed in the designated container. For larger spills, first, cover the area with an inert absorbent material like sand or earth, then collect the mixture for disposal.
-
Final Disposal: Once the container is full, follow your institution's procedures for the pickup and disposal of non-hazardous chemical waste. This may involve sending it to a designated landfill.
-
Important Considerations:
-
Avoid Sewer Disposal: Do not dispose of this compound down the drain. While not classified as environmentally hazardous in the quantities typically used in a lab, this practice is discouraged for all chemicals to prevent potential impacts on aquatic life and wastewater treatment systems.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses and gloves, when handling this compound and its waste.
-
Regulatory Compliance: Familiarize yourself with your institution's and local jurisdiction's specific regulations for chemical waste. The Resource Conservation and Recovery Act (RCRA) in the United States provides a framework for hazardous waste management, and state-level agencies often have their own specific requirements.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1,2-Dilaurin
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 1,2-Dilaurin. The following procedures are designed to ensure safe laboratory practices and minimize risk.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, observing standard laboratory safety protocols is essential.[1][2][3] The recommended PPE is detailed below.
| Protection Type | Recommended Equipment | Justification & Use Case |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | Recommended for all handling procedures to prevent eye contact, which may cause temporary irritation.[3] A face shield may be required if there is a splash hazard.[4] |
| Hand Protection | Nitrile or latex gloves. | While not always necessary for casual handling, gloves are recommended for prolonged or repeated contact to prevent potential skin irritation. |
| Body Protection | Standard laboratory coat. | To be worn at all times in the laboratory to protect skin and clothing from accidental contact. |
| Respiratory Protection | Not generally required. | Use in a well-ventilated area. A dust respirator is recommended if dust is generated. In case of fire, a respirator mask is advised. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized workflow is critical for safety and experimental integrity.
1. Preparation and Precaution:
-
Ensure the work area, such as a chemical fume hood or a benchtop in a well-ventilated lab, is clean and uncluttered.
-
Confirm that an appropriate spill kit, safety shower, and eyewash station are accessible.
-
Don all required PPE as specified in the table above.
2. Handling this compound:
-
Keep the container of this compound tightly closed when not in use.
-
Avoid actions that could generate dust.
-
When weighing or transferring the substance, do so carefully to prevent spillage.
-
Avoid contact with strong oxidizing agents, as they are incompatible.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Ensure the storage container is clearly labeled and tightly sealed.
Spill and Emergency Procedures
Accidental Release:
-
In case of a spill, be aware of a potential slip hazard.
-
For small spills, sweep up the material and place it into a suitable, labeled container for disposal.
-
For larger spills, first, cover the material with an inert absorbent material like sand or earth, then collect it for disposal.
First Aid:
-
Eye Contact: Rinse the eyes cautiously with water for several minutes as a precaution. If irritation persists, seek medical attention.
-
Skin Contact: Normal washing of the skin is generally sufficient. If symptoms occur, contact a physician.
-
Inhalation: If fumes from the heated product are inhaled, move to a well-ventilated area with fresh air.
-
Ingestion: Ingestion of large amounts may cause nausea and vomiting. Rinse the mouth with water and consult a doctor if a large amount is ingested.
Disposal Plan
This compound is not classified as hazardous waste; however, it should not be disposed of down the drain.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., paper towels, absorbent pads) in a designated, sealed, and clearly labeled waste container.
-
Segregation: Keep this waste stream separate from other, more hazardous chemical wastes to facilitate proper disposal.
-
Disposal Protocol: Dispose of the chemical waste in accordance with your institution's and local environmental regulations.
Caption: A flowchart outlining the safe handling, storage, and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
